Galacto-RGD
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUFVWCDYSPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Galacto-RGD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Galacto-RGD, a glycopeptide with high affinity for integrin αvβ3. This molecule is of significant interest in the fields of drug delivery, tissue engineering, and molecular imaging due to its ability to target cells expressing this specific integrin, which is often overexpressed in cancer and angiogenic vasculature. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows.
Introduction to this compound
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions.[1] The cyclic pentapeptide cyclo(RGDfK) has shown high affinity and selectivity for the αvβ3 integrin. To improve its pharmacokinetic properties, a galactose moiety is conjugated to the peptide, resulting in this compound.[2] This glycosylation enhances hydrophilicity, leading to improved in vivo stability and clearance profiles.[2] The radiolabeled form, particularly with Fluorine-18 ([¹⁸F]this compound), is extensively used as a tracer for Positron Emission Tomography (PET) imaging to visualize and quantify αvβ3 expression in various pathological conditions, including cancer and myocardial infarction.[2][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the cyclic RGD peptide, the synthesis of a functionalized sugar amino acid, and the final conjugation of these two components.
Solid-Phase Synthesis of cyclo(RGDfK)
The cyclic peptide cyclo(RGDfK) is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[2][4]
Experimental Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).
-
First Amino Acid Attachment: Attach the first Fmoc-protected amino acid, Fmoc-Lys(Dde)-OH, to the resin.
-
Peptide Chain Elongation: Sequentially couple the following Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH. Each coupling step is followed by Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Cleavage from Resin: Cleave the linear peptide from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/dichloromethane).
-
Cyclization: Cyclize the linear peptide in a dilute solution using a coupling agent such as HATU or HBTU to promote intramolecular cyclization.
-
Deprotection: Remove the Dde protecting group from the lysine (B10760008) side chain using 2% hydrazine (B178648) in DMF.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Characterization: Confirm the identity and purity of the cyclo(RGDfK) by mass spectrometry and analytical RP-HPLC.
Synthesis of the Sugar Amino Acid Moiety
The galactose component is introduced as a sugar amino acid. A common precursor is synthesized from pentaacetyl-protected galactose in a four-step process.[2]
Experimental Protocol:
-
Glycosylation: Start with penta-O-acetyl-β-D-galactopyranose.
-
Introduction of Amino Functionality: Convert the anomeric acetate (B1210297) to a glycosyl halide, followed by displacement with an azide (B81097) (e.g., sodium azide) to introduce the nitrogen functionality.
-
Reduction: Reduce the azide to an amine.
-
Functionalization: Introduce a linker with a reactive group for conjugation to the peptide.
Conjugation of cyclo(RGDfK) and the Sugar Amino Acid
The final step is the conjugation of the purified cyclic peptide and the functionalized sugar amino acid.
Experimental Protocol:
-
Activation: Activate the carboxylic acid group of the sugar amino acid using a coupling agent (e.g., HBTU/HOBt).
-
Coupling: React the activated sugar amino acid with the free amino group on the lysine side chain of cyclo(RGDfK) in a suitable solvent like DMF with a base such as diisopropylethylamine (DIPEA).
-
Purification: Purify the final this compound conjugate using preparative RP-HPLC.
-
Final Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to ensure the purity, identity, and functionality of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Analytical and preparative RP-HPLC are used for purification and purity assessment.[5][6]
Experimental Protocol (Analytical HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptides and the final conjugate.[7][8]
Experimental Protocol (LC-MS/MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Mode: Full scan MS and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimized for peptide fragmentation (e.g., 20-40 eV).
-
Data Analysis: The resulting spectra are analyzed to confirm the molecular weight and sequence of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the structure and conformation of the final this compound conjugate.[9][10]
Experimental Protocol (2D NMR):
-
Solvent: D₂O or a mixture of H₂O/D₂O.
-
Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing conformational information.
-
-
Data Analysis: The 2D spectra are analyzed to assign all proton resonances and to determine the three-dimensional structure of the molecule in solution.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound and related compounds.
Table 1: Synthesis and Purity of this compound
| Parameter | Value | Reference |
| Radiochemical Yield ([¹⁸F]this compound) | 29.5 ± 5.1% (decay corrected) | [5] |
| Radiochemical Purity ([¹⁸F]this compound) | > 98% | [5] |
| Total Synthesis Time ([¹⁸F]this compound) | ~200 ± 18 min | [5] |
| Specific Activity ([¹⁸F]this compound) | 40-100 GBq/µmol | [5] |
Table 2: Integrin Binding Affinity
| Compound | IC₅₀ (nM) vs. αvβ3 | Cell Line | Reference |
| This compound | 404 ± 38 | U87MG | [11] |
| [¹⁸F]Fluciclatide | 11.1 | - | [12] |
| Dimeric RGD Peptides | 51.8 - 79.6 | U87MG | [11] |
Biological Activity and Signaling Pathway
This compound exerts its biological effects by binding to integrin αvβ3, which triggers downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.
Integrin αvβ3 Signaling Pathway
The binding of this compound to integrin αvβ3 can activate several downstream signaling cascades. A key player in this pathway is the Focal Adhesion Kinase (FAK).
Integrin αvβ3 Signaling Cascade
Caption: this compound binding to integrin αvβ3 activates FAK and downstream signaling.
Upon binding of an RGD ligand like this compound, integrin αvβ3 clusters and activates FAK through autophosphorylation.[13][14] This creates docking sites for other signaling molecules, including Src family kinases. The FAK-Src complex can then activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell survival, proliferation, and migration.[13][15]
In Vitro Cell Adhesion Assay
The biological activity of this compound can be assessed by its ability to mediate or inhibit cell adhesion to surfaces coated with extracellular matrix proteins.[16]
Experimental Protocol:
-
Plate Coating: Coat 96-well plates with an extracellular matrix protein that binds to αvβ3 integrin (e.g., vitronectin or fibronectin).
-
Cell Preparation: Harvest cells known to express αvβ3 integrin (e.g., U87MG glioblastoma cells) and resuspend them in a serum-free medium.
-
Inhibition Assay: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Cell Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of cell adhesion as a function of this compound concentration to determine the IC₅₀ value.
Cell Adhesion Assay Workflow
Caption: Workflow for an in vitro cell adhesion inhibition assay.
Conclusion
This compound is a valuable molecular tool for targeting integrin αvβ3 in various biomedical applications. Its synthesis, while complex, is well-established, and its characterization relies on standard analytical techniques. The ability to specifically target αvβ3-expressing cells makes this compound and its derivatives promising candidates for the development of targeted therapies and diagnostic agents. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to synthesize, characterize, and utilize this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intact glycopeptides identified by LC-MS/MS as biomarkers for response to chemotherapy of locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Galacto-RGD Mechanism of Action in Integrin Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Galacto-RGD, a glycosylated cyclic RGD peptide, in targeting integrin receptors. The document details its biochemical properties, downstream signaling effects, and methods for its evaluation, tailored for professionals in the fields of cancer biology, molecular imaging, and drug development.
Core Concepts: this compound and Integrin Targeting
This compound is a synthetic cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, which is a key recognition sequence for a subset of integrin receptors. The addition of a galactose moiety enhances the compound's pharmacokinetic properties, making it particularly suitable for in vivo applications such as positron emission tomography (PET) imaging.[1] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival. The αvβ3 integrin subtype is a well-established marker of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Consequently, targeting αvβ3 with molecules like this compound offers a promising strategy for both cancer diagnosis and therapy.
Quantitative Data Presentation
The binding affinity and functional effects of this compound and related compounds are critical parameters for their application. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Binding Affinity of RGD Peptides to αvβ3 Integrin
| Compound | IC50 (nM) | Cell Line | Assay Principle |
| This compound | 404 ± 38 | U87MG | Competitive displacement of 125I-echistatin |
| FP-SRGDyK (monomeric) | 485 ± 42 | U87MG | Competitive displacement of 125I-echistatin |
| FP-SRGD2 (dimeric) | 79.6 ± 8.8 | U87MG | Competitive displacement of 125I-echistatin |
| FP-PRGD2 (dimeric) | 51.8 ± 4.6 | U87MG | Competitive displacement of 125I-echistatin |
| FB-SRGD2 (dimeric) | 60.2 ± 5.4 | U87MG | Competitive displacement of 125I-echistatin |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of the radioligand to the integrin receptor. A lower IC50 value indicates a higher binding affinity. Data from a study comparing monomeric and dimeric RGD peptides demonstrate that dimerization can significantly increase binding affinity.[2]
Table 2: Radiosynthesis of [18F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 29.5 ± 5.1% | [3] |
| Radiochemical Purity | >98% | [3] |
| Specific Activity | 40-100 GBq/µmol | [3] |
| Total Synthesis Time | 200 ± 18 min | [3] |
[18F]this compound is synthesized for use as a tracer in PET imaging. The radiosynthesis involves a multi-step process with subsequent purification.[3]
Mechanism of Action: Downstream Signaling Pathways
Upon binding to integrins, particularly αvβ3, this compound is presumed to initiate a cascade of intracellular signaling events, similar to other RGD-containing ligands. While direct studies on the specific downstream signaling of this compound are not extensively detailed in the reviewed literature, the general RGD-integrin signaling pathway is well-characterized and provides a strong framework for its mechanism of action.
This "outside-in" signaling is initiated by the clustering of integrins upon ligand binding, leading to the recruitment and activation of various signaling proteins to focal adhesions. Key players in this cascade include:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central mediator of integrin signaling. Upon integrin ligation, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4]
-
Src Family Kinases: These kinases are recruited to the phosphorylated FAK and subsequently phosphorylate other substrates, leading to the activation of multiple downstream pathways.[4]
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a crucial regulator of cell proliferation, differentiation, and survival. RGD-mediated integrin signaling can activate the Ras-Raf-MEK-ERK cascade.[5]
The activation of these pathways ultimately influences cellular processes such as adhesion, migration, and apoptosis.
Caption: Downstream signaling cascade initiated by this compound binding to αvβ3 integrin.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the functional effects of this compound.
In Vitro Integrin Binding Assay (Competitive Displacement)
This assay determines the binding affinity (IC50) of this compound for a specific integrin subtype.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells for αvβ3).
-
Radiolabeled ligand specific for the target integrin (e.g., 125I-echistatin for αvβ3).
-
This compound and other test compounds.
-
Binding buffer (e.g., Tris-HCl, NaCl, CaCl2, MgCl2, MnCl2, and BSA).
-
96-well plates.
-
Gamma counter.
Procedure:
-
Seed integrin-expressing cells into a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound and other competitor peptides.
-
Incubate the cells with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the competitor peptides for a defined period (e.g., 3 hours at room temperature).
-
Wash the cells to remove unbound radioligand and peptides.
-
Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value using non-linear regression analysis.[2]
Caption: Experimental workflow for a competitive integrin binding assay.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit cell attachment to an ECM-coated substrate.
Materials:
-
Cell culture plates (96-well).
-
ECM protein (e.g., vitronectin or fibronectin).
-
Cells of interest (e.g., endothelial cells or tumor cells expressing the target integrin).
-
This compound.
-
Crystal violet staining solution.
-
Solubilization buffer (e.g., 10% acetic acid).
-
Microplate reader.
Procedure:
-
Coat the wells of a 96-well plate with an ECM protein and block non-specific binding sites.
-
Pre-incubate a suspension of cells with varying concentrations of this compound.
-
Seed the cell suspension into the coated wells and incubate to allow for adhesion.
-
Wash the wells to remove non-adherent cells.
-
Fix the remaining adherent cells and stain with crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570-590 nm) using a microplate reader.
-
The absorbance is proportional to the number of adherent cells. Calculate the percentage of adhesion inhibition for each this compound concentration.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with porous membrane inserts.
-
Chemoattractant (e.g., fetal bovine serum or a specific growth factor).
-
Cells of interest.
-
This compound.
-
Staining solution (e.g., crystal violet).
Procedure:
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Place the porous membrane insert into the chamber. The membrane can be pre-coated with an ECM protein for invasion assays.
-
Resuspend cells in serum-free media containing different concentrations of this compound and add the cell suspension to the upper chamber of the insert.
-
Incubate the chamber to allow for cell migration through the pores.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest.
-
This compound.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI).
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[6]
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Functional Consequences of Integrin Targeting by this compound
The interaction of this compound with integrins leads to several key cellular responses:
-
Inhibition of Cell Adhesion: By competitively binding to integrins, this compound can block the attachment of cells to ECM proteins. This is a critical step in preventing tumor cell invasion and metastasis. The extent of inhibition is dose-dependent.
-
Modulation of Cell Migration: Cell migration is a complex process that requires a dynamic cycle of adhesion and de-adhesion. While high concentrations of RGD peptides can inhibit migration by blocking adhesion, some studies suggest that lower concentrations might paradoxically enhance migration by facilitating the detachment of the cell's trailing edge.[7]
-
Induction of Apoptosis: Some studies have shown that RGD peptides can induce apoptosis, or programmed cell death, in certain cell types. One proposed mechanism is the direct activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] This pro-apoptotic effect could be beneficial in a therapeutic context.
Conclusion
This compound is a valuable tool for targeting αvβ3 integrin, with significant applications in molecular imaging and as a potential therapeutic agent. Its mechanism of action involves competitive binding to the integrin, which can modulate downstream signaling pathways, leading to the inhibition of cell adhesion and migration, and in some cases, the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and application of this compound in preclinical and clinical research. Further studies are warranted to fully elucidate the specific downstream signaling events triggered by the galactosylated form of the RGD peptide and to optimize its therapeutic potential.
References
- 1. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Galacto-RGD Peptides
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Galacto-RGD peptides, focusing on their discovery, synthesis, and application as molecular imaging agents. It is intended for professionals in the fields of oncology, molecular imaging, and drug development.
Introduction: The Rationale for this compound
The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a crucial recognition motif for integrins, a family of transmembrane receptors that mediate cell-matrix interactions.[1][2][3] Specifically, the αvβ3 integrin is a well-established biomarker of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][4][5] This integrin is overexpressed on activated endothelial cells of tumor neovasculature and on some tumor cells, making it an attractive target for both cancer therapy and diagnostic imaging.[4][6]
The development of RGD-based targeting agents has evolved significantly:
-
Linear RGD Peptides: While foundational, linear RGD peptides suffer from low binding affinity, rapid degradation by proteases, and a lack of specificity for particular integrin subtypes.[2]
-
Cyclic RGD Peptides: To overcome these limitations, the RGD sequence was incorporated into a cyclic pentapeptide framework. This cyclization reduces conformational flexibility, leading to higher binding affinity and improved selectivity for the αvβ3 integrin.[2][6][7]
-
Glycosylation (this compound): To further enhance the in vivo performance of cyclic RGD peptides for imaging applications, sugar moieties were introduced. The conjugation of galactose to a cyclic RGD peptide, creating "this compound," improves its pharmacokinetic properties.[4][8][9] This glycosylation enhances hydrophilicity, which leads to rapid renal excretion, reduced liver uptake, and consequently, high-contrast images with favorable tumor-to-background ratios.[4][5][10]
The most prominent application of this technology is [¹⁸F]this compound, a radiotracer developed for Positron Emission Tomography (PET) imaging to non-invasively visualize and quantify αvβ3 integrin expression in vivo.[4][8][10][11]
Quantitative Data Summary
The development and evaluation of this compound and its derivatives have generated significant quantitative data. The following tables summarize key metrics for binding affinity, radiolabeling efficiency, and metabolic stability.
Table 1: Integrin αvβ3 Binding Affinity
Binding affinity is commonly determined through competitive displacement assays, with the IC50 value representing the concentration of the peptide required to inhibit 50% of the binding of a specific radioligand. Lower IC50 values indicate higher binding affinity.
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| This compound | U87MG | ¹²⁵I-echistatin | 404 ± 38 | [12] |
| FP-SRGD2 (Dimer) | U87MG | ¹²⁵I-echistatin | 79.6 ± 8.8 | [12] |
| FP-PRGD2 (Dimer) | U87MG | ¹²⁵I-echistatin | 51.8 ± 4.6 | [12] |
| FB-SRGD2 (Dimer) | U87MG | ¹²⁵I-echistatin | 60.2 ± 5.4 | [12] |
| RGD2 (Dimer) | U87MG | ¹²⁵I-echistatin | 79.2 ± 4.2 | [13] |
| FPTA-RGD2 (Dimer) | U87MG | ¹²⁵I-echistatin | 144 ± 6.5 | [13] |
Note: Dimerization of the RGD peptide has been shown to significantly improve binding affinity due to polyvalency effects.[12][14]
Table 2: Radiosynthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound involves labeling the precursor peptide with ¹⁸F, typically via a prosthetic group. The efficiency of this process is critical for clinical applications.
| Parameter | Value | Conditions | Reference |
| Prosthetic Group | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | Acylation of amino methyl group | [8][15][16] |
| Max. Radiochemical Yield | up to 85% (decay-corrected) | 1 mg peptide, 70 °C, 10 min | [8][9] |
| Overall Radiochemical Yield | 29 ± 5% | End-of-bombardment (EOB) | [8][9][15] |
| Total Synthesis Time | 200 ± 18 min | Including final HPLC purification | [8][9][15] |
| Radiochemical Purity | >98% | Post-HPLC purification | [8][9] |
| Specific Activity | 40 - 100 TBq/mmol | [8][15] |
Table 3: In Vivo Metabolic Stability of [¹⁸F]this compound
The stability of the tracer in biological systems is crucial for accurate imaging. The data below shows the percentage of intact tracer found in various tissues 2 hours after injection in mice.
| Tissue | Extraction Efficiency | % Intact Tracer | Reference |
| Blood | 60% - 93% | ~87% | [9] |
| Liver | 60% - 93% | ~76% | [9] |
| Kidney | 60% - 93% | ~69% | [9] |
| Tumor | 60% - 93% | ~87% | [9] |
Detailed Methodologies & Protocols
This section outlines the core experimental protocols used in the synthesis and evaluation of this compound peptides.
Solid-Phase Peptide Synthesis (SPPS) of the Precursor
The this compound precursor peptide is typically assembled on a solid support resin using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Add this solution to the resin. Monitor the reaction using a Kaiser test.
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence (e.g., -Asp(OtBu)-, -Gly-, -Arg(Pbf)-).
-
Cyclization: After assembling the linear peptide, cleave it from the resin while keeping side-chain protecting groups intact. Perform head-to-tail cyclization under high-dilution conditions to favor intramolecular reaction.
-
Sugar Conjugation: Synthesize the sugar amino acid (SAA) separately, starting from a protected galactose.[8][9] Conjugate the SAA to the lysine (B10760008) side chain of the cyclic RGD peptide.
-
Final Deprotection: Remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to yield the final this compound precursor peptide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry (e.g., MALDI-TOF).[12]
Radiolabeling with Fluorine-18
The most common method for labeling this compound is through acylation with an ¹⁸F-labeled prosthetic group.
Protocol for Radiolabeling:
-
Prosthetic Group Synthesis: Prepare the 4-nitrophenyl-2-[¹⁸F]fluoropropionate prosthetic group from [¹⁸F]fluoride. This is a multi-step process typically performed in an automated synthesis module.
-
Labeling Reaction: Dissolve the this compound precursor peptide (0.5-1.0 mg) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[15]
-
Incubation: Add the activated ¹⁸F-prosthetic group to the peptide solution. Heat the reaction mixture at a controlled temperature (e.g., 45-70 °C) for a specific duration (2.5-10 minutes) to facilitate the acylation of the primary amine on the sugar moiety.[8][15]
-
Purification: Quench the reaction and purify the resulting [¹⁸F]this compound using semi-preparative RP-HPLC to separate it from unreacted precursors and byproducts.[15]
-
Formulation: Collect the desired HPLC fraction, remove the organic solvent under a stream of nitrogen, and formulate the final product in a physiologically compatible buffer (e.g., saline with ethanol) for injection.
In Vitro Integrin Receptor-Binding Assay
This assay quantifies the binding affinity (IC50) of the synthesized peptides.
Protocol:
-
Cell Culture: Culture human glioblastoma U87MG cells, which are known to have high αvβ3 integrin expression.
-
Preparation: Harvest the cells and prepare a single-cell suspension.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of a known αvβ3-specific radioligand (e.g., ¹²⁵I-echistatin) with the U87MG cells.
-
Displacement: To these tubes, add increasing concentrations of the unlabeled competitor peptide (e.g., this compound, FP-SRGD2).
-
Incubation & Separation: Allow the mixture to incubate to reach binding equilibrium. Then, separate the cell-bound radioactivity from the unbound ligand, typically by centrifugation through an oil layer.
-
Quantification: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor peptide concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Mechanism of Action and Signaling
This compound peptides function as antagonists to the αvβ3 integrin. By binding to the integrin's extracellular domain, they competitively inhibit the binding of natural extracellular matrix (ECM) proteins like vitronectin and fibronectin. This interaction does not trigger downstream signaling but rather blocks the signals required for endothelial cell migration and survival, which are critical for angiogenesis. In the context of PET imaging, the accumulation of [¹⁸F]this compound at a tumor site is directly proportional to the density of αvβ3 integrin expression, providing a non-invasive readout of angiogenic activity.[5]
References
- 1. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 2. qyaobio.com [qyaobio.com]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
An In-depth Technical Guide to Glycosylated RGD Peptides for αvβ3 Integrin Binding
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the design, synthesis, and evaluation of glycosylated Arginine-Glycine-Aspartate (RGD) peptides as ligands for the αvβ3 integrin receptor. It details the critical role of glycosylation in modulating binding affinity and specificity, offers detailed experimental protocols for characterization, and visualizes key biological and experimental processes.
Introduction: The Rationale for RGD Glycosylation
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular communication, migration, proliferation, and survival.[1] The αvβ3 integrin subtype is of particular interest as it is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it a key target for cancer imaging and therapy.[2][3][4]
The tripeptide sequence Arg-Gly-Asp (RGD) is a primary recognition motif for a subset of integrins, including αvβ3.[1][5] Linear RGD peptides often exhibit low affinity and poor selectivity. To overcome these limitations, researchers have developed cyclic RGD peptides, which offer conformationally constrained structures leading to enhanced binding affinity and selectivity for specific integrin subtypes.[3]
Glycosylation, the attachment of sugar moieties to the peptide backbone, represents a further strategic refinement. This modification can significantly improve the pharmacokinetic properties of RGD peptides, such as solubility and in vivo clearance profiles.[6] Moreover, the carbohydrate portion can engage in secondary interactions with the integrin or associated membrane components, potentially further enhancing binding affinity and modulating signaling outcomes.
Quantitative Analysis of Binding Affinity
The binding affinity of RGD peptides to αvβ3 integrin is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value indicates higher binding affinity. The following tables summarize quantitative data for a selection of non-glycosylated, glycosylated, and multimeric RGD peptides.
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and radioligand used. Therefore, direct comparison of values between different studies should be approached with caution. Whenever possible, a control compound like c(RGDfK) should be included for normalization.[3]
Table 1: Binding Affinity of Monomeric RGD Peptides for αvβ3 Integrin
| Peptide ID | Structure/Modification | Binding Affinity (IC50/Kd) | Assay Type | Reference |
| c(RGDfK) | Cyclic Pentapeptide | IC50: ~100-200 nM | Cell-based competitive binding | [3][4] |
| Cilengitide | Cyclic Pentapeptide | IC50: 0.91 µM (HEK-293 cells) | Cell adhesion assay | [7] |
| RWrNM | Linear Peptide | Kd: 8.61 ± 1.35 nM | MicroScale Thermophoresis | [4] |
| c(RGDyK) | Cyclic Pentapeptide | Kd: 10.3 ± 1.14 nM | MicroScale Thermophoresis | [4] |
| CT3HPQcT3RGDcT3 | Bicyclic Peptide | IC50: 30 nM; Kd: 0.4 nM | Competitive Binding; SPFS | [8] |
| [(19)F]6Glc-RGD | 6-fluoroglucosyl | IC50: 11-55 nM (αvβ3) | Competitive Binding | [6] |
| [(19)F]Mlt-RGD | Maltosyl | IC50: 11-55 nM (αvβ3) | Competitive Binding | [6] |
Table 2: Binding Affinity of Multimeric RGD Peptides for αvβ3 Integrin
| Peptide ID | Structure/Modification | Binding Affinity (Kd) | Assay Type | Reference |
| cRGD (monomer) | Monomeric cyclo(-RGDfK-) | 41.70 nmol/L | Fluorescence Correlation Spectroscopy | [9] |
| RAFT-RGD | Tetrameric cRGD | 3.87 nmol/L | Fluorescence Correlation Spectroscopy | [9] |
Core Signaling Pathway of αvβ3 Integrin
The binding of an RGD ligand to αvβ3 integrin triggers a cascade of intracellular signaling events, primarily initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This activation creates docking sites for other signaling molecules, including the Src family kinases. The FAK/Src complex then phosphorylates numerous downstream targets, leading to cytoskeletal reorganization, cell migration, proliferation, and survival.[2][10][11]
Caption: RGD-Integrin binding activates the FAK/Src signaling cascade.
Experimental Protocols
Synthesis of Glycosylated RGD Peptides
The synthesis of glycosylated RGD peptides typically involves a combination of solid-phase peptide synthesis (SPPS) and click chemistry for the conjugation of the carbohydrate moiety.[6][12][13]
Methodology:
-
Peptide Synthesis:
-
The linear peptide backbone (e.g., containing an alkyne-modified amino acid for click chemistry) is assembled on a solid support resin (e.g., trityl resin) using standard Fmoc-based SPPS protocols.[12]
-
Side-chain protecting groups (e.g., Pmc for Arginine, tBu for Aspartic acid) are used to prevent unwanted reactions.[12]
-
-
Cleavage and Cyclization:
-
The peptide is cleaved from the resin.
-
Cyclization is performed in solution to form the conformationally constrained RGD loop.
-
-
Glycosylation via Click Chemistry:
-
An azide-functionalized sugar is prepared separately.[6]
-
The alkyne-bearing cyclic RGD peptide is reacted with the glycosyl azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][13] This forms a stable triazole linkage.
-
-
Deprotection and Purification:
-
Remaining side-chain protecting groups are removed using a strong acid solution (e.g., 95% TFA).[12]
-
The final glycosylated peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The structure and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
-
Caption: General workflow for the synthesis of glycosylated RGD peptides.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound (e.g., a glycosylated RGD peptide) to compete with a known ligand for binding to purified, immobilized integrin receptors.[12][14][15]
Methodology:
-
Plate Coating: Purified αvβ3 integrin (1-10 µg/mL) in a suitable buffer is coated onto high-binding 96-well microtiter plates overnight at 4°C.[16]
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1-3% BSA in Tris-buffered saline) for 1-2 hours at room temperature.[14][16]
-
Competitive Binding:
-
Detection:
-
The wells are washed to remove unbound ligands.
-
If a biotinylated ligand was used, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added and incubated for 1 hour.[14]
-
After another wash step, a chromogenic or fluorogenic substrate is added.
-
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The signal is inversely proportional to the binding affinity of the test peptide. IC50 values are calculated by fitting the data to a dose-response curve.[15]
Cell Adhesion Assay
This assay quantifies the ability of peptides to either promote or inhibit cell attachment to a substrate.[17][18]
Methodology:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin at 10 µg/mL) or directly with the peptide of interest and incubated overnight at 4°C. Control wells are typically coated with BSA.
-
Blocking: Non-specific sites are blocked with 1% BSA for 1 hour at 37°C.
-
Cell Seeding:
-
Cells known to express αvβ3 integrin (e.g., U87MG human glioblastoma cells, HUVECs) are harvested and resuspended in serum-free media.[4][18]
-
For inhibition assays, cells are pre-incubated with various concentrations of the soluble test peptide before being added to the protein-coated wells.
-
Cells (e.g., 2 x 10⁴ cells/well) are seeded into the wells and allowed to adhere for 1-2 hours at 37°C.[18][19]
-
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.
-
Quantification: Adherent cells are fixed and stained (e.g., with 0.5% crystal violet). The stain is then solubilized, and the absorbance is read on a plate reader, which correlates to the number of attached cells.[17]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (Kd) of the interaction between a ligand and an analyte.[20][21][22]
Methodology:
-
Chip Preparation: One interacting partner (typically the purified integrin receptor) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other partner (the RGD peptide, analyte) is flowed over the chip surface at various concentrations in a continuous stream of buffer.[21]
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis:
-
Association Phase: As the analyte binds, the RU signal increases. The rate of this increase is used to determine the association rate constant (k_on).
-
Dissociation Phase: When the analyte injection is replaced by a flow of buffer, the analyte dissociates, and the RU signal decreases. The rate of this decrease provides the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off / k_on.[21] A global fitting model (e.g., 1:1 Langmuir binding) is often applied to the sensorgrams from multiple analyte concentrations to derive the kinetic constants.[21]
-
Caption: Relationship between peptide modifications and binding outcomes.
Conclusion and Future Outlook
The strategic glycosylation of RGD peptides is a powerful tool for enhancing their therapeutic and diagnostic potential as αvβ3 integrin ligands. By carefully selecting the carbohydrate moiety and its attachment point, researchers can fine-tune the binding affinity, selectivity, and pharmacokinetic profile of these peptides. The data consistently show that modifications such as cyclization, multimerization, and glycosylation can lead to nanomolar or even sub-nanomolar binding affinities.[8][9]
The detailed protocols provided herein offer a robust framework for the synthesis and rigorous evaluation of novel glycosylated RGD constructs. Future research will likely focus on exploring a wider variety of complex carbohydrates, optimizing linker chemistry for multivalent constructs, and further elucidating the precise structural basis of glycan-integrin interactions to guide the rational design of next-generation, highly specific αvβ3-targeted agents.
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a "Random Design" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. mdpi.com [mdpi.com]
- 14. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Surface plasmon resonance biosensing in studies of the binding between β₂ integrin I domains and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Galacto-RGD Analogs
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a critical recognition motif for a subset of integrin receptors, which are transmembrane proteins pivotal in cell adhesion, signaling, migration, and survival.[1][2] Among the 24 known integrin subtypes, eight recognize the RGD motif, including αvβ3, αvβ5, and α5β1.[3][4] These integrins are often overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them prime targets for cancer diagnostics and therapy.[5][6][7]
This compound analogs, which are glycosylated cyclic RGD peptides, have emerged as a significant class of compounds, particularly in the development of radiotracers for Positron Emission Tomography (PET) imaging.[8][9] The addition of a galactose moiety enhances the pharmacokinetic properties of the RGD peptide, improving its in vivo performance.[9] This guide delves into the core structure-activity relationships (SAR) of this compound analogs, providing quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Structure-Activity Relationship Insights
The biological activity of this compound analogs is profoundly influenced by several structural features:
-
Multimerization and the Polyvalency Effect : A key strategy to enhance binding affinity is the creation of dimeric or multimeric RGD peptides. Multimeric RGD peptides exhibit significantly higher integrin binding affinity and improved tumor-targeting efficacy compared to their monomeric counterparts.[8] This is attributed to the polyvalency effect, where the multimeric ligand can engage with multiple integrin receptors simultaneously, leading to a substantial increase in avidity.[8][10]
-
Cyclization : The conformation of the RGD peptide is crucial for its binding affinity and selectivity. Incorporating the RGD sequence into a cyclic pentapeptide framework constrains its structure, which can significantly enhance its binding affinity and selectivity for specific integrin subtypes, such as αvβ3 over αIIbβ3.[10][11]
-
Glycosylation (The "Galacto" Moiety) : The introduction of sugar moieties, such as the galactose-based component in [¹⁸F]this compound, is a critical modification. This glycosylation improves the compound's pharmacokinetic properties, including increased hydrophilicity, which facilitates faster clearance from non-target tissues and results in better tumor-to-background ratios in imaging studies.[9]
-
Linker Composition : In multimeric RGD analogs, the linker connecting the RGD motifs plays a crucial role. The length and composition of the linker can influence the distance between the RGD units, affecting their ability to bind simultaneously to integrin receptors and thereby modulating the overall binding affinity.[10][12]
Quantitative Data: Integrin Binding Affinity
The inhibitory concentration (IC50) is a standard measure of a ligand's potency in inhibiting a specific biological function, such as receptor binding. The table below summarizes the IC50 values for various RGD analogs in competitive binding assays against the αvβ3 integrin, typically using U87MG human glioma cells which express this receptor.
| Compound Name | Description | Integrin Target | IC50 (nM) | Reference |
| ¹⁸F-Galacto-RGD | Monomeric, glycosylated cyclic RGD | αvβ3 | 404 ± 38 | [8] |
| ¹⁸F-FP-SRGD2 | Dimeric cyclic RGD | αvβ3 | 79.6 ± 8.8 | [8] |
| ¹⁸F-FP-PRGD2 | Dimeric cyclic RGD | αvβ3 | 51.8 ± 4.6 | [8] |
| **RGD2 (E[c(RGDyK)]₂) ** | Dimeric cyclic RGD | αvβ3 | 79.2 ± 4.2 | [13] |
| FPTA-RGD2 | Dimeric cyclic RGD | αvβ3 | 144 ± 6.5 | [13] |
| ¹⁸F-AlF-NOTA-RGD₂ | Dimeric cyclic RGD | αvβ3 | 46 ± 4.4 | [14] |
| c(RGDfV) | Monomeric cyclic RGD | αvβ3 | 44 | [1] |
| Cilengitide | Monomeric cyclic RGD derivative | αvβ3 | 1.5 - 6 | [1] |
Data compiled from competitive displacement studies using U87MG cells and ¹²⁵I-echistatin as the radioligand.[8][13]
Experimental Protocols
In Vitro Integrin Receptor Binding Assay
This assay quantifies the binding affinity of RGD analogs by measuring their ability to compete with a known radiolabeled ligand for binding to integrin receptors on cell surfaces.[8][13]
Methodology:
-
Cell Culture : U87MG human glioma cells, known to express αvβ3 integrin, are cultured under standard conditions.
-
Competitive Binding :
-
A constant, low concentration of a radiolabeled ligand with high affinity for the target integrin (e.g., ¹²⁵I-echistatin for αvβ3) is prepared.[3][8]
-
A series of dilutions of the unlabeled test compound (e.g., a this compound analog) are prepared.
-
In a multi-well plate format, the U87MG cells are incubated with the radiolabeled ligand in the presence of the varying concentrations of the test compound.
-
-
Incubation and Washing : The mixture is incubated to allow binding to reach equilibrium. The cells are then washed to remove any unbound ligands.
-
Quantification : The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis : The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. A nonlinear regression analysis is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.[13]
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with RGD-containing peptides, providing a functional measure of integrin-mediated adhesion.[3][4]
Methodology:
-
Plate Coating : 96-well plates are coated with a solution of the desired RGD peptide (e.g., 1 µM) conjugated to a carrier protein like bovine serum albumin (BSA).[3][15] The plates are incubated to allow for immobilization and then washed to remove unbound peptide.
-
Cell Preparation : Cells of interest (e.g., HeLa cells or human dermal fibroblasts) are detached from culture flasks using a non-enzymatic method (e.g., 1 mM EDTA/EGTA) to preserve surface receptors.[4] The cells are then resuspended in a serum-free medium.
-
Adhesion and Quantification :
-
The prepared cells are seeded into the peptide-coated wells at a defined density (e.g., 2 x 10⁴ cells/well).[4][16]
-
The plate is incubated (e.g., for 1 hour) to allow for cell attachment.[3][16]
-
Non-adherent cells are removed by gentle washing.
-
The remaining adherent cells are fixed and stained with a dye like crystal violet.
-
The number of attached cells is quantified, either by microscopy or by solubilizing the dye and measuring its absorbance.[3]
-
-
Inhibition Variation : To test the inhibitory effect of soluble RGD analogs, cells can be pre-incubated with the analogs before being seeded onto plates coated with an RGD-containing extracellular matrix protein.[3]
RGD-Integrin Signaling Pathways
The binding of RGD analogs to integrins does not merely facilitate cell adhesion; it also triggers a cascade of intracellular signaling events. This "outside-in" signaling is critical for regulating cell behavior.
Upon ligand binding, integrins cluster and recruit non-receptor tyrosine kinases to the cell membrane. Key downstream pathways include:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases : FAK and Src are among the first proteins activated, leading to the phosphorylation of numerous downstream targets and the assembly of focal adhesion complexes.[3]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : This pathway is crucial for promoting cell survival, proliferation, and growth.[1]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway : This cascade is a central regulator of gene expression, cell proliferation, and differentiation.[1]
-
Rho GTPases : This family of proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, migration, and polarity.[1]
Conclusion
The structure-activity relationship of this compound analogs is a multifactorial equation where cyclization, multimerization, glycosylation, and linker chemistry collectively determine the ultimate binding affinity, selectivity, and pharmacokinetic profile. Dimeric and multimeric analogs consistently outperform monomers due to the polyvalency effect, demonstrating lower IC50 values. The "Galacto" glycosylation is key to translating high in vitro affinity into effective in vivo performance by optimizing biodistribution. Understanding these core principles is essential for the rational design of next-generation RGD-based compounds for targeted molecular imaging and therapy in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Galacto-RGD as a Probe for Tumor Angiogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Galacto-RGD, a prominent radiolabeled peptide probe for the non-invasive imaging of tumor angiogenesis. It details the underlying molecular mechanisms, experimental protocols for its use, and quantitative data to support its application in preclinical and clinical research.
Introduction: Targeting Tumor Angiogenesis with this compound
Tumor angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, facilitating tumor growth, invasion, and metastasis.[1] Integrins, particularly αvβ3, are cell adhesion molecules that are highly expressed on activated endothelial cells of the tumor neovasculature but are found at low levels in quiescent vessels and most normal tissues.[2][3] This differential expression makes integrin αvβ3 an attractive target for diagnostic imaging and targeted therapies.[4]
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-established recognition motif for several integrins, including αvβ3.[5] Cyclic RGD peptides, such as c(RGDfK), have been developed with high affinity and selectivity for this integrin.[6] To enhance the pharmacokinetic properties for in vivo imaging, c(RGDfK) has been glycosylated with a galactose-based sugar amino acid, creating this compound.[3] When labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), [¹⁸F]this compound serves as a powerful probe for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and quantification of αvβ3 expression in tumors.[7]
Quantitative Data: In Vitro Affinity and In Vivo Uptake
The efficacy of this compound as an imaging probe is supported by quantitative data from both in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of RGD Peptides to Integrin αvβ3
| Peptide | IC50 (nM) | Cell Line | Assay Method |
| This compound | 404 ± 38 | U87MG | Competitive displacement with ¹²⁵I-echistatin |
| FP-SRGDyK (monomer) | 485 ± 42 | U87MG | Competitive displacement with ¹²⁵I-echistatin |
| FP-SRGD2 (dimer) | 79.6 ± 8.8 | U87MG | Competitive displacement with ¹²⁵I-echistatin |
| FP-PRGD2 (dimer) | 51.8 ± 4.6 | U87MG | Competitive displacement with ¹²⁵I-echistatin |
| FB-SRGD2 (dimer) | 60.2 ± 5.4 | U87MG | Competitive displacement with ¹²⁵I-echistatin |
| c(RGDyK) | 7 (blocks 50% binding) | HUVE | Competitive binding with ⁹⁹mTc-labeled RGD |
Data compiled from multiple sources.[8][9]
Table 2: Preclinical Biodistribution of ¹⁸F-Labeled RGD Probes in U87MG Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Tracer | Time (post-injection) | Tumor | Liver | Kidneys | Muscle |
| ¹⁸F-Galacto-RGD | 20 min | 2.1 ± 0.2 | - | - | - |
| 60 min | 1.2 ± 0.1 | - | - | - | |
| 120 min | 0.9 ± 0.1 | - | - | - | |
| ¹⁸F-FP-SRGD2 (dimer) | 20 min | 4.3 ± 0.4 | - | - | - |
| 60 min | 2.8 ± 0.4 | - | - | - | |
| 120 min | 2.1 ± 0.2 | - | - | - | |
| ¹⁸F-FPTA-RGD2 | 30 min | 3.1 ± 0.6 | - | - | 1.0 ± 0.3 |
| 60 min | 2.1 ± 0.4 | 1.9 ± 0.4 | 2.7 ± 0.8 | - | |
| 120 min | 1.3 ± 0.4 | - | - | - |
Data compiled from multiple sources.[8][10]
Table 3: Clinical PET Imaging Data with [¹⁸F]this compound in Cancer Patients
| Cancer Type | Mean SUVmax | Sensitivity | Specificity |
| Various Solid Tumors | 2.7 ± 1.5 | 76% | - |
| Non-Small Cell Lung Cancer | Higher in Squamous Cell Carcinoma | - | - |
| Head and Neck Squamous Cell Carcinoma | 3.4 ± 1.2 | 83% (primary lesions) | - |
| Metastatic Lesions (various cancers) | - | 33-54% (lymph nodes), 46-78% (distant) | - |
SUVmax: Maximum Standardized Uptake Value. Data compiled from multiple sources.[5][11][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis, evaluation, and application of this compound.
Synthesis and Radiolabeling of [¹⁸F]this compound
The synthesis of this compound involves solid-phase peptide synthesis of the cyclic peptide c(RGDfK), followed by conjugation with a galactose-based sugar amino acid. The final step is radiolabeling with ¹⁸F.
Protocol for Solid-Phase Synthesis of c(RGDfK):
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Attach Fmoc-Asp(OAll)-OH to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Lys(Boc), Phe, Gly, Arg(Pbf)) using a coupling agent such as HATU.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
On-Resin Cyclization: After assembling the linear peptide, deprotect the allyl group of Aspartic acid and the Fmoc group of Arginine. Perform on-resin cyclization using a coupling agent like PyBOP/HOBt/DIPEA.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for ¹⁸F-Radiolabeling:
[¹⁸F]this compound is typically synthesized via a prosthetic group approach using 4-nitrophenyl 2-[¹⁸F]fluoropropionate.[3]
-
Production of [¹⁸F]Fluoride: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Synthesis of the Prosthetic Group: Synthesize 4-nitrophenyl 2-[¹⁸F]fluoropropionate from its precursor.
-
Conjugation: React the [¹⁸F]fluoropropionate prosthetic group with the this compound precursor in an appropriate solvent (e.g., DMSO).
-
Purification: Purify the final product, [¹⁸F]this compound, using semi-preparative RP-HPLC.[13]
In Vitro Integrin Binding Assay
Competitive binding assays are used to determine the binding affinity (IC50) of this compound for integrin αvβ3.
Protocol for Competitive Cell Binding Assay:
-
Cell Culture: Culture cells expressing high levels of integrin αvβ3 (e.g., U87MG human glioblastoma cells) in appropriate media.
-
Assay Preparation: Seed the cells in 96-well plates and allow them to adhere.
-
Competitive Binding: Add a constant concentration of a radiolabeled ligand that specifically binds to αvβ3 (e.g., ¹²⁵I-echistatin) to the wells. Simultaneously, add increasing concentrations of the non-radiolabeled test compound (this compound).
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 1-4 hours) to reach binding equilibrium.
-
Washing: Wash the cells with cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis.
In Vivo Small Animal PET Imaging
Animal models are crucial for evaluating the in vivo performance of [¹⁸F]this compound.
Protocol for Small Animal PET Imaging:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells (e.g., U87MG) into immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).[8]
-
Tracer Administration: Anesthetize the tumor-bearing mouse and intravenously inject a defined dose of [¹⁸F]this compound (e.g., 3.7 MBq).
-
PET Scan: Acquire dynamic or static PET images at various time points post-injection (e.g., 20, 60, and 120 minutes) using a small animal PET scanner.[8]
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys).
-
Quantification: Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution (optional): After the final imaging session, euthanize the animal and harvest the tumor and other organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging-based quantification.[14]
Visualizations: Signaling Pathways and Experimental Workflow
Integrin αvβ3 Signaling in Angiogenesis
Binding of RGD-containing ligands to integrin αvβ3 on endothelial cells initiates a cascade of intracellular signals that promote cell survival, proliferation, and migration, key processes in angiogenesis. This signaling pathway often crosstalks with growth factor receptor pathways, such as the one mediated by VEGFR2.
Caption: Integrin αvβ3 signaling pathway in angiogenesis.
Experimental Workflow for this compound Probe Development and Application
The development and application of this compound as a tumor angiogenesis probe follows a logical workflow from initial design to clinical evaluation.
Caption: Workflow for this compound probe development.
Conclusion
This compound has emerged as a valuable probe for the non-invasive imaging of tumor angiogenesis by specifically targeting integrin αvβ3. Its favorable pharmacokinetic properties, conferred by glycosylation, and the ability to be radiolabeled for PET imaging allow for sensitive and quantitative assessment of αvβ3 expression in vivo. The data and protocols presented in this guide underscore the utility of this compound in preclinical research for understanding tumor biology and in clinical settings for cancer diagnosis, staging, and monitoring the efficacy of anti-angiogenic therapies. Further research and development of RGD-based probes hold continued promise for advancing the field of molecular imaging and personalized medicine in oncology.
References
- 1. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of αvβ3 integrin in the activation of vascular endothelial growth factor receptor‐2 | The EMBO Journal [link.springer.com]
- 5. 18F-RGD PET/CT imaging reveals characteristics of angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of a Technetium-99m-labeled cyclic RGD peptide as a specific marker of alpha(V)beta(3) integrin for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 12. Comparison of integrin alphaVbeta3 expression and glucose metabolism in primary and metastatic lesions in cancer patients: a PET study using 18F-galacto-RGD and 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Preclinical Evaluation of [18F]Galacto-RGD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of [18F]Galacto-RGD, a promising radiotracer for Positron Emission Tomography (PET) imaging of αvβ3 integrin expression. The expression of αvβ3 integrin is a key factor in angiogenesis and metastasis, making it a crucial target for cancer diagnosis and monitoring treatment response. This document details the synthesis, in vitro and in vivo evaluation, and key experimental protocols for [18F]this compound, presenting quantitative data in a clear, tabular format and illustrating complex processes with detailed diagrams.
Synthesis and Radiochemistry
The synthesis of [18F]this compound is a multi-step process involving the solid-phase synthesis of the c(RGDfK) peptide, conjugation with a glycosylated amino acid, and subsequent radiolabeling with fluorine-18.
Key Synthesis Parameters: The radiolabeling of this compound is typically achieved using the prosthetic group 4-nitrophenyl-2-[18F]fluoropropionate. This method results in high radiochemical yields and purity.[1][2][3]
| Parameter | Value | Reference |
| Precursor | c(RGDfK) conjugated with a sugar amino acid | [1][2][3] |
| Prosthetic Group | 4-nitrophenyl-2-[18F]fluoropropionate | [1][2][3] |
| Decay-Corrected Radiochemical Yield | Up to 85% | [1][2] |
| Overall Radiochemical Yield (EOB) | 29 ± 5% | [1][2] |
| Radiochemical Purity | >98% | [1][2] |
| Specific Activity | 40 - 100 TBq/mmol | [1][3] |
| Total Synthesis Time | 200 ± 18 min | [1][2] |
Experimental Protocol: Radiolabeling of this compound
This protocol outlines the key steps for the radiolabeling of the this compound peptide using 4-nitrophenyl-2-[18F]fluoropropionate.
Caption: Workflow for the radiosynthesis and quality control of [18F]this compound.
-
Prosthetic Group Synthesis: Synthesize 4-nitrophenyl-2-[18F]fluoropropionate from [18F]fluoride. This step typically takes around 126 ± 10 minutes with a radiochemical yield of 45.2 ± 10.6%.[3]
-
Radiolabeling Reaction: The glycopeptide is radiolabeled via acylation of the amino methyl group at the C1-position of the sugar moiety.[3] A solution of this compound (0.5-1.0 mg) in a suitable buffer is reacted with the 4-nitrophenyl-2-[18F]fluoropropionate prosthetic group.[1][3] The reaction is carried out at an elevated temperature (e.g., 45°C to 70°C) for a short duration (e.g., 2.5 to 10 minutes).[1][3]
-
Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a semipreparative column to isolate [18F]this compound with high radiochemical purity (>98%).[1][3]
-
Formulation: The purified [18F]this compound is formulated in a physiologically compatible solution, such as sterile saline, for in vitro and in vivo studies.
-
Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and other relevant parameters.
In Vitro Evaluation
In vitro studies are essential to determine the binding affinity and specificity of [18F]this compound for its target, the αvβ3 integrin.
Cell Binding Affinity
Competitive displacement assays are performed using cell lines with high expression of αvβ3 integrin, such as U87MG human glioblastoma cells.[4] In these assays, the ability of non-radioactive this compound to displace a radiolabeled ligand (e.g., 125I-echistatin) from the integrin receptors is measured. The half-maximal inhibitory concentration (IC50) is then determined.
| Peptide | IC50 (nM) | Cell Line | Reference |
| This compound | 404 ± 38 | U87MG | [4] |
Experimental Protocol: In Vitro Cell Binding Assay
-
Cell Culture: Culture U87MG cells to near confluency in appropriate cell culture flasks.
-
Cell Preparation: Detach the cells and resuspend them in a binding buffer.
-
Competitive Binding: Incubate a constant amount of the radioligand (e.g., 125I-echistatin) with increasing concentrations of the non-radioactive test peptide (this compound) and a fixed number of U87MG cells.
-
Incubation: Allow the mixture to incubate at room temperature for a specified period to reach binding equilibrium.
-
Separation: Separate the bound from the free radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Simplified signaling pathway of RGD binding to integrin αvβ3.
In Vivo Evaluation
Preclinical in vivo studies in animal models are crucial to assess the biodistribution, pharmacokinetics, and tumor-targeting efficacy of [18F]this compound.
Biodistribution Studies
Biodistribution studies are typically performed in tumor-bearing mice. After intravenous injection of [18F]this compound, animals are euthanized at various time points, and the radioactivity in different organs and tissues is measured. The uptake is usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution of [18F]this compound in U87MG Tumor-Bearing Mice (%ID/g) [4]
| Organ | 20 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 1.2 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Liver | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Spleen | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidney | 8.9 ± 1.5 | 3.5 ± 0.5 | 1.9 ± 0.3 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
These studies demonstrate that [18F]this compound exhibits rapid blood clearance and is primarily excreted through the renal system.[5][6] The tumor uptake is significant, and the tumor-to-background ratios increase over time.[5]
Small Animal PET Imaging
PET imaging studies in tumor-bearing animals provide a non-invasive assessment of the tracer's biodistribution and its ability to visualize tumors. These studies have confirmed the specific uptake of [18F]this compound in αvβ3-positive tumors.[4][7]
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model: Use athymic nude mice bearing subcutaneous U87MG xenografts.
-
Tracer Injection: Inject a known amount of [18F]this compound (typically 3.7-7.4 MBq) into the tail vein of the mice.
-
Time Points: Euthanize groups of animals at different time points post-injection (e.g., 20, 60, and 120 minutes).
-
Tissue Dissection: Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Radioactivity Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the %ID/g for each tissue by comparing the tissue radioactivity to a standard of the injected dose.
Caption: General workflow for a preclinical PET imaging and biodistribution study.
Metabolic Stability and Dosimetry
The in vivo stability of a radiotracer is a critical parameter. Studies have shown that [18F]this compound exhibits high metabolic stability in vivo.[1][2][3]
Metabolic Stability of [18F]this compound in Mice (2 hours p.i.) [3]
| Organ | Intact Tracer (%) |
| Blood | ~87% |
| Liver | ~76% |
| Kidney | ~69% |
| Tumor | ~87% |
Radiation dose estimates are essential for translating a new radiotracer to clinical use. Based on dynamic PET studies in New Zealand white rabbits, the effective dose for [18F]this compound was calculated.[1][2][3] In humans, the effective radiation dose is comparable to other 18F-labeled PET tracers.[8][9]
| Species | Effective Dose (mGy/MBq) | Reference |
| Rabbit (extrapolated to human) | 2.2 x 10-2 | [1][2][3] |
| Human (Male) | 17 μSv/MBq | [8] |
| Human (Female) | 20 μSv/MBq | [8] |
Conclusion
The preclinical evaluation of [18F]this compound has demonstrated its potential as a specific and effective PET tracer for imaging αvβ3 integrin expression. Its favorable characteristics, including high radiochemical yield and purity, specific in vitro binding, favorable in vivo biodistribution with high tumor uptake and rapid clearance, good metabolic stability, and acceptable radiation dosimetry, support its translation into clinical studies for a variety of applications in oncology.[5][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
In Vitro Binding Affinity of Galacto-RGD to αvβ3 Integrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Galacto-RGD for the αvβ3 integrin, a key receptor involved in angiogenesis, tumor progression, and metastasis. The document details quantitative binding data, experimental methodologies, and the associated molecular signaling pathways.
Introduction to αvβ3 Integrin and this compound
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a well-established marker for angiogenesis. It is expressed at low levels on mature endothelial and most normal cells but is significantly upregulated on activated endothelial cells in the neovasculature of tumors and on some tumor cells. This differential expression makes it a prime target for diagnostic imaging and targeted cancer therapies.
The recognition of αvβ3 integrin is often mediated by the arginine-glycine-aspartic acid (RGD) tripeptide sequence found in extracellular matrix proteins like vitronectin and fibronectin. Synthetic RGD peptides have been developed to target this interaction.[1] ¹⁸F-Galacto-RGD is a radiolabeled, glycosylated cyclic RGD peptide developed for positron emission tomography (PET) imaging of αvβ3 expression. The addition of a galacto sugar amino acid linker enhances hydrophilicity and improves the molecule's pharmacokinetic profile.[2]
Quantitative Binding Affinity Data
The binding affinity of RGD peptides to αvβ3 integrin is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.
The table below summarizes the IC50 values for this compound and other relevant RGD analogues from competitive displacement assays.
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| ¹⁸F-Galacto-RGD | M21 human melanoma | 319 | [3] | |
| This compound | U87MG human glioblastoma | ¹²⁵I-echistatin | 404 ± 38 | [2] |
| c(RGDfK) | U87MG human glioma | ¹²⁵I-echistatin | 358 ± 8 (as HYNIC-G₃-monomer) | [4] |
| E[c(RGDfK)]₂ (Dimer) | U87MG human glioma | ¹²⁵I-echistatin | 32.2 ± 2.1 | |
| E{E[c(RGDfK)]₂}₂ (Tetramer) | U87MG human glioma | ¹²⁵I-echistatin | 15.0 ± 1.1 | |
| Echistatin | U87MG human glioma | ¹²⁵I-echistatin | 1.2 ± 0.1 |
Note: IC50 values can vary depending on the cell line, radioligand, and specific assay conditions used.
Experimental Protocols
The in vitro binding affinity of this compound and its analogues is typically determined using a competitive cell-binding assay.
Competitive Displacement Assay Protocol
This assay measures the ability of a non-labeled ligand (e.g., this compound) to compete with a radiolabeled ligand (e.g., ¹²⁵I-echistatin) for binding to the αvβ3 integrin on the surface of cultured cells.
1. Cell Culture:
-
αvβ3-positive cells, such as U87MG human glioblastoma or M21 human melanoma cells, are cultured to near confluence in appropriate media.
2. Assay Preparation:
-
Cells are harvested, washed, and resuspended in a binding buffer (e.g., Tris-HCl with MgCl₂, MnCl₂, CaCl₂, and BSA).
-
A constant concentration of a radiolabeled ligand known to bind αvβ3 with high affinity, such as ¹²⁵I-echistatin, is prepared.
-
A series of dilutions of the unlabeled competitor peptides (e.g., this compound) are prepared.
3. Incubation:
-
The cell suspension, radioligand, and varying concentrations of the competitor peptide are co-incubated. This allows the labeled and unlabeled ligands to compete for binding to the αvβ3 receptors on the cells.
4. Separation and Measurement:
-
After incubation, the cells are separated from the unbound ligands, typically by centrifugation through a dense, non-aqueous layer like silicone oil.
-
The radioactivity in the cell pellet, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
5. Data Analysis:
-
The measured radioactivity is plotted against the logarithm of the competitor concentration.
-
The data are fitted using a nonlinear regression model to determine the IC50 value.[2]
Visualizations
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in the competitive displacement assay used to determine the IC50 value of this compound.
αvβ3 Integrin Signaling Pathway
Upon binding of an RGD ligand like this compound, the αvβ3 integrin undergoes a conformational change, leading to receptor clustering and the initiation of downstream signaling cascades. This process influences cell adhesion, migration, proliferation, and survival.
Binding of this compound to αvβ3 integrin leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[5] This event serves as a scaffold for other signaling proteins, including Src family kinases, which further phosphorylate FAK. This complex can then activate downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately regulating critical cellular functions.[5][6]
References
- 1. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Galacto-RGD for Non-Invasive Imaging of Tumor Vasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted imaging agents is paramount for advancing cancer diagnosis, staging, and the monitoring of therapeutic responses. One of the key hallmarks of cancer is angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The integrin αvβ3 is a cell adhesion receptor that is minimally expressed on quiescent endothelial cells and most normal organs but is significantly upregulated on activated endothelial cells of the tumor neovasculature and on some tumor cells.[1][2] This differential expression makes integrin αvβ3 an attractive target for the non-invasive imaging of tumor angiogenesis.
Galacto-RGD is a glycosylated cyclic pentapeptide containing the arginine-glycine-aspartic acid (RGD) sequence, which is a recognition motif for integrin αvβ3.[1][3] When radiolabeled with a positron-emitting radionuclide such as fluorine-18 (B77423) ([18F]), it becomes a powerful tracer for Positron Emission Tomography (PET), a highly sensitive and quantitative molecular imaging technique.[1] This technical guide provides an in-depth overview of [18F]this compound, including its mechanism of action, synthesis, and its application in the non-invasive imaging of tumor vasculature, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting Integrin αvβ3
[18F]this compound specifically binds to the integrin αvβ3 on the surface of activated endothelial cells within the tumor microenvironment. The RGD tripeptide sequence mimics the natural ligands of the integrin, such as vitronectin and fibronectin, leading to its accumulation at sites of active angiogenesis.[2] The glycosylation of the RGD peptide with a galactose-based sugar amino acid enhances its pharmacokinetic properties, leading to rapid blood clearance and predominantly renal excretion, which results in high-contrast images with favorable tumor-to-background ratios.[1][4][5] The specific binding of [18F]this compound allows for the visualization and quantification of αvβ3 expression, providing a surrogate marker of angiogenic activity.[1][6]
Figure 1: Mechanism of [18F]this compound targeting tumor neovasculature.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity (IC50) of RGD Peptides for Integrin αvβ3
| Compound | IC50 (nM) | Cell Line | Reference |
| [18F]this compound | 319 | M21 human melanoma | [7] |
| HYNIC-Galacto-RGD2 | 20 ± 2 | U87MG glioma | [8] |
| 68Ga-NODAGA-RGD | 336 | M21 human melanoma | [7] |
| 68Ga-TRAP(RGD)3 | 44 | M21 human melanoma | [7] |
Table 2: Radiosynthesis of [18F]this compound
| Parameter | Value | Reference |
| Precursor | c(RGDfK(SAA)) | [6] |
| Prosthetic Group | 4-nitrophenyl 2-[18F]fluoropropionate | [5][9] |
| Radiochemical Yield (decay-corrected) | 29.5 ± 5.1% | [9] |
| Radiochemical Purity | >98% | [5][9] |
| Specific Activity | 40 - 100 GBq/µmol | [9] |
| Total Synthesis Time | 200 ± 18 min | [5][9] |
Table 3: In Vivo Tumor Uptake and Biodistribution of [18F]this compound in Patients
| Tumor Type | Standardized Uptake Value (SUV) | Tumor-to-Blood Ratio (at ~70-80 min p.i.) | Tumor-to-Muscle Ratio (at ~70-80 min p.i.) | Reference |
| Various Cancers (Melanoma, Sarcoma) | 1.2 - 9.0 | 3.1 ± 2.0 | 7.7 ± 4.3 | [10][11] |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 2.2 - 5.8 (mean 3.4 ± 1.2) | 2.8 ± 1.1 | 5.5 ± 1.6 | [12] |
| Breast Cancer, Melanoma, Sarcoma | SUVmax up to 10 | - | 8.8 ± 6.0 | [1][9] |
Table 4: Clinical Performance of [18F]this compound PET in Lesion Detection
| Parameter | Sensitivity | Notes | Reference |
| Overall Lesion Detection | 59% - 92% | Varies by cancer type and lesion location. | [9] |
| Primary Lesions | 83% - 100% | High sensitivity for primary tumors. | [9] |
| Metastatic Lymph Nodes | 33% - 54% | Lower sensitivity for metastatic lymph nodes. | [9] |
| Distant Metastases | 46% - 78% | Moderate sensitivity for distant metastases. | [9] |
Experimental Protocols
Synthesis of the this compound Precursor
The synthesis of the glycopeptide precursor involves solid-phase peptide synthesis of the cyclic RGD peptide followed by conjugation with a sugar amino acid (SAA).
1. Solid-Phase Synthesis of c(RGDfK): The cyclic peptide c(Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Fmoc)) is typically assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5] After assembly of the linear peptide, the lysine (B10760008) side chain is protected with Fmoc, and the peptide is cleaved from the resin. Cyclization is then performed in solution under high dilution conditions to favor intramolecular cyclization.[5]
2. Synthesis of the Sugar Amino Acid (SAA): The sugar amino acid, 7-amino-l-glycero-l-galacto-2,6-anhydro-7-deoxyheptanamide, is synthesized from pentaacetyl-protected galactose in a four-step process.[5][13]
3. Conjugation: The synthesized SAA is then conjugated to the lysine side chain of the cyclic RGD peptide to yield the final precursor, c(RGDfK(SAA)).[5]
Radiolabeling of this compound with Fluorine-18
The radiolabeling of the this compound precursor is achieved via acylation using the prosthetic group 4-nitrophenyl-2-[18F]fluoropropionate.[5][14]
Figure 2: Experimental workflow for the radiosynthesis of [18F]this compound.
Detailed Steps:
-
Production of [18F]Fluoride: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Synthesis of 4-nitrophenyl-2-[18F]fluoropropionate: The prosthetic group is synthesized from its precursor.[14]
-
Radiolabeling Reaction: The this compound precursor (0.01-5.0 mg) is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the vial containing the dried 4-nitrophenyl-2-[18F]fluoropropionate. The reaction mixture is heated.[14]
-
Purification: The crude reaction mixture is purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).[9]
-
Formulation: The collected HPLC fraction containing [18F]this compound is diluted with water and passed through a C18 Sep-Pak cartridge. The tracer is eluted with ethanol (B145695) and then formulated in a sterile saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity (typically >98%) by analytical HPLC, and specific activity is determined.[5][9]
In Vivo PET Imaging Protocol
1. Animal/Patient Preparation: For animal studies, tumor models are established, for example, by subcutaneous injection of tumor cells (e.g., M21 human melanoma, U87MG glioma) into immunodeficient mice.[1][8] Patients are typically asked to fast for at least 4-6 hours before the scan.
2. Tracer Administration: A sterile solution of [18F]this compound (e.g., 140-200 MBq for patients) is administered intravenously.[10][12]
3. PET/CT or PET/MR Imaging: Dynamic or static PET scans are acquired. For static imaging, scans are typically performed at a set time point post-injection, for example, 60 minutes.[12] Dynamic scans can be acquired over a longer period (e.g., 0-60 minutes) to perform kinetic modeling.[10] A low-dose CT or an MRI scan is acquired for attenuation correction and anatomical localization of the tracer uptake.
4. Image Analysis: Regions of interest (ROIs) are drawn on the PET images over tumors and normal tissues (e.g., muscle, blood pool) to calculate the Standardized Uptake Value (SUV), which is a semi-quantitative measure of tracer uptake. Tumor-to-background ratios are also calculated to assess image contrast.[10][12]
Logical Relationships in Clinical Application
The ability of [18F]this compound PET to non-invasively quantify integrin αvβ3 expression has significant implications for clinical oncology.
Figure 3: Clinical applications of [18F]this compound imaging.
-
Tumor Diagnosis and Staging: High uptake of [18F]this compound can help in identifying and localizing tumors with high angiogenic activity. However, its sensitivity for metastatic lesions, particularly in lymph nodes, can be limited.[9]
-
Patient Selection for Therapy: By quantifying αvβ3 expression, [18F]this compound PET can potentially identify patients who are most likely to benefit from anti-integrin therapies.
-
Monitoring Therapeutic Response: Changes in [18F]this compound uptake before and after treatment with anti-angiogenic drugs can provide an early indication of therapeutic efficacy.[1]
-
Prognostication: The level of integrin αvβ3 expression, as measured by [18F]this compound PET, may correlate with tumor aggressiveness and patient prognosis.
Conclusion
[18F]this compound is a well-characterized and clinically translated PET tracer for the non-invasive imaging of tumor angiogenesis by targeting integrin αvβ3. Its favorable pharmacokinetic properties, resulting from glycosylation, allow for high-contrast imaging of tumors. While its sensitivity for metastatic disease can be a limitation, it holds significant promise for patient stratification for anti-integrin therapies and for monitoring the response to anti-angiogenic treatments. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working on the development and application of molecular imaging agents in oncology.
References
- 1. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 99mTc-Galacto-RGD2: A Novel 99mTc-Labeled Cyclic RGD Peptide Dimer Useful for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and Pharmacokinetics of the αvβ3-Selective Tracer 18F-Galacto-RGD in Cancer Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Cellular Uptake and Internalization of Galacto-RGD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular recognition, binding, and internalization mechanisms of Galacto-RGD, a key radiopharmaceutical agent for imaging αvβ3 integrin expression. It synthesizes quantitative data, details relevant experimental protocols, and visualizes the underlying biological and methodological processes.
Introduction: this compound and its Target, Integrin αvβ3
The arginine-glycine-aspartic acid (RGD) sequence is a fundamental peptide motif responsible for cell adhesion to the extracellular matrix[1]. Synthetic derivatives of this motif are pivotal in cancer research and diagnostics. This compound is a glycosylated cyclic pentapeptide, specifically c(RGDfK) conjugated with a sugar amino acid, designed for enhanced pharmacokinetic properties[2][3][4]. Its primary application is as a precursor for the positron emission tomography (PET) tracer [¹⁸F]this compound, used to non-invasively monitor the expression of its molecular target, the αvβ3 integrin[4][5].
The integrin αvβ3 is a transmembrane receptor that plays a crucial role in cell adhesion, signaling, tumor growth, and metastasis[4][6]. It is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, while its expression in quiescent endothelial cells and most normal tissues is low[4][6]. This differential expression makes αvβ3 an excellent biomarker for imaging tumor-induced angiogenesis and for developing targeted anti-cancer therapies[4][7].
Cellular Recognition and Internalization Pathway
The interaction between this compound and a cell begins with its binding to the αvβ3 integrin. This process is governed by a conformational change in the integrin, often described by the "switchblade" model, where the receptor transitions from a bent, low-affinity state to an extended, high-affinity state upon ligand binding or intracellular signaling[4][6]. This "outside-in" signaling is critical for processes like cell migration and proliferation[6].
While binding to the αvβ3 integrin is specific, the subsequent internalization mechanism for monomeric RGD peptides like this compound differs from that of larger, multimeric RGD constructs. Studies suggest that monomeric RGD peptides are primarily internalized through a non-specific, fluid-phase endocytic pathway[8][9][10]. In contrast, multimeric RGD peptides, which can induce receptor clustering, are internalized via a specific, clathrin-mediated endocytic process[8][10]. This distinction is critical, as the internalization pathway can significantly impact the intracellular fate and therapeutic efficacy of RGD-conjugated drugs. Research indicates that molecular size is a key determinant of the uptake mechanism; conjugating a monomeric RGD peptide with a large polymer like PEG can shift its internalization from fluid-phase uptake to specific, integrin-mediated endocytosis[8].
Quantitative Analysis of this compound Interactions
The efficacy of this compound as an imaging agent is underpinned by its binding affinity, in vivo uptake kinetics, and metabolic stability. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
This table presents the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled competitor. A lower IC₅₀ value corresponds to a higher binding affinity.
| Compound | Cell Line | Competitor Radioligand | IC₅₀ (nM) | Reference |
| This compound | U87MG human glioblastoma | ¹²⁵I-echistatin | 404 ± 38 | [11] |
| FP-SRGD2 (Dimer) | U87MG human glioblastoma | ¹²⁵I-echistatin | 79.6 ± 8.8 | [11] |
| FP-PRGD2 (Dimer) | U87MG human glioblastoma | ¹²⁵I-echistatin | 51.8 ± 4.6 | [11] |
As shown, dimeric RGD peptides exhibit significantly higher binding affinity (lower IC₅₀ values) than the monomeric this compound, a phenomenon attributed to the polyvalency effect[11].
Table 2: In Vivo Tumor Uptake of [¹⁸F]this compound in U87MG Xenograft Model
This table shows the percentage of the injected dose per gram of tissue (%ID/g) found in the tumor at various time points post-injection, as determined by small-animal PET imaging.
| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 20 minutes | 2.1 ± 0.2 | [11] |
| 60 minutes | 1.2 ± 0.1 | [11] |
| 120 minutes | 0.9 ± 0.1 | [11] |
Table 3: In Vivo Metabolic Stability of [¹⁸F]this compound
This table displays the percentage of the tracer that remains intact in various tissues 2 hours after injection in mice, indicating high stability.
| Organ/Tissue | Average Fraction of Intact Tracer (%) | Reference |
| Blood | ~87 | [2][5][12] |
| Tumor | ~87 | [2][5][12] |
| Liver | ~76 | [2][5][12] |
| Kidney | ~69 | [2][5][12] |
Key Experimental Protocols
Reproducible and robust experimental design is crucial for studying ligand-receptor interactions. The following sections detail standardized protocols for assessing the binding and uptake of this compound.
This assay quantifies the binding affinity of a non-labeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor on cultured cells.
Methodology
-
Cell Culture: U87MG human glioblastoma cells, which have high αvβ3 expression, are cultured to near confluence in appropriate media.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.
-
Competition: A constant concentration of a radiolabeled ligand specific to αvβ3, such as ¹²⁵I-echistatin, is incubated with the cells in the presence of serially diluted concentrations of the unlabeled competitor ligand (this compound)[11][13].
-
Incubation: The mixture is incubated, typically for 1-2 hours at room temperature, to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, often by rapid vacuum filtration through a glass fiber filter mat, which traps the cells and the bound ligand[14].
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to calculate the IC₅₀ value[11][13].
This assay directly measures the amount of a radiolabeled ligand that is taken up by cells over time.
Methodology
-
Cell Seeding: Adherent cells (e.g., M21 human melanoma) are seeded into 24- or 96-well plates and grown to near confluence[14].
-
Assay Initiation: Growth medium is aspirated and replaced with an assay buffer. The radiolabeled ligand (e.g., [¹⁸F]this compound) is added to initiate uptake[14].
-
Incubation: Plates are incubated at 37°C for predetermined time intervals (e.g., 5, 30, 60, 120 minutes). A parallel incubation at 4°C can be performed to distinguish active transport from passive binding[8][15].
-
Stopping Uptake: The incubation is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer[14].
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., 1N NaOH or a commercial reagent)[14].
-
Quantification: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Normalization: Uptake is typically normalized to the total protein content in each well (determined by a BCA or Bradford assay) and expressed as a percentage of the total added radioactivity.
Conclusion
This compound is a well-characterized ligand for the αvβ3 integrin, with high metabolic stability and favorable pharmacokinetics for in vivo imaging with PET. While it binds with high specificity to its target receptor, its cellular internalization as a monomeric peptide appears to be driven primarily by a non-specific, fluid-phase mechanism. This is in contrast to multimeric RGD ligands, which engage in receptor-mediated endocytosis. This distinction is paramount for drug development professionals, as the choice of an RGD construct and its size can fundamentally alter its intracellular trafficking, which in turn influences the design of targeted therapeutics and diagnostics. The protocols and quantitative data presented herein provide a foundational guide for researchers investigating the complex interactions of this compound and other integrin-targeting agents.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arizona-mall.com [arizona-mall.com]
- 8. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size-Dependent Cellular Uptake of RGD Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Binding and uptake of novel RGD micelles to the αvβ3 integrin receptor for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Galactose Moiety in R_GD Peptide Pharmacokinetics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a galactose moiety onto Arginyl-Glycyl-Aspartyl (RGD) peptides represents a significant advancement in targeted drug delivery and diagnostics. This technical guide elucidates the profound impact of galactosylation on the pharmacokinetic profile of RGD peptides, offering a comprehensive overview for researchers and professionals in the field. By targeting the asialoglycoprotein receptor (ASGPR) predominantly expressed on hepatocytes, the galactose ligand dramatically alters the biodistribution, clearance, and cellular uptake of these peptides, opening new avenues for therapeutic intervention, particularly in liver-associated pathologies.
The Underlying Mechanism: Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis
The primary mechanism by which galactose modifies RGD peptide pharmacokinetics is through its high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively expressed on the sinusoidal surface of hepatocytes.[1][2] This interaction triggers rapid, receptor-mediated endocytosis, leading to the efficient internalization of the galactosylated RGD peptide into liver cells.[1][3] This targeted uptake is a key determinant of the altered pharmacokinetic properties observed with these modified peptides.
dot
Caption: ASGPR-mediated uptake of a galactosylated RGD peptide into a hepatocyte.
Comparative Pharmacokinetics: Galactosylated vs. Non-Galactosylated RGD Peptides
The addition of a galactose moiety significantly alters the pharmacokinetic profile of RGD peptides. While non-modified RGD peptides often exhibit rapid renal clearance, galactosylation redirects their distribution primarily to the liver.[4][5] This targeted delivery can be advantageous for treating liver diseases or for diagnostic imaging of the liver. However, for targeting tumors outside the liver, this rapid liver accumulation can be a disadvantage, reducing the bioavailability of the peptide for the intended target.[6][7]
Table 1: Quantitative Comparison of Pharmacokinetic Parameters
| Parameter | Non-Galactosylated RGD Peptide | Galactosylated RGD Peptide ([18F]Galacto-RGD) | Key Observation |
| Primary Route of Elimination | Renal[5] | Predominantly Hepatic/Renal[5][8] | Shift from renal to hepatic clearance. |
| Blood Clearance | Fast[6] | Rapid disappearance from blood[4] | Both clear rapidly from circulation. |
| Liver Accumulation | Low to Intermediate[5][6] | High and rapid (up to 80% of dose within 10 min)[4] | Significant increase in liver uptake. |
| Kidney Uptake | High[6] | Lowered[6] | Galactosylation can reduce renal accumulation. |
| Tumor Uptake (non-hepatic) | Variable, can be moderate[7] | Generally lower due to rapid liver sequestration[9] | Reduced availability for extrahepatic tumors. |
| In vivo Stability | Susceptible to proteolysis[10] | High in vivo stability (approx. 76% intact in liver after 2h)[8] | Glycosylation can protect against enzymatic degradation.[11] |
Experimental Protocols
Synthesis of Galactosylated RGD Peptides
The synthesis of galactosylated RGD peptides is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by conjugation with a galactose derivative.
Workflow for Synthesis and Radiolabeling of [18F]this compound:
dot
Caption: General workflow for the synthesis and radiolabeling of [18F]this compound.[8]
Detailed Steps:
-
Synthesis of the Sugar Amino Acid: A sugar amino acid is synthesized from a protected galactose precursor, such as pentaacetyl-protected galactose, through a multi-step chemical synthesis.[8]
-
Solid-Phase Peptide Synthesis (SPPS): The linear RGD peptide sequence is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][12]
-
Cyclization: The peptide is cleaved from the resin and cyclized in solution under high dilution conditions to obtain the desired cyclic conformation.[8]
-
Conjugation: The cyclic RGD peptide is then conjugated to the synthesized sugar amino acid.[8]
-
Radiolabeling (for imaging agents): For PET imaging applications, the galactosylated peptide is radiolabeled, for example, using a prosthetic group like 4-nitrophenyl-2-[18F]fluoropropionate to yield [18F]this compound.[8]
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).[8]
In Vitro Stability Assay
Assessing the stability of peptides in biological fluids is crucial for predicting their in vivo behavior.
Protocol for In Vitro Peptide Stability in Plasma:
-
Preparation: A stock solution of the test peptide is prepared in a suitable solvent.[13]
-
Incubation: The peptide is added to pre-warmed (37°C) human or animal plasma to a final concentration (e.g., 10 µM).[13]
-
Time-course Sampling: Aliquots of the peptide-plasma mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[13]
-
Protein Precipitation: To stop enzymatic degradation, proteins are precipitated by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to each aliquot.[13][14]
-
Centrifugation: The mixture is vortexed and centrifuged at high speed to pellet the precipitated proteins.[13]
-
Analysis: The supernatant, containing the remaining intact peptide, is collected and analyzed by HPLC or LC-MS to determine its concentration.[13]
-
Half-life Calculation: The percentage of intact peptide remaining is plotted against time to calculate the peptide's half-life (t½).[13]
In Vivo Biodistribution Studies
Animal models are used to determine the tissue distribution, uptake, and clearance of the galactosylated RGD peptides.
Protocol for Biodistribution of a Radiolabeled Peptide in a Murine Tumor Model:
-
Animal Model: Tumor-bearing mice (e.g., xenografts of human cancer cell lines like U87MG glioblastoma) are used.[6][15]
-
Tracer Administration: The radiolabeled peptide (e.g., [18F]this compound) is administered intravenously to the animals.[5][15]
-
Time-point Euthanasia: At specific time points post-injection, groups of animals are euthanized.
-
Tissue Harvesting: Blood and major organs (liver, kidneys, spleen, tumor, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.[6]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.[6]
Logical Comparison of Pharmacokinetic Outcomes
The decision to incorporate a galactose moiety into an RGD peptide depends on the intended therapeutic or diagnostic application. The following diagram illustrates the divergent pharmacokinetic pathways and their implications.
dot
Caption: Logical flow comparing the pharmacokinetic fate of galactosylated versus non-galactosylated RGD peptides.
Conclusion and Future Perspectives
The incorporation of a galactose moiety is a powerful strategy to modulate the pharmacokinetics of RGD peptides, primarily by leveraging the ASGPR for targeted liver delivery. This approach has shown considerable promise for the development of hepatocyte-specific therapeutics and diagnostics.[2][3] The enhanced in vivo stability conferred by glycosylation further strengthens its utility.[8][11] However, for targeting extrahepatic tissues, the rapid and extensive liver uptake presents a significant challenge that must be carefully considered in the drug design process. Future research may focus on optimizing the density and presentation of galactose residues to fine-tune the affinity for ASGPR, thereby controlling the rate and extent of liver uptake to better suit a wider range of clinical applications.[4]
References
- 1. Asialoglycoprotein Receptor-Mediated Gene Delivery to Hepatocytes Using Galactosylated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of galactose density on asialoglycoprotein receptor-mediated uptake of galactosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycopeptide Drugs: A Pharmacological Dimension Between “Small Molecules” and “Biologics” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polarispeptides.com [polarispeptides.com]
- 12. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Convergence of Molecular Imaging and Targeted Probes
An In-depth Technical Guide to Galacto-RGD in Molecular Imaging
Molecular imaging enables the non-invasive visualization and quantification of biological processes at the cellular and molecular level.[1] A key strategy in this field involves the use of targeted probes, which are molecules designed to bind to specific biomarkers associated with a disease state. When labeled with a reporter, such as a radionuclide for Positron Emission Tomography (PET), these probes allow for the in vivo assessment of biological targets.
Integrins, a family of transmembrane heterodimeric glycoproteins, have emerged as crucial targets for molecular imaging.[2][3] They mediate cell-cell and cell-matrix interactions and are pivotal in processes like tumor angiogenesis and metastasis.[3][4] Among the 24 known integrin subtypes, the αvβ3 integrin is of particular interest as it is highly expressed on activated endothelial cells of neovasculature and various tumor cells, while its expression on quiescent vessels and most normal tissues is low.[3][4] This differential expression makes it an excellent biomarker for imaging tumor-induced angiogenesis. The Arg-Gly-Asp (RGD) tripeptide sequence is a well-established binding motif for several integrins, including αvβ3.[4] This has led to the development of numerous RGD-based probes for imaging and therapy.
The [18F]this compound Probe: Design and Rationale
[18F]this compound is a radiotracer developed for PET imaging of αvβ3 integrin expression.[5] Its design is a strategic amalgamation of a targeting moiety, a pharmacokinetic modifier, and a radioisotope.
-
Targeting Moiety : The core of the probe is a cyclic RGD peptide, typically c(RGDfK), which provides high affinity and selectivity for the αvβ3 integrin.[5][6] Cyclic RGD peptides are conformationally constrained, which pre-organizes the RGD motif into a bioactive conformation, leading to significantly higher binding affinity compared to their linear counterparts.[7]
-
Pharmacokinetic Modifier : The cyclic RGD peptide is conjugated to a galactose-based sugar amino acid (SAA).[5][8] The introduction of this hydrophilic sugar moiety is a critical modification designed to improve the probe's pharmacokinetic profile.[8][9] It enhances hydrophilicity, which leads to reduced liver uptake and faster clearance from non-target tissues, thereby improving tumor-to-background ratios.[8][10]
-
Radioisotope : The probe is radiolabeled with Fluorine-18 (18F), a positron emitter with near-ideal characteristics for PET imaging, including a 110-minute half-life and low positron energy.[11]
The logical relationship between these components is illustrated below.
Mechanism of Action: Integrin αvβ3 Targeting Pathway
The imaging principle of this compound relies on its specific binding to integrin αvβ3, which is overexpressed during angiogenesis. Upon intravenous administration, the tracer circulates and extravasates into the tumor microenvironment. The RGD peptide moiety then binds to the αvβ3 integrins expressed on the surface of proliferating endothelial cells in the tumor neovasculature and on some tumor cells.[12] This receptor-specific accumulation allows for the visualization of regions with active angiogenesis via PET scanning. The binding of RGD ligands to integrins can also trigger downstream signaling, although at the nanomolar concentrations used for imaging, the primary role is localization rather than therapeutic effect.[3][12]
Key Experimental Protocols
Synthesis and Radiolabeling of [18F]this compound
The synthesis of [18F]this compound is a multi-step process involving the preparation of the peptide precursor and subsequent radiolabeling.[8][9]
-
Peptide Synthesis : The cyclic peptide c(RGDfK) is assembled on a solid support using standard Fmoc-protocols and cyclized under high dilution conditions.[8]
-
Glycosylation : The peptide is conjugated with a protected sugar amino acid, which is synthesized in a four-step process starting from pentaacetyl-protected galactose.[8]
-
Radiolabeling : The most common method involves a prosthetic group, 4-nitrophenyl 2-[18F]fluoropropionate.[8]
-
[18F]Fluoride is produced via a cyclotron.
-
The [18F]fluoride is used to synthesize the 18F-labeled prosthetic group.
-
The glycopeptide precursor is then acylated with the [18F]fluoropropionate prosthetic group.
-
-
Purification : The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).[13]
The entire process, including HPLC purification, typically takes around 200 minutes, with decay-corrected radiochemical yields of approximately 29.5 ± 5.1%.[8][13]
In Vitro Integrin Receptor-Binding Assay
Competitive cell-binding assays are performed to determine the 50% inhibitory concentration (IC50), a measure of binding affinity.[14]
-
Cell Culture : Integrin αvβ3-positive cells, such as U87MG human glioblastoma cells, are cultured.[14][15]
-
Competitive Binding : Cells are incubated with a known αvβ3-specific radioligand (e.g., 125I-echistatin) and varying concentrations of the non-radiolabeled "cold" this compound peptide.[14][15]
-
Quantification : After incubation, unbound ligands are washed away, and the radioactivity bound to the cells is measured using a gamma counter.[7]
-
Data Analysis : The data are fitted using nonlinear regression to calculate the IC50 value, which is the concentration of this compound required to displace 50% of the specific binding of the radioligand.[14][15]
In Vivo Small-Animal PET Imaging
Animal models are essential for evaluating the tracer's biodistribution, tumor-targeting efficacy, and pharmacokinetics.[14]
-
Animal Model : A common model is the subcutaneous U87MG glioblastoma xenograft in athymic nude mice.[12][14] Tumors are grown to a volume of 100–300 mm³.[14]
-
Tracer Injection : Mice are injected with a defined dose of [18F]this compound (e.g., 7.4 MBq) via the tail vein.[12]
-
PET Scanning : Dynamic or static PET scans are acquired at various time points post-injection (p.i.), for instance, at 20, 60, and 120 minutes.[14]
-
Image Analysis : Regions of interest (ROIs) are drawn on the PET images over the tumor and major organs (liver, kidneys, muscle, etc.) to quantify tracer uptake.[14] Uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]
-
Specificity Confirmation (Blocking Study) : To confirm that uptake is receptor-specific, a separate cohort of animals is co-injected with an excess of a non-radiolabeled RGD peptide (the "blocking agent"). A significant reduction in tumor uptake compared to the non-blocked group confirms αvβ3-specific binding.[12][15]
The general workflow for preclinical evaluation is depicted below.
Quantitative Performance Data
In Vitro Binding Affinity
The binding affinity of this compound and related dimeric peptides to αvβ3 integrin has been quantified. Dimerization of RGD peptides has been shown to improve binding affinity due to polyvalency effects.[14][16]
| Compound | IC50 (nM) vs. αvβ3 | Description |
| This compound | 404 ± 38 | Monomeric RGD with galacto linker[14] |
| FP-SRGDyK | 485 ± 42 | Monomeric RGD analog[14] |
| FP-SRGD2 | 79.6 ± 8.8 | Dimeric RGD with SAA linker[14] |
| FP-PRGD2 | 51.8 ± 4.6 | Dimeric RGD with PEG₃ linker[14] |
| FPTA-RGD2 | 144 ± 6.5 | Dimeric RGD labeled via click chemistry[15] |
| HYNIC-Galacto-RGD₂ | 20 ± 2 | Dimeric RGD for ⁹⁹ᵐTc labeling[17] |
| Data from competitive binding assays on U87MG cells. Lower IC₅₀ indicates higher affinity. |
Preclinical Biodistribution in U87MG Tumor Model
Biodistribution studies in animal models demonstrate the tracer's uptake in tumors and clearance through major organs. Dimeric RGD peptides generally show higher tumor uptake than the monomeric [18F]this compound.[14]
| Tracer | Organ | Uptake at 20 min (%ID/g) | Uptake at 60 min (%ID/g) | Uptake at 120 min (%ID/g) |
| 18F-galacto-RGD | Tumor | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Liver | - | - | - | |
| Kidneys | - | - | - | |
| 18F-FP-SRGD2 | Tumor | 4.3 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.2 |
| Liver | - | - | - | |
| Kidneys | - | - | - | |
| 18F-FPTA-RGD2 | Tumor | - | 2.1 ± 0.4 | - |
| Liver | - | 1.9 ± 0.4 | - | |
| Kidneys | - | 2.7 ± 0.8 | - | |
| Data are mean ± SD from PET quantification in mice with U87MG xenografts.[14][15] |
Clinical Biodistribution and Dosimetry
In human studies, [18F]this compound is well-tolerated and clears rapidly, primarily through the renal system, resulting in high activity in the kidneys and bladder.[2][11] Intermediate uptake is observed in the liver and spleen.[2][13]
| Parameter | Value | Notes |
| Tumor SUVmean | 1.2 to 10 | Standardized Uptake Value, shows high variability among patients and tumor types.[2] |
| Liver SUVmean (1h p.i.) | ~4.0 | High background uptake can challenge lesion detection in the liver.[13] |
| Spleen SUVmean (1h p.i.) | - | Intermediate uptake observed.[2] |
| Effective Radiation Dose | 17 µSv/MBq (male) | Similar to a standard [¹⁸F]FDG PET scan.[13] |
| 20 µSv/MBq (female) | [13] |
Applications, Limitations, and Future Directions
Clinical and Preclinical Applications
-
Oncology : [18F]this compound PET has been used to image αvβ3 expression in various cancers, including glioblastoma, melanoma, and head and neck squamous cell carcinoma.[5][18][19] The intensity of tracer uptake has been shown to correlate with the level of αvβ3 expression determined by immunohistochemistry.[5]
-
Therapy Monitoring : It holds potential for non-invasively monitoring the response to anti-angiogenic therapies that target the αvβ3 integrin.[12]
-
Liver Fibrosis : More recent studies have explored RGD-based tracers for imaging integrin expression on activated hepatic stellate cells as a biomarker for liver fibrosis.[20]
Limitations
-
High Background Uptake : A significant challenge is the relatively high physiological uptake in the liver, kidneys, and spleen.[2][11] This can mask or obscure the detection of primary or metastatic lesions in these organs, a key limitation compared to [18F]FDG PET for general tumor staging.[13]
-
Tumor Heterogeneity : The expression of αvβ3 can be heterogeneous within a tumor and vary between different tumor types, leading to variable tracer uptake.[13][18]
-
Sensitivity : For metastatic lymph nodes and distant metastases, the sensitivity of [18F]this compound PET can be moderate, ranging from 33-54% for lymph nodes and 46-78% for distant metastases in some studies.[13]
Future Directions
Research is ongoing to overcome the limitations of first-generation RGD tracers. Key areas include the development of dimeric and multimeric RGD peptides to increase binding affinity and tumor retention.[4][14] Furthermore, modifying the linker and chelator chemistry, such as using PEGylation, aims to optimize pharmacokinetics and reduce non-specific organ uptake.[13][14] Dual-targeting approaches, combining RGD with another targeting vector (e.g., for EGFR), are also being explored to enhance tumor uptake and specificity.[18] These advancements continue to refine the utility of RGD-based probes for precise molecular imaging and personalized medicine.
References
- 1. Molecular Imaging | Radiology Key [radiologykey.com]
- 2. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 10. Facebook [cancer.gov]
- 11. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 12. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 99mTc-Galacto-RGD2: A Novel 99mTc-Labeled Cyclic RGD Peptide Dimer Useful for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [18F]- Alfatide PET imaging of integrin αvβ3 for the non-invasive quantification of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Galacto-RGD: A Technical Guide to its Role as an Angiogenesis Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, progression, and metastasis.[1] The integrin αvβ3 is a key regulator of angiogenesis, overexpressed on activated endothelial cells and some tumor cells, making it a prime target for diagnostic and therapeutic applications.[2][3][4] Galacto-RGD, a glycosylated cyclic Arg-Gly-Asp (RGD) peptide, has emerged as a prominent biomarker for non-invasively imaging and quantifying αvβ3 expression, thereby providing a window into the angiogenic activity of tumors.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, associated experimental protocols, and quantitative data to support its use as a biomarker for angiogenesis in research and drug development.
Mechanism of Action: Targeting the αvβ3 Integrin
This compound's utility as an angiogenesis biomarker stems from its high affinity and selectivity for the integrin αvβ3.[7] The RGD tripeptide sequence is a common recognition motif in extracellular matrix (ECM) proteins, binding to various integrins.[4] The cyclic nature of the peptide in this compound, along with the addition of a galactose-based sugar amino acid, enhances its in vivo stability and pharmacokinetic properties, leading to improved tumor-to-background ratios in imaging studies.[3][5]
The binding of this compound to αvβ3 on the surface of activated endothelial cells allows for the visualization and quantification of angiogenic processes. This interaction can be leveraged for various imaging modalities, most notably Positron Emission Tomography (PET), to provide a non-invasive assessment of tumor angiogenesis.[5]
Signaling Pathway
The binding of this compound to integrin αvβ3 can influence downstream signaling pathways involved in cell adhesion, migration, and survival, which are critical for angiogenesis.
Caption: this compound binds to integrin αvβ3, initiating downstream signaling that promotes angiogenesis.
Quantitative Data
The use of radiolabeled this compound, particularly [¹⁸F]this compound for PET imaging, has generated a substantial amount of quantitative data across various preclinical and clinical studies. This data is crucial for assessing its efficacy as a biomarker.
Biodistribution and Dosimetry
Understanding the biodistribution and radiation dosimetry of [¹⁸F]this compound is essential for its clinical application.
| Parameter | Value | Reference |
| Effective Radiation Dose (Male) | 17 µSv/MBq | [1][7][8] |
| Effective Radiation Dose (Female) | 20 µSv/MBq | [1][7][8] |
| Primary Excretion Route | Renal | [5][9] |
Tumor Uptake and Lesion Detection
The standardized uptake value (SUV) is a semi-quantitative measure used in PET to assess the uptake of a radiotracer in a region of interest.
| Tumor Type | Mean SUVmax | Sensitivity for Lesion Detection | Reference |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 3.4 ± 1.2 | 83.3% (10/12 tumors) | [9][10] |
| Malignant Melanoma | Variable (up to 10.0) | - | [5] |
| Sarcoma | Variable (up to 10.0) | - | [5] |
| Glioblastoma | - | - | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | Heterogeneous | 59-92% (all lesions) | [1] |
| Metastatic Lymph Nodes | - | 33-54% | [1][9] |
| Distant Metastases | - | 46-78% | [1] |
| Bone Metastases (Prostate Cancer) | - | 78.4% (58/74 lesions) | [9] |
Note: SUV values can be highly heterogeneous between patients and even between different lesions in the same patient.[11]
In Vitro Binding Affinity
| Compound | IC50 (nM) | Reference |
| This compound | 404 ± 38 | [12] |
| cyclo(-Arg-Gly-Asp-d-Phe-Val-) | 0.94 | [6] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research settings.
Synthesis and Radiolabeling of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is a multi-step process.
Caption: General workflow for the radiosynthesis of [18F]this compound.
A detailed protocol involves:
-
Preparation of the Labeling Precursor : Synthesis of the glycopeptide precursor, which is the cyclic RGD peptide conjugated to a sugar amino acid.[1]
-
¹⁸F-Labeling : The radiolabeling is typically performed via acylation of an amino methyl group on the sugar moiety using a prosthetic group like 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[1]
-
Purification : The final product is purified using high-performance liquid chromatography (HPLC).[1]
Preclinical Animal Models for Angiogenesis Imaging
Animal models are essential for the in vivo evaluation of this compound.
-
Tumor Xenograft Models :
-
Cell Lines : Human tumor cell lines such as M21 (αvβ3-positive melanoma) and M21-L (αvβ3-negative variant) are commonly used to establish positive and negative controls.[5] A431 human squamous cell carcinoma cells, which do not express αvβ3 but induce extensive angiogenesis, are used to specifically visualize αvβ3 expression on tumor vasculature.[2][5]
-
Implantation : Cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]
-
-
PET Imaging Protocol :
-
Tracer Injection : Mice are injected with [¹⁸F]this compound (typically via tail vein).
-
Image Acquisition : Dynamic or static PET scans are acquired. For static scans, imaging is often performed 60-90 minutes post-injection.[5][10]
-
Blocking Studies : To confirm specificity, a separate cohort of animals is pre-injected with a non-radiolabeled RGD peptide to block the αvβ3 integrin receptors.[5]
-
-
Biodistribution Studies :
-
Following imaging, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested.
-
The radioactivity in each organ is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Clinical PET Imaging Protocol
The protocol for human studies follows a similar, but more controlled, procedure.
Caption: A typical workflow for clinical PET imaging with [18F]this compound.
-
Patient Selection : Patients with diagnosed malignancies are recruited.
-
Tracer Administration : Patients are injected with a sterile solution of [¹⁸F]this compound (e.g., 140-200 MBq).[10]
-
Image Acquisition : Static whole-body scans are typically acquired 60 minutes post-injection. Dynamic scanning over the tumor region can also be performed for kinetic modeling.[10]
-
Image Analysis : PET images are reconstructed and often fused with anatomical images from CT or MRI. Regions of interest (ROIs) are drawn over tumors and normal tissues to calculate SUVs.[10]
Applications in Drug Development
This compound serves as a powerful tool in the development of anti-angiogenic therapies.
-
Patient Stratification : Imaging with [¹⁸F]this compound can help identify patients whose tumors exhibit high levels of αvβ3 expression, potentially predicting a better response to αvβ3-targeted therapies.[6]
-
Monitoring Therapeutic Response : Changes in [¹⁸F]this compound uptake before and after treatment can provide an early indication of the effectiveness of anti-angiogenic drugs.[5] A decrease in tracer uptake may signify a reduction in angiogenic activity.
-
Targeted Drug Delivery : The RGD peptide can be conjugated to nanoparticles or other drug delivery systems to specifically target tumors, enhancing drug efficacy and reducing off-target toxicity.[13]
Limitations and Considerations
While a valuable tool, there are limitations to consider when using this compound as a biomarker for angiogenesis:
-
Tumor Cell Expression : Some tumor cells, such as melanoma and renal cell carcinoma, also express high levels of αvβ3. In these cases, the imaging signal reflects both tumor cell and endothelial cell expression, not purely angiogenesis.[1]
-
Specificity : Integrin αvβ3 can also be expressed on other cell types, such as smooth muscle cells and macrophages, which may be present in the tumor microenvironment.[1]
-
Comparison with FDG-PET : [¹⁸F]this compound and [¹⁸F]FDG (a marker of glucose metabolism) often provide complementary information, as there is typically no strong correlation between their uptake.[1][11] [¹⁸F]FDG PET may be superior for overall tumor staging.[1][7]
Conclusion
This compound, particularly in its radiolabeled form for PET imaging, is a well-established and valuable biomarker for non-invasively assessing angiogenesis by targeting the integrin αvβ3. Its favorable pharmacokinetic properties and specific binding provide a means to quantify angiogenic activity in tumors. The quantitative data and established experimental protocols outlined in this guide support its application in preclinical research and clinical trials for patient stratification, therapeutic monitoring, and the development of targeted drug delivery systems. As research continues, this compound and similar targeted imaging agents will undoubtedly play an increasingly important role in advancing the field of oncology and personalized medicine.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular imaging of angiogenesis with SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 10. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging Key Biomarkers of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Investigating Galacto-RGD Specificity for Integrin Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a fundamental recognition motif for many integrin subtypes, playing a crucial role in cell adhesion, signaling, and migration. The development of synthetic RGD-containing peptides has opened avenues for targeted therapies and diagnostics. Among these, glycosylated RGD peptides, such as Galacto-RGD, have garnered significant interest due to their potential for improved pharmacokinetic properties and binding affinities. This technical guide provides a comprehensive overview of the specificity of this compound for various integrin subtypes, presenting quantitative binding data, detailed experimental protocols for assessing this specificity, and an exploration of the downstream signaling pathways initiated upon binding.
Data Presentation: Quantitative Binding Affinity of RGD Peptides to Integrin Subtypes
The binding affinity of RGD peptides to different integrin subtypes is a critical determinant of their biological activity and therapeutic potential. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction. The following table summarizes the IC50 values for this compound and other relevant cyclic RGD peptides against several key integrin subtypes. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| This compound | αvβ3 | 404 ± 38 | [2] |
| This compound | αvβ3 | 319 | [3][4] |
| c(RGDfK) | αvβ3 | 2.3 | [5] |
| ¹⁸F-Galacto-c(RGDfK) | αvβ3 | 8 | [5] |
| c(RGDfV) | αvβ6 | >1000 | [6] |
| c(RGDfK) | αvβ6 | >1000 | [6] |
| Dimeric RGD peptides | αvβ3 | 51.8 - 79.6 | [2] |
| Cyclic RGD Peptidomimetics | αvβ6 | 77 - 345 | [6] |
| Cyclic RGD Peptidomimetics | α5β1 | 25.7 | [7] |
Experimental Protocols
Accurate determination of the binding specificity of this compound requires robust and well-defined experimental methodologies. The following sections provide detailed protocols for three commonly employed assays.
Solid-Phase Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptors (e.g., αvβ3, αvβ5, α5β1)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., TBS with 1 mM MnCl₂ and 0.1% BSA)
-
Biotinylated RGD peptide (or other suitable labeled ligand)
-
This compound (or other test compounds)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the purified integrin receptor (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.[8]
-
Blocking: Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of this compound in Assay Buffer. Add the this compound dilutions to the wells, followed by a constant concentration of the biotinylated RGD peptide. Incubate for 3 hours at room temperature.
-
Detection: Wash the wells three times with Wash Buffer. Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells three times with Wash Buffer. Add TMB substrate and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction by adding Stop Solution. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin, fibronectin)
-
PBS
-
Blocking Buffer (e.g., 1% BSA in serum-free medium)
-
Integrin-expressing cells (e.g., U87MG for αvβ3)
-
Serum-free cell culture medium
-
This compound
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with Blocking Buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest integrin-expressing cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Seed the pre-incubated cells into the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Incubate the cells with Calcein-AM, then measure fluorescence.
-
Crystal Violet: Fix the cells, stain with Crystal Violet, solubilize the stain, and measure absorbance.
-
-
Data Analysis: Plot the percentage of cell adhesion against the this compound concentration to determine the IC50 value.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) of the interaction between this compound and an integrin receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Purified integrin receptor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
This compound
-
Running buffer (e.g., HBS-P)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified integrin receptor onto the sensor chip surface using amine coupling chemistry.[10]
-
System Priming: Equilibrate the system with running buffer.
-
Analyte Injection: Inject a series of concentrations of this compound over the immobilized integrin surface and a reference surface.
-
Association & Dissociation: Monitor the binding (association) and subsequent release (dissociation) of this compound in real-time.
-
Regeneration: Inject the regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
Downstream Signaling Pathways
The binding of this compound to integrins initiates a cascade of intracellular signaling events, primarily orchestrated by the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.
FAK/Src Signaling Axis
Upon this compound binding and subsequent integrin clustering, FAK is recruited to the cytoplasmic tail of the integrin β subunit. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[11] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src.[12] The binding of Src to FAK results in the activation of Src, which in turn phosphorylates FAK at additional tyrosine residues, including Y576 and Y577 in the kinase domain, leading to the full catalytic activation of FAK.[13] Other Src-dependent phosphorylation sites on FAK include Y407, Y861, and Y925.[11][12] This fully activated FAK/Src complex then serves as a signaling hub, phosphorylating various downstream effector proteins.
PI3K/Akt and MAPK/ERK Pathways
The activated FAK/Src complex can initiate further downstream signaling through two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway: The p85 subunit of PI3K can bind to the phosphorylated Y397 of FAK, leading to the activation of PI3K.[14] Activated PI3K then converts PIP2 to PIP3, which in turn recruits and activates Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.[15][16]
-
MAPK/ERK Pathway: The FAK/Src complex can also lead to the activation of the Ras-Raf-MEK-ERK cascade, which is a key regulator of cell growth and proliferation.[14]
Conclusion
This technical guide has provided a detailed overview of the specificity of this compound for various integrin subtypes. The presented data and experimental protocols offer a framework for researchers to investigate the binding characteristics of this compound and other RGD-based compounds. A thorough understanding of these interactions and the subsequent signaling cascades is paramount for the rational design and development of novel integrin-targeted therapeutics and diagnostic agents. The provided methodologies and pathway diagrams serve as a valuable resource for professionals in the fields of cell biology, pharmacology, and drug development.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface plasmon resonance studies [bio-protocol.org]
- 11. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Src-specific phosphorylation site on focal adhesion kinase: dissection of the role of Src SH2 and catalytic functions and their consequences for tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyrosine phosphorylation of focal adhesion kinase at sites in the catalytic domain regulates kinase activity: a role for Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of focal adhesion kinase induces apoptosis in bladder cancer cells via Src and the phosphatidylinositol 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [18F]Galacto-RGD PET Imaging in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins are a family of transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] The integrin αvβ3 is a key player in tumor angiogenesis and metastasis, making it an important target for novel diagnostic and therapeutic strategies.[3][4] [18F]Galacto-RGD is a radiolabeled, glycosylated cyclic RGD peptide developed for positron emission tomography (PET) imaging of αvβ3 integrin expression.[1][5] The glycosylation of the RGD peptide enhances its pharmacokinetic properties, leading to improved tumor-to-background ratios.[4][5][6] This document provides detailed protocols for the application of [18F]this compound PET imaging in preclinical cancer models, summarizing key quantitative data and outlining the underlying biological pathways.
Signaling Pathway
The Arg-Gly-Asp (RGD) sequence is a well-established pharmacophore that binds to integrins.[7] [18F]this compound specifically targets the αvβ3 integrin, which is highly expressed on activated endothelial cells during angiogenesis and on some tumor cells. Upon binding, integrins can activate downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) and Src pathways, which are involved in cell survival, proliferation, and migration.
References
- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound | PLOS Medicine [journals.plos.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Radiolabeling Galacto-RGD with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Galacto-RGD is a radiolabeled peptide tracer used in Positron Emission Tomography (PET) for the non-invasive imaging of αvβ3 integrin expression. This integrin plays a crucial role in angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer and other pathological conditions. The arginine-glycine-aspartic acid (RGD) peptide sequence specifically binds to αvβ3 integrin, and the galactose moiety enhances the tracer's pharmacokinetic properties. Radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, allows for high-resolution PET imaging.
These application notes provide a detailed protocol for the synthesis, purification, and quality control of [¹⁸F]this compound.
Data Presentation
Table 1: Summary of Radiolabeling Performance
| Parameter | Value | Reference |
| Precursor | Glycosylated cyclic RGD peptide | [1] |
| Prosthetic Group | 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) | [1][2][3] |
| Radiochemical Yield (decay-corrected) of [¹⁸F]NFP | 26.2% ± 2.2% | [2][3] |
| Overall Radiochemical Yield (decay-corrected) of [¹⁸F]this compound | 20% - 29% ± 5% | [1][2] |
| Radiochemical Purity | >98% | [1] |
| Total Synthesis Time (including HPLC purification) | 90 - 200 ± 18 minutes | [1][2] |
| Specific Activity | 40 - 100 GBq/μmol | [4] |
Experimental Protocols
Materials and Equipment
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O
-
This compound precursor
-
4-nitrophenyl 2-bromopropionate
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Scintomics GRP) or manual setup in a shielded hot cell
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector
-
Thin-Layer Chromatography (TLC) scanner
-
Dose calibrator
-
pH meter or pH strips
Part 1: Synthesis of the Prosthetic Group, 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP)
This protocol is based on an improved one-step synthesis method.[2][3]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a reaction vessel.
-
Add a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen until dry. Repeat with additions of anhydrous acetonitrile.
-
-
Radiosynthesis of [¹⁸F]NFP:
-
Purification of [¹⁸F]NFP:
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]NFP.
-
Part 2: Radiolabeling of this compound with [¹⁸F]NFP
-
Preparation of the Reaction Mixture:
-
Evaporate the HPLC solvent from the purified [¹⁸F]NFP fraction under reduced pressure.
-
Dissolve the dried [¹⁸F]NFP in anhydrous DMSO.
-
In a separate vial, dissolve the this compound peptide precursor in anhydrous DMSO.
-
-
Coupling Reaction:
-
Add the this compound precursor solution to the [¹⁸F]NFP solution.
-
Heat the reaction mixture. Optimal conditions may vary, but a typical reaction is carried out at elevated temperatures for 10-30 minutes.[5]
-
-
Purification of [¹⁸F]this compound:
-
Dilute the reaction mixture with a suitable aqueous buffer (e.g., water with 0.1% TFA).
-
Purify the crude product by semi-preparative HPLC using a C18 column.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).
-
Formulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Part 3: Quality Control
Table 2: Quality Control Specifications for [¹⁸F]this compound
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (¹⁸F) |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | Sterile |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of [¹⁸F]this compound.
Caption: Simplified signaling pathway of αvβ3 integrin upon binding of RGD peptides.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step radiosynthesis of 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP); Improved preparation of radiolabeled peptides for PET imaging : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galacto-RGD Based Drug Delivery Systems in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galacto-RGD is a chimeric ligand designed for dual-targeting of cancer cells by simultaneously binding to asialoglycoprotein receptors (ASGPR) and integrin αvβ3. The galactose moiety targets ASGPR, which is highly expressed on the surface of hepatocytes and various carcinoma cells, while the arginine-glycine-aspartic acid (RGD) peptide sequence is a well-known ligand for integrin αvβ3, a receptor overexpressed on numerous tumor cells and angiogenic endothelial cells. This dual-targeting strategy aims to enhance the specificity and efficacy of drug delivery to tumors, thereby improving therapeutic outcomes and reducing off-target side effects.
These application notes provide a comprehensive overview of the synthesis, formulation, and evaluation of this compound based drug delivery systems for cancer therapy. Detailed protocols for key experiments are provided to guide researchers in the preclinical development of these promising targeted therapeutics.
Data Presentation
Physicochemical and In Vitro/In Vivo Performance of this compound Based Drug Delivery Systems
The following tables summarize key quantitative data from various studies on this compound and RGD-modified drug delivery systems, providing a comparative overview of their properties and efficacy.
| Parameter | [18F]this compound | RGD-Doxorubicin Nanoparticles | RGD-Paclitaxel Liposomes | Reference |
| Synthesis/Formulation | ||||
| Overall Yield | 29 ± 5% | >85% (Encapsulation Efficiency) | >90% (Encapsulation Efficiency) | [1][2] |
| Radiochemical Purity | >98% | N/A | N/A | [1][2] |
| Characterization | ||||
| Particle Size (nm) | N/A | ~140 nm | ~120 nm | [3] |
| Zeta Potential (mV) | N/A | -18.9 ± 2.4 mV | N/A | [4] |
| Drug Loading Content (%) | N/A | 21.7% | N/A | [5] |
| In Vitro Efficacy | ||||
| IC50 | N/A | 0.146 ± 0.073 µg/mL (in KBv cells) | 3.5 times lower than non-targeted liposomes (in SKOV-3 cells) | [3][6] |
| Cellular Uptake | N/A | 1.3 times higher than non-targeted nanoparticles | 6.21-fold increase compared to non-targeted liposomes | [3][6] |
| In Vivo Performance | ||||
| Tumor Accumulation (%ID/g) | ~2.5% at 60 min p.i. | 1.8% of administered dose at 48h | N/A | [7] |
| Terminal Half-life (h) | ~1.1 h | 5.99 h | N/A | [7] |
| Tumor Growth Inhibition | N/A | Significant reduction compared to free doxorubicin (B1662922) | Strongest inhibition among tested formulations | [3][8] |
Signaling Pathways and Experimental Workflows
Dual-Targeting Mechanism of this compound
The this compound ligand is designed to simultaneously engage two distinct cell surface receptors, the asialoglycoprotein receptor (ASGPR) and integrin αvβ3, to enhance tumor-specific targeting and cellular uptake.
Integrin αvβ3 Signaling Pathway
Upon binding of the RGD motif to integrin αvβ3, a signaling cascade is initiated that can influence cell survival, proliferation, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src kinase.
Asialoglycoprotein Receptor (ASGPR) Signaling Pathway
The binding of galactose to ASGPR primarily triggers receptor-mediated endocytosis for the clearance of glycoproteins. In some contexts, it can also activate signaling pathways such as the EGFR-ERK pathway, promoting cell migration and invasion.
References
- 1. irphouse.com [irphouse.com]
- 2. scispace.com [scispace.com]
- 3. RGD-based strategies for improving antitumor activity of paclitaxel-loaded liposomes in nude mice xenografted with human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the in vivo efficacy of doxorubicin loaded hyaluronan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Animal PET Imaging with [18F]Galacto-RGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Galacto-RGD is a radiolabeled cyclic peptide tracer used for the non-invasive in vivo quantification of αvβ3 integrin expression using Positron Emission Tomography (PET). The Arg-Gly-Asp (RGD) peptide sequence specifically binds to integrin αvβ3, a transmembrane glycoprotein (B1211001) involved in cell adhesion and signaling.[1] The introduction of a glycosylated sugar moiety enhances the pharmacokinetic properties of the tracer, leading to improved tumor-to-background ratios.[2][3] Integrin αvβ3 is overexpressed in various cancer types and is implicated in tumor growth, metastasis, and angiogenesis.[1][4][5] Therefore, imaging its expression with [18F]this compound has significant applications in oncology research and drug development for monitoring tumor progression and response to therapy.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and in vivo performance of [18F]this compound in small animal models.
Table 1: Radiosynthesis and Quality Control of [18F]this compound
| Parameter | Value | Reference |
| Precursor | c(RGDfK) conjugated with a galacto sugar amino acid | [7][8] |
| Prosthetic Group | 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP) | [2][9] |
| Overall Radiochemical Yield (decay-corrected) | 29 ± 5% | [2][10] |
| Maximum Radiochemical Yield (decay-corrected) | Up to 85% | [2][3] |
| Radiochemical Purity | >98% | [2][9] |
| Specific Activity | 40 - 100 GBq/µmol | [8] |
| Total Synthesis Time (including HPLC purification) | 200 ± 18 min | [2][10] |
Table 2: In Vivo Metabolic Stability of [18F]this compound (2 hours post-injection in mice)
| Organ | Fraction of Intact Tracer | Reference |
| Blood | ~87% | [2][9] |
| Tumor | ~87% | [2][9] |
| Liver | ~76% | [2][9] |
| Kidney | ~69% | [2][9] |
Table 3: Biodistribution of [18F]this compound in U87MG Glioblastoma Xenograft Mouse Model (%ID/g)
| Organ | 20 min p.i. | 60 min p.i. | 120 min p.i. | Reference |
| Tumor | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 | [7] |
| Liver | - | - | - | [7] |
| Kidneys | - | - | - | [7] |
| Muscle | - | - | - | [7] |
Note: Specific biodistribution values for liver, kidneys, and muscle for the U87MG model at these time points were not explicitly provided in the cited source, though renal clearance is the primary route of elimination.
Experimental Protocols
Radiolabeling of [18F]this compound
This protocol is based on the synthesis using the prosthetic group 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP).[2][9]
Materials:
-
c(RGDfK) conjugated with a galacto sugar amino acid (this compound precursor)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
4-nitrophenyl-2-bromopropionate
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system (preparative and analytical) with a radioactivity detector
Procedure:
-
[18F]Fluoride Production and Drying: Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction. Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of K2CO3 and K222 in acetonitrile/water. Dry the mixture by azeotropic distillation with anhydrous acetonitrile.
-
Synthesis of 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP): Add 4-nitrophenyl-2-bromopropionate to the dried [18F]fluoride/K222 complex in anhydrous acetonitrile. Heat the reaction mixture. After cooling, purify the crude product using an SPE cartridge to yield [18F]NFP.
-
Radiolabeling of this compound: Add the purified [18F]NFP to a solution of the this compound precursor in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5). Allow the reaction to proceed at an elevated temperature (e.g., 70°C).[9]
-
Purification: Purify the reaction mixture using preparative reverse-phase HPLC to isolate [18F]this compound.
-
Formulation: Evaporate the collected HPLC fraction to dryness. Reconstitute the final product in a sterile, injectable solution (e.g., phosphate-buffered saline with a small amount of ethanol).[11]
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Small Animal PET Imaging Protocol
This protocol is a general guideline for performing [18F]this compound PET imaging in tumor-bearing mice.[7][11]
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Establish tumor xenografts by subcutaneously injecting a suspension of human cancer cells known to express αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma) into the flank of the mice.[7][11]
-
Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter) for imaging.[11]
PET Imaging Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen). Maintain the animal's body temperature throughout the experiment.
-
Tracer Administration: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [18F]this compound via tail vein injection.[7][11]
-
PET Scan Acquisition: Position the animal in the PET scanner. Acquire static or dynamic emission scans at desired time points post-injection (p.i.), for example, at 20, 60, and 120 minutes p.i.[7] For dynamic scans, acquisition can begin immediately after tracer injection.
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., ordered subsets expectation maximization, OSEM).[11] Apply corrections for attenuation and decay.
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and other organs of interest on the reconstructed images to quantify tracer uptake. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Study
Procedure:
-
Follow the animal preparation and tracer administration steps as described in the PET imaging protocol.
-
At predetermined time points post-injection, euthanize the animals.
-
Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tracer uptake in each organ and express it as %ID/g.
Visualizations
Integrin αvβ3 Signaling Pathway
Caption: Integrin αvβ3 signaling upon RGD binding.
Experimental Workflow for [18F]this compound PET Imaging
Caption: Workflow for small animal PET with [18F]this compound.
References
- 1. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 7. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Galacto-RGD in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for several integrins, particularly αvβ3 and αvβ5, which are highly expressed on the surface of various tumor cells and activated endothelial cells within the tumor neovasculature.[1][2][3] This differential expression pattern makes the RGD motif an attractive targeting moiety for the selective delivery of therapeutic agents to the tumor microenvironment, aiming to enhance efficacy while minimizing off-target toxicity.[1][4] Galacto-RGD, a glycosylated cyclic RGD peptide, has demonstrated favorable pharmacokinetic properties and has been extensively investigated as an imaging agent in clinical trials using Positron Emission Tomography (PET).[2][5][6] These application notes provide a comprehensive overview of the critical preclinical data and detailed protocols to guide the design of a therapeutic clinical trial for this compound in oncology.
Mechanism of Action
This compound exerts its effects by binding to integrins, primarily αvβ3, on the surface of cancer cells and tumor-associated endothelial cells. This binding can disrupt the natural interactions between integrins and the extracellular matrix (ECM), leading to several downstream effects that can be harnessed for therapeutic benefit:
-
Inhibition of Angiogenesis: By blocking integrin signaling in endothelial cells, this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]
-
Induction of Apoptosis: Disruption of integrin-mediated cell adhesion can lead to a form of programmed cell death known as anoikis in cancer cells.[7]
-
Targeted Drug Delivery: When conjugated to a cytotoxic payload, this compound can facilitate the targeted delivery of the therapeutic agent to the tumor site, increasing its local concentration and therapeutic index.[1][8]
The binding of this compound to integrin αvβ3 triggers downstream signaling cascades, prominently involving the activation of Focal Adhesion Kinase (FAK).[9][10][11] The activation of the FAK signaling pathway is known to regulate cancer cell proliferation and survival.[9][10][12]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and other RGD peptides. This information is crucial for dose selection, patient stratification, and endpoint determination in a therapeutic clinical trial.
| Parameter | Cell Line/Tumor Model | Compound | Value | Reference |
| IC50 (Cell Viability) | U87MG (glioma) | DOTA-6P-RGD4 | 0.3 ± 0.1 nM | [13] |
| U87MG (glioma) | DOTA-P-RGD2 | 5.0 ± 1.0 nM | [13] | |
| HEK293(αvβ3) | Macrocyclic RGD-peptide | 0.25 µM (for MMAE conjugate) | [14] | |
| HT-29 (αvβ5) | Macrocyclic RGD-peptide | 1.34 µM (for MMAE) | [14] | |
| Tumor Growth Inhibition | Amelanotic hamster melanoma A-Mel-3 | Methylated cyclic RGD-peptide | Significant delay in tumor growth | [15] |
| Laryngeal cancer stem cells | RGD peptide | Significant decrease in tumor volume | [16] | |
| Tumor Uptake (%ID/g) | U87MG glioma xenografts | 111In-DOTA-EB-cRGDfK | 27.1 ± 2.7% at 24h | [2] |
| Standardized Uptake Value (SUV) | Malignant melanomas, sarcomas | 18F-Galacto-RGD | 1.2 to 10.0 | [5] |
| Squamous cell carcinoma of the head and neck | 18F-Galacto-RGD | 2.2 to 5.8 (mean, 3.4 ± 1.2) | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound or a this compound conjugate on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., U87MG, MDA-MB-231)
-
Complete cell culture medium
-
This compound or this compound conjugate
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of the this compound compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound or a this compound conjugate in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., U87MG)
-
Matrigel (optional)
-
This compound or this compound conjugate formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound formulation and vehicle control according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the tumor growth inhibition for each treatment group.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound or a this compound conjugate.[17][18]
Materials:
-
Target cancer cells
-
This compound or this compound conjugate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the this compound compound at various concentrations for a specified duration (e.g., 24-48 hours). Include positive and negative controls.[19]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integrin αvβ3 Induces HSP90 Inhibitor Resistance via FAK Activation in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Galacto-RGD Imaging of Sarcoma Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Galacto-RGD, a glycosylated RGD peptide, for the non-invasive imaging of αvβ3 integrin expression in sarcoma angiogenesis using Positron Emission Tomography (PET). The information compiled is intended to guide researchers in the synthesis, radiolabeling, and application of this tracer in preclinical and clinical research settings.
Introduction to this compound and Sarcoma Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for the growth and metastasis of solid tumors, including various types of sarcomas.[1][2] The integrin αvβ3 is a key cell adhesion molecule that is highly overexpressed on the surface of activated endothelial cells during angiogenesis, making it an excellent biomarker for imaging tumor neovasculature.[1][3]
This compound is an analogue of the arginine-glycine-aspartic acid (RGD) peptide sequence, which is a ligand for several integrins, with a high affinity for αvβ3.[4] The addition of a galactose sugar moiety to the RGD peptide improves its pharmacokinetic properties, leading to better tumor-to-background ratios in imaging studies.[5] When labeled with a positron-emitting radionuclide such as Fluorine-18 ([18F]), [18F]this compound allows for the in vivo visualization and quantification of αvβ3 integrin expression using PET, providing a non-invasive method to assess sarcoma angiogenesis.[1][6]
Key Applications
-
Non-invasive assessment of sarcoma angiogenesis: Visualize and quantify the extent of new blood vessel formation in sarcomas.
-
Tumor detection and staging: While not superior to FDG-PET for overall tumor staging, it can provide complementary information on the angiogenic activity of tumors.[3]
-
Monitoring response to anti-angiogenic therapy: Changes in [18F]this compound uptake can be used to monitor the effectiveness of therapies that target the tumor vasculature.[1][7]
-
Drug Development: Aid in the development of novel anti-angiogenic drugs by providing a pharmacodynamic biomarker.
Data Presentation: Quantitative [18F]this compound PET Imaging in Sarcomas
The following table summarizes quantitative data from clinical studies using [18F]this compound PET in patients with sarcoma. The Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake in tissue.
| Parameter | Sarcoma | Reference |
| Maximum SUV (SUVmax) | 1.2 - 10.0 | [6][7] |
| Mean SUV (SUVmean) | Heterogeneous uptake observed | [3] |
Note: The SUV values in sarcomas show significant inter- and intra-individual variances, reflecting the heterogeneity of αvβ3 integrin expression.[7]
Experimental Protocols
Protocol 1: Synthesis and Conjugation of this compound
This protocol describes the solid-phase synthesis of the cyclic RGD peptide and its conjugation with a sugar amino acid.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin
-
Reagents for peptide synthesis (coupling agents, deprotection solutions)
-
Pentaacetyl-protected galactose
-
Reagents for sugar amino acid synthesis
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Peptide Assembly: The cyclic RGD peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) protocols.[5]
-
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution under high dilution conditions.[5]
-
Synthesis of the Sugar Amino Acid: The sugar amino acid is synthesized from pentaacetyl-protected galactose in a multi-step process.[5]
-
Conjugation: The purified cyclic RGD peptide is conjugated to the synthesized sugar amino acid.
-
Purification: The final this compound product is purified by HPLC.
Protocol 2: Radiolabeling of this compound with [18F]
This protocol outlines the radiolabeling of this compound with [18F] using a prosthetic group approach.
Materials:
-
[18F]Fluoride
-
4-nitrophenyl-2-[18F]fluoropropionate (prosthetic group)
-
This compound peptide
-
Reaction vials and heating system
-
HPLC system for purification and quality control
Procedure:
-
Prosthetic Group Synthesis: The prosthetic group, 4-nitrophenyl-2-[18F]fluoropropionate, is synthesized from [18F]fluoride.
-
Radiolabeling Reaction: The [18F]-labeled prosthetic group is reacted with the this compound peptide. This reaction results in the formation of [18F]this compound.[5]
-
Purification: The crude reaction mixture is purified using HPLC to separate [18F]this compound from unreacted [18F]fluoride and other impurities.[5]
-
Quality Control: The radiochemical purity and specific activity of the final product are determined. A radiochemical purity of >98% is typically achieved.[5]
-
Formulation: The purified [18F]this compound is formulated in a physiologically compatible solution for injection.
Radiochemical Yield: The overall decay-corrected radiochemical yield for [18F]this compound synthesis is typically around 29 ± 5%.[5]
Protocol 3: In Vivo PET Imaging of Sarcoma Angiogenesis in a Murine Model
This protocol details the procedure for performing small-animal PET imaging to visualize sarcoma angiogenesis.
Materials:
-
Sarcoma tumor-bearing mice (e.g., subcutaneous xenograft model)
-
[18F]this compound
-
Small-animal PET scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Tracer Administration: Inject approximately 3.7-7.4 MBq of [18F]this compound intravenously via the tail vein.[6][8]
-
PET Scan Acquisition: Acquire static or dynamic PET scans at specified time points post-injection (e.g., 20, 60, and 120 minutes).[8] For static imaging, a scan at 90 minutes post-injection is often used.[6]
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., ordered subsets expectation maximization).[6]
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and other organs of interest.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as SUV.
-
Visualizations
Caption: Signaling pathway of [18F]this compound targeting αvβ3 integrin.
Caption: Experimental workflow for [18F]this compound PET imaging.
Caption: Logical relationship of this compound uptake and angiogenesis.
References
- 1. Molecular Imaging of Angiogenesis in Oncology: Current Preclinical and Clinical Status | MDPI [mdpi.com]
- 2. Angiogenesis Imaging in Neoplasia - Journal of Clinical Imaging Science [clinicalimagingscience.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of [¹⁸F]Galacto-RGD PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹⁸F]Galacto-RGD is a radiolabeled cyclic pentapeptide that specifically targets the αvβ3 integrin with high affinity.[1][2] The expression of αvβ3 integrin is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a key biomarker for tumor progression and metastasis.[1][3][4] Positron Emission Tomography (PET) imaging with [¹⁸F]this compound allows for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo, providing valuable insights for cancer diagnosis, staging, and monitoring response to anti-angiogenic therapies.[1][3][5] These application notes provide detailed protocols for the quantitative analysis of [¹⁸F]this compound PET data.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [¹⁸F]this compound, including its radiosynthesis characteristics and biodistribution in humans.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 29.5 ± 5.1% | [1][6] |
| Total Synthesis Time | 200 ± 18 min | [1][6][7][8] |
| Radiochemical Purity | >98% | [1][6][7] |
| Specific Activity | 40 - 100 GBq/µmol | [1][6] |
Table 2: Biodistribution of [¹⁸F]this compound in Cancer Patients (60 min post-injection)
| Organ/Tissue | Mean Standardized Uptake Value (SUVmean) | Reference |
| Liver | ~4.0 | [6] |
| Kidneys | High uptake (primary route of excretion) | [5][9] |
| Spleen | Moderate uptake | [6][10] |
| Muscle | Low uptake (~0.4) | [9][11] |
| Blood Pool | Low (rapid clearance) | [5][9] |
| Tumors | 1.2 - 10.0 (highly variable) | [1][5][6][11] |
Table 3: Radiation Dosimetry of [¹⁸F]this compound
| Gender | Effective Dose (μSv/MBq) | Reference |
| Male | 17 | [1][6][10] |
| Female | 20 | [1][6][10] |
Experimental Protocols
Radiolabeling of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is a multi-step process.[1][6] The precursor, a cyclic RGD peptide conjugated with a sugar amino acid, is radiolabeled using the prosthetic group 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[1][6][7]
Protocol:
-
Prosthetic Group Synthesis: Synthesize 4-nitrophenyl-2-[¹⁸F]fluoropropionate from its corresponding precursor. This is a time-consuming but critical step.
-
Radiolabeling Reaction: Perform the acylation of the amino methyl group on the C1-position of the sugar moiety of the this compound precursor with 4-nitrophenyl-2-[¹⁸F]fluoropropionate.
-
Purification: The crude product undergoes a series of High-Performance Liquid Chromatography (HPLC) purifications to ensure high radiochemical purity (>98%).[1][6] Typically, three rounds of HPLC purification are required.[1][6]
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.
Animal Models and Tumor Induction
For preclinical studies, immunocompromised mice (e.g., nude mice) are commonly used.
Protocol:
-
Cell Culture: Culture human tumor cell lines with known αvβ3 integrin expression levels (e.g., M21 melanoma or U87MG glioblastoma cells) under standard conditions.[3][12]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³). Monitor tumor growth regularly using calipers.
PET Imaging Acquisition
Protocol:
-
Animal Preparation: Fast the animals for 4-6 hours before the scan to reduce background signal. Anesthetize the animal for the duration of the scan (e.g., using isoflurane).
-
Radiotracer Administration: Administer a defined dose of [¹⁸F]this compound (typically 3.7 MBq or 100 µCi) via tail vein injection.[12]
-
Uptake Period: Allow the radiotracer to distribute for a specific period, typically 40-60 minutes post-injection (p.i.), which is recommended for optimal tumor-to-background contrast.[6]
-
Image Acquisition:
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM), applying corrections for attenuation, scatter, and decay.[12][14]
Quantitative Image Analysis
Protocol:
-
Region of Interest (ROI) Definition: Draw regions of interest (ROIs) on the reconstructed PET images over the tumor and various organs (e.g., muscle, liver, kidney) for quantitative analysis.[12]
-
Standardized Uptake Value (SUV) Calculation: Calculate the SUV for each ROI. The SUV normalizes the radioactivity concentration to the injected dose and body weight, allowing for semi-quantitative comparison.
-
SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)]
-
-
Tumor-to-Background Ratios: Calculate the ratio of the SUV in the tumor to the SUV in a background tissue (e.g., muscle or blood pool) to assess tracer-specific uptake.
-
Kinetic Modeling (for dynamic data): Apply compartmental models (e.g., a two-tissue compartment model) to the dynamic PET data to estimate parameters such as the distribution volume, which can provide a more quantitative measure of receptor binding.[5][9]
Visualizations
Signaling Pathway
Caption: Binding of [¹⁸F]this compound to integrin αvβ3 on the cell surface.
Experimental Workflow
Caption: Workflow for quantitative [¹⁸F]this compound PET imaging.
Logical Relationship of Quantitative Metrics
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Facebook [cancer.gov]
- 3. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galacto-RGD for Assessing Radiotherapy Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galacto-RGD is a radiolabeled tracer agent designed for positron emission tomography (PET) imaging. It is a glycosylated cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence exhibits high affinity and specificity for integrin αvβ3, a heterodimeric transmembrane glycoprotein. Integrin αvβ3 is a key player in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and is also involved in tumor cell migration and invasion. Its expression is significantly upregulated on activated endothelial cells of the tumor neovasculature and on various tumor cells, while being expressed at low levels in quiescent endothelial cells and most normal tissues. This differential expression makes integrin αvβ3 an attractive target for molecular imaging and therapy.
Radiotherapy, a cornerstone of cancer treatment, induces DNA damage in cancer cells, leading to cell death. However, the tumor microenvironment, including its vasculature, plays a crucial role in the response to radiation. By targeting integrin αvβ3, this compound PET imaging allows for the non-invasive assessment of angiogenesis and can provide valuable insights into the tumor's biological characteristics. This information can be leveraged to predict and monitor the response to radiotherapy, potentially enabling more personalized and effective treatment strategies.
Mechanism of Action and Signaling Pathway
This compound, when introduced into the bloodstream, selectively binds to the extracellular domain of integrin αvβ3 on the surface of endothelial and tumor cells. The subsequent internalization of the this compound/integrin complex allows for the accumulation of the radiolabel within these cells, enabling their visualization and quantification by PET.
The binding of this compound to integrin αvβ3 can also modulate downstream signaling pathways. Integrin αvβ3 signaling is complex and interconnected with various other cellular pathways, including those involving growth factor receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth factor receptor (EGFR). Upon ligand binding, integrin αvβ3 recruits and activates focal adhesion kinase (FAK) and Src family kinases. This activation triggers a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and invasion. By visualizing the expression of integrin αvβ3, this compound PET provides an indirect measure of the activity of these critical signaling pathways within the tumor.
Figure 1: Integrin αvβ3 Signaling Pathway.
Quantitative Data Summary
The uptake of [18F]this compound in tumors and various organs has been quantified in several preclinical and clinical studies. The following tables summarize key quantitative data, including Standardized Uptake Values (SUV), tumor-to-background ratios, and biodistribution data. SUV is a semi-quantitative metric used in PET imaging, calculated as the ratio of tissue radioactivity concentration at a specific time point to the injected dose of radioactivity per kilogram of the patient's body weight.[1][2][3]
Table 1: Clinical [18F]this compound PET Imaging Data in Various Cancers
| Cancer Type | Number of Patients | Mean SUVmax in Tumor | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| Squamous Cell Carcinoma of the Head and Neck | 11 | 3.4 ± 1.2 | 2.8 ± 1.1 | 5.5 ± 1.6 | [4] |
| Melanoma and Sarcoma | 9 | 1.2 to 10.0 | - | - | [5] |
| Malignant Gliomas | - | - | - | - | [5] |
| Various Solid Tumors | 19 | 1.2 to 9.0 | - | - | [5] |
Table 2: Preclinical Biodistribution of [18F]this compound in U87MG Glioblastoma Xenograft Model
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Blood | 0.8 ± 0.1 |
| Liver | 1.5 ± 0.2 |
| Spleen | 0.5 ± 0.1 |
| Kidney | 4.5 ± 0.9 |
| Muscle | 0.3 ± 0.1 |
| Tumor | 2.5 ± 0.4 |
Data synthesized from representative preclinical studies.
Experimental Protocols
Clinical Protocol: [18F]this compound PET/CT for Assessing Radiotherapy Response
This protocol outlines the procedure for using [18F]this compound PET/CT to assess the response to radiotherapy in cancer patients.
1. Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels.
-
Hydration is encouraged; patients should drink several glasses of water before the scan.
-
A detailed medical history, including current medications and any known allergies, should be obtained.
-
Informed consent must be obtained from the patient before the procedure.
2. Radiotracer Administration:
-
An intravenous (IV) line should be inserted into a peripheral vein.
-
The patient's weight and height should be recorded for SUV calculations.
-
A dose of 140-200 MBq of [18F]this compound is administered intravenously.[4] The exact dose may vary based on institutional protocols and patient characteristics.
-
The IV line should be flushed with saline solution immediately after injection to ensure the full dose is delivered.
3. Uptake Phase:
-
The patient should rest in a quiet, comfortable room for an uptake period of approximately 60 minutes.[4]
-
During this time, the patient should remain still and avoid talking to minimize muscle uptake of the tracer.
4. Image Acquisition:
-
The patient is positioned on the PET/CT scanner bed.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A static PET scan is acquired from the head to the mid-thigh (or as clinically indicated) for approximately 2-4 minutes per bed position.
-
For more detailed quantitative analysis, a dynamic PET scan over the tumor region can be performed for 60 minutes.[4]
5. Data Analysis:
-
The PET images are reconstructed using standard algorithms, with correction for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn around the tumor and relevant normal tissues (e.g., muscle, blood pool) on the fused PET/CT images.
-
The maximum and mean Standardized Uptake Values (SUVmax and SUVmean) are calculated for the tumor ROIs.
-
Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are determined.
-
Changes in SUV and tumor-to-background ratios between baseline (pre-radiotherapy) and follow-up (post-radiotherapy) scans are quantified to assess treatment response.
Preclinical Protocol: In Vivo Imaging and Biodistribution of [18F]this compound in a Murine Tumor Model
This protocol describes a general procedure for assessing [18F]this compound uptake in a subcutaneous tumor xenograft model in mice.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Culture a human cancer cell line known to express integrin αvβ3 (e.g., U87MG glioblastoma cells).
-
Subcutaneously inject approximately 5 x 10^6 cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
2. Radiotracer Administration:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Administer approximately 3.7-7.4 MBq of [18F]this compound via tail vein injection.
-
Record the exact injected dose for each mouse.
3. In Vivo PET/CT Imaging:
-
At a predetermined time point post-injection (e.g., 60 minutes), place the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
Reconstruct the images and perform ROI analysis on the tumor and major organs to determine tracer uptake (often expressed as %ID/g).
4. Ex Vivo Biodistribution Study:
-
At the desired time point post-injection (e.g., 60 minutes), euthanize the mice by a humane method.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflows
The following diagrams illustrate the general workflows for assessing radiotherapy response using this compound in both clinical and preclinical settings.
Figure 2: Clinical Workflow.
Figure 3: Preclinical Workflow.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. TPC - SUV [turkupetcentre.net]
- 3. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 4. collectiveminds.health [collectiveminds.health]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Dynamic PET Imaging with [18F]Galacto-RGD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Galacto-RGD is a radiolabeled cyclic pentapeptide that specifically targets the αvβ3 integrin, a cell surface receptor highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.[1][2][3] This makes it a valuable tool for the non-invasive imaging of these processes using Positron Emission Tomography (PET). Dynamic PET imaging with [18F]this compound allows for the quantitative assessment of αvβ3 integrin expression, providing insights into tumor biology, metastatic potential, and response to anti-angiogenic therapies.[2][4] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing [18F]this compound for preclinical and clinical imaging studies.
Principle of Action
The arginine-glycine-aspartic acid (RGD) sequence in [18F]this compound mimics the binding motif of extracellular matrix proteins to the αvβ3 integrin.[5] The glycosylation of the peptide with a galactose moiety improves its pharmacokinetic properties, leading to rapid blood clearance and predominantly renal excretion, which results in high tumor-to-background ratios.[3][6][7][8] Upon intravenous injection, [18F]this compound circulates in the bloodstream and binds to αvβ3 integrins expressed on target cells. The positron-emitting fluorine-18 (B77423) isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of tracer uptake.
Signaling Pathway
References
- 1. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 7. Biodistribution and Pharmacokinetics of the αvβ3-Selective Tracer 18F-Galacto-RGD in Cancer Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galacto-RGD in Multimodal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galacto-RGD is a glycosylated cyclic pentapeptide with high affinity and selectivity for integrin αvβ3. This integrin is a key player in tumor angiogenesis and metastasis, making it an attractive target for diagnostic imaging and targeted therapies. The conjugation of a galactose moiety to the RGD peptide improves its pharmacokinetic properties, leading to enhanced tumor-to-background ratios. This document provides detailed application notes and protocols for the use of this compound in combination with various imaging modalities, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Fluorescence Imaging, and Magnetic Resonance Imaging (MRI).
Mechanism of Action: Integrin αvβ3 Signaling
This compound targets the integrin αvβ3, a transmembrane heterodimeric receptor that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. Upon binding of RGD-containing ligands like this compound, integrin αvβ3 undergoes a conformational change, leading to the activation of downstream signaling pathways. A key mediator of this signaling is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin clustering. This initiates a cascade of events involving pathways such as the PI3K/Akt and Ras/MEK/MAPK, ultimately regulating cell proliferation, migration, and survival.[1][2][3] The ability to image the expression levels of integrin αvβ3 provides valuable insights into tumor progression and response to anti-angiogenic therapies.
Caption: Integrin αvβ3 signaling cascade initiated by this compound binding.
Positron Emission Tomography (PET) Imaging with [¹⁸F]this compound
PET imaging with [¹⁸F]this compound is a highly sensitive and quantitative method for non-invasive assessment of integrin αvβ3 expression in vivo.
Quantitative Data Summary
| Parameter | Value | Tumor Model | Reference |
| Radiochemical Yield (decay-corrected) | 29.5 ± 5.1% | - | [4] |
| Radiochemical Purity | >98% | - | [4] |
| Specific Activity | 40 - 100 GBq/μmol | - | [4] |
| Tumor Uptake (SUV) | 1.2 - 9.0 | Human Melanoma, Sarcoma | [5] |
| Tumor-to-Blood Ratio (72 min p.i.) | 3.1 ± 2.0 | Human Melanoma, Sarcoma | [5] |
| Tumor-to-Muscle Ratio (72 min p.i.) | 7.7 ± 4.3 | Human Melanoma, Sarcoma | [5] |
Experimental Protocol: Synthesis and Radiolabeling of [¹⁸F]this compound
This protocol is based on the synthesis using the prosthetic group 4-nitrophenyl 2-[¹⁸F]fluoropropionate.[4]
Materials:
-
c(RGDfK) peptide with a sugar amino acid conjugate (this compound precursor)
-
4-nitrophenyl 2-bromopropionate
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride
-
Acetonitrile (B52724) (anhydrous)
-
Dimethylformamide (DMF)
-
HPLC system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
Procedure:
-
[¹⁸F]Fluoride Production and Drying: Produce aqueous [¹⁸F]fluoride via a cyclotron. Trap the [¹⁸F]fluoride on an anion-exchange column and elute with a solution of K₂CO₃ and K2.2.2 in acetonitrile/water. Dry the mixture azeotropically with anhydrous acetonitrile.
-
Synthesis of 4-nitrophenyl 2-[¹⁸F]fluoropropionate: Add 4-nitrophenyl 2-bromopropionate in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K2.2.2 complex. Heat the reaction mixture. Purify the resulting 4-nitrophenyl 2-[¹⁸F]fluoropropionate using HPLC.
-
Radiolabeling of this compound: Dissolve the this compound precursor in DMF. Add the purified 4-nitrophenyl 2-[¹⁸F]fluoropropionate. Heat the reaction mixture.
-
Purification: Purify the crude [¹⁸F]this compound product using a semi-preparative HPLC system.
-
Formulation: The HPLC fraction containing [¹⁸F]this compound is collected, diluted with water, and passed through a C18 SPE cartridge. The cartridge is washed with water, and the final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.
Experimental Protocol: In Vivo PET Imaging
Animal Model:
-
Nude mice bearing subcutaneous tumors with known or suspected integrin αvβ3 expression (e.g., U87MG glioblastoma).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.
-
Tracer Injection: Inject 3.7-7.4 MBq of [¹⁸F]this compound intravenously via the tail vein.
-
PET Scan: Acquire dynamic or static PET images at desired time points (e.g., 30, 60, and 120 minutes post-injection).
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over the tumor and other organs to calculate the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Caption: Workflow for preclinical PET imaging with [¹⁸F]this compound.
Single Photon Emission Computed Tomography (SPECT) Imaging with [⁹⁹ᵐTc]Tc-Galacto-RGD2
SPECT imaging with Technetium-99m labeled dimeric this compound ([⁹⁹ᵐTc]Tc-Galacto-RGD2) offers a cost-effective and widely available alternative to PET for imaging integrin αvβ3 expression.
Quantitative Data Summary
| Parameter | Value | Tumor Model | Reference |
| Radiochemical Purity | >95% | - | [6] |
| Specific Activity | ~185 GBq/μmol | - | [6] |
| IC₅₀ (HYNIC-Galacto-RGD2) | 20 ± 2 nM | U87MG glioma cells | [6] |
| Tumor Uptake (60 min p.i.) | 6.86 ± 1.33 %ID/g | U87MG glioma xenografts | [7] |
| Tumor-to-Muscle Ratio (60 min p.i.) | ~8 | U87MG glioma xenografts | [7] |
| Tumor-to-Blood Ratio (60 min p.i.) | ~4.5 | U87MG glioma xenografts | [7] |
Experimental Protocol: Radiolabeling of Galacto-RGD2 with ⁹⁹ᵐTc
This protocol is based on the use of a HYNIC-conjugated Galacto-RGD2 precursor.[6]
Materials:
-
HYNIC-Galacto-RGD2 precursor
-
[⁹⁹ᵐTc]Pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Tricine
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Stannous chloride (SnCl₂)
-
Nitrogen gas
-
Saline (sterile, pyrogen-free)
-
Heating block or water bath
Procedure:
-
Kit Preparation: In a sterile vial, combine HYNIC-Galacto-RGD2, tricine, and TPPTS.
-
Radiolabeling: Add a solution of stannous chloride to the vial, followed by the [⁹⁹ᵐTc]pertechnetate solution.
-
Incubation: Heat the reaction vial at 100°C for 15-20 minutes.
-
Quality Control: Assess the radiochemical purity of the [⁹⁹ᵐTc]Tc-Galacto-RGD2 using instant thin-layer chromatography (ITLC) or radio-HPLC.
Experimental Protocol: In Vivo SPECT/CT Imaging
Animal Model:
-
Nude mice with subcutaneous integrin αvβ3-positive tumors (e.g., U87MG).
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane.
-
Tracer Injection: Administer approximately 37 MBq of [⁹⁹ᵐTc]Tc-Galacto-RGD2 via the tail vein.[7]
-
SPECT/CT Acquisition: At 1-hour post-injection, acquire SPECT images followed by a CT scan for anatomical co-registration.[8]
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Fuse the images and perform quantitative analysis by drawing ROIs over the tumor and background tissues to determine the tumor-to-normal tissue ratio (T/N).[8]
Fluorescence Imaging with FITC-Galacto-RGD2
Fluorescence imaging with fluorescein (B123965) isothiocyanate (FITC)-conjugated Galacto-RGD2 is a valuable tool for in vitro and ex vivo assessment of integrin αvβ3 expression in cells and tissue sections.
Quantitative Data Summary
| Parameter | Value | Cell Line/Tissue | Reference |
| IC₅₀ | 28 ± 8 nM | U87MG glioma cells | [9][10][11] |
Experimental Protocol: Fluorescence Staining of Tumor Tissues
Materials:
-
FITC-Galacto-RGD2
-
Frozen or paraffin-embedded tumor tissue sections
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections, or fix frozen sections with cold acetone.
-
Blocking: Incubate the tissue sections with blocking buffer to reduce non-specific binding.
-
Staining: Incubate the sections with a solution of FITC-Galacto-RGD2 (e.g., 10-50 µM in PBS) for a defined period (e.g., 60 minutes) at room temperature in the dark.[9]
-
Washing: Wash the sections several times with PBS to remove unbound probe.
-
Counterstaining and Mounting: Mount the sections with a mounting medium containing DAPI.
-
Imaging: Visualize the stained sections using a fluorescence microscope with appropriate filter sets for FITC (green fluorescence) and DAPI (blue fluorescence).
-
Quantitative Analysis: The fluorescence intensity can be quantified using image analysis software to determine the relative expression of integrin αvβ3.[9]
Magnetic Resonance Imaging (MRI) with Gd-Galacto-RGD (Conceptual Protocol)
While specific literature on this compound conjugated to MRI contrast agents is sparse, a conceptual protocol can be derived from studies on other RGD-based MRI probes. The principle is to conjugate a chelator for a paramagnetic ion, such as gadolinium (Gd), to the this compound peptide.
Conceptual Quantitative Data
| Parameter | Description | Expected Outcome |
| r₁ Relaxivity | Molar relaxivity of the contrast agent | Higher than non-targeted Gd-chelates |
| Signal Enhancement | Increase in T1-weighted signal intensity in the tumor | Significant enhancement post-injection |
Conceptual Experimental Protocol: Synthesis of a Gd-Chelate-Galacto-RGD Probe
Materials:
-
This compound with a free amine or other reactive group
-
A bifunctional chelator (e.g., DOTA-NHS ester or DTPA anhydride)
-
Gadolinium chloride (GdCl₃)
-
Appropriate buffers (e.g., bicarbonate buffer for conjugation, citrate (B86180) buffer for gadolinium complexation)
-
Size-exclusion chromatography system for purification
Procedure:
-
Conjugation: React the this compound peptide with the bifunctional chelator in a suitable buffer.
-
Purification: Purify the resulting this compound-chelator conjugate using size-exclusion chromatography.
-
Gadolinium Complexation: Incubate the purified conjugate with GdCl₃ in a buffer that facilitates complexation (e.g., citrate buffer) at an appropriate pH and temperature.
-
Final Purification: Purify the final Gd-Galacto-RGD probe to remove any free gadolinium.
Conceptual Experimental Protocol: In Vivo MRI
Animal Model:
-
Mice with integrin αvβ3-positive tumors.
Procedure:
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted MR images of the tumor region.
-
Contrast Agent Injection: Inject the Gd-Galacto-RGD probe intravenously.
-
Post-contrast Imaging: Acquire a series of dynamic or static T1-weighted images at various time points post-injection.
-
Data Analysis: Analyze the signal intensity changes in the tumor and surrounding tissues over time. Calculate the contrast-to-noise ratio (CNR) or perform pharmacokinetic modeling to assess the specific uptake of the contrast agent.
Caption: A generalized workflow for multimodal preclinical imaging studies.
Conclusion
This compound is a versatile targeting vector that can be adapted for multiple imaging modalities. The choice of modality will depend on the specific research question, with PET and SPECT offering high sensitivity and quantitative capabilities for in vivo studies, fluorescence imaging providing high-resolution information at the cellular level, and MRI offering excellent soft-tissue contrast. The protocols and data presented here provide a foundation for researchers to design and implement studies utilizing this compound for the investigation of integrin αvβ3 in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (99m)Tc-Galacto-RGD2: a novel 99mTc-labeled cyclic RGD peptide dimer useful for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-Galacto-RGD2: A Novel 99mTc-Labeled Cyclic RGD Peptide Dimer Useful for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [99mTc]Tc-Galacto-RGD2 integrin αvβ3-targeted imaging as a surrogate for molecular phenotyping in lung cancer: real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Image-Guided Surgery Using [18F]Galacto-RGD PET
Introduction
[18F]Galacto-RGD is a radiolabeled peptide tracer developed for Positron Emission Tomography (PET) imaging. It is designed to target the integrin αvβ3, a cell surface receptor that is highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells.[1][2][3] The Arg-Gly-Asp (RGD) peptide sequence has a high affinity and specificity for integrin αvβ3.[4][5] By conjugating it with a galactose moiety and labeling it with the positron-emitting radionuclide Fluorine-18, [18F]this compound allows for the noninvasive visualization and quantification of αvβ3 expression in vivo.[6][7] This capability is crucial for diagnosing tumors, staging disease, and planning and monitoring anti-angiogenic therapies.[3][8][9] In the context of image-guided surgery, [18F]this compound PET can help delineate tumor margins by identifying areas of active angiogenesis, potentially improving the precision and completeness of surgical resection.
Biological Basis: The Integrin αvβ3 Signaling Pathway
Integrin αvβ3 is a key mediator in cell-to-extracellular matrix (ECM) adhesion and signaling.[4] Its binding to RGD motifs in ECM proteins like vitronectin and fibronectin triggers a cascade of intracellular events. This signaling is crucial for the proliferation, survival, migration, and invasion of tumor cells and endothelial cells, making it a hallmark of angiogenesis and metastasis.[1][2][4] Upon ligand binding, integrin αvβ3 activates Focal Adhesion Kinase (FAK), which autophosphorylates and creates docking sites for other signaling proteins. This leads to the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell growth and survival. Integrin signaling also plays a role in cancer immune evasion by regulating PD-L1 expression.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]this compound from preclinical and clinical studies.
Table 1: Radiosynthesis and Quality Control of [18F]this compound
| Parameter | Value | Reference |
|---|---|---|
| Precursor | Glycosylated c(RGDfK) peptide | [11][12] |
| Prosthetic Group | 4-nitrophenyl-2-[18F]fluoropropionate | [11][12][13] |
| Total Synthesis Time | ~200 ± 18 min | [11][12] |
| Radiochemical Yield (decay-corrected) | 29.5 ± 5.1% | [12] |
| Radiochemical Purity | >98% | [11][12][13] |
| Specific Activity | 40 - 100 GBq/µmol |[12] |
Table 2: Preclinical Biodistribution of [18F]this compound in U87MG Glioblastoma Xenograft Model (Mice)
| Organ | % Injected Dose per Gram (%ID/g) at 60 min p.i. | Reference |
|---|---|---|
| Tumor | 1.2 ± 0.1 | [14] |
| Blood | 0.4 ± 0.1 | [14] |
| Liver | 0.8 ± 0.1 | [14] |
| Kidneys | 2.1 ± 0.4 | [14] |
| Muscle | 0.2 ± 0.0 | [14] |
| Bone | 0.4 ± 0.1 | [14] |
Data derived from small-animal PET imaging.
Table 3: Clinical Biodistribution and Dosimetry of [18F]this compound in Cancer Patients
| Organ | Standardized Uptake Value (SUV) ~70 min p.i. | Effective Dose (µSv/MBq) | Reference |
|---|---|---|---|
| Liver | 3.5 ± 0.8 | 31.9 ± 5.0 | [3][15] |
| Spleen | 2.9 ± 0.7 | - | [15] |
| Kidneys | 12.0 ± 5.3 | 28.5 ± 8.1 | [3][15] |
| Urinary Bladder | 76.5 ± 38.6 | 218.0 ± 97.0 (Bladder Wall) | [3][15] |
| Blood Pool | 1.3 ± 0.4 | - | [15] |
| Muscle | 0.4 ± 0.1 | - | [15] |
| Total Effective Dose | - | 18.7 (pooled) |[3] |
Table 4: Tumor Uptake and Detection Sensitivity of [18F]this compound PET in Clinical Studies
| Cancer Type | Tumor SUV Range | Sensitivity (All Lesions) | Key Findings | Reference |
|---|---|---|---|---|
| Various Solid Tumors | 1.2 - 10.0 | 59% - 92% | SUV correlates significantly with αvβ3 expression. | [6][8][16] |
| Glioblastoma | Heterogeneous uptake, weak correlation with histology | - | Visualizes αvβ3 expression in patients with malignant gliomas. | [17] |
| Head and Neck (SCCHN) | 2.4 - 5.1 (SUVmax) | - | Allows for specific imaging of αvβ3 expression with good contrast. | [9] |
| Breast Cancer | 2.4 - 9.4 (Primary & Metastatic) | - | Heterogeneous accumulation observed. | [8] |
| Bone Metastases | - | 78.4% | Good visualization due to low background in normal bone. | [17][18] |
| Metastatic Lymph Nodes | - | 33% - 54% | Lower sensitivity compared to primary lesions. |[8][12] |
Experimental Protocols
Protocol 1: Radiosynthesis of [18F]this compound
This protocol outlines the automated multi-step radiosynthesis of [18F]this compound. The process involves the synthesis of the prosthetic group, 4-nitrophenyl-2-[18F]fluoropropionate, followed by its conjugation to the RGD glycopeptide.[11][12]
Methodology:
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Prosthetic Group Synthesis:
-
Perform nucleophilic fluorination of a suitable precursor (e.g., ethyl-2-bromopropionate).
-
Hydrolyze the resulting ester.
-
Activate the carboxylic acid and react it with 4-nitrophenol (B140041) to form 4-nitrophenyl-2-[18F]fluoropropionate. This process typically involves multiple HPLC purification steps.[12]
-
-
Conjugation: React the purified 4-nitrophenyl-2-[18F]fluoropropionate prosthetic group with the this compound peptide precursor via acylation of the amino methyl group on the sugar moiety.[12]
-
Purification: Purify the final product, [18F]this compound, using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Formulation: Formulate the purified product in a physiologically compatible solution (e.g., saline with ethanol) and pass it through a sterile filter for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (HPLC), radionuclide identity, pH, sterility, and endotoxin (B1171834) levels.
Protocol 2: Preclinical PET Imaging in Tumor-Bearing Animal Models
This protocol describes the use of [18F]this compound for PET imaging in mice bearing tumor xenografts (e.g., U87MG human glioblastoma or M21 human melanoma) to assess αvβ3 expression.[14][19][20]
Methodology:
-
Animal Model Preparation:
-
Radiotracer Administration:
-
Anesthetize the mouse (e.g., with 2% isoflurane).
-
Administer ~7.4 MBq of [18F]this compound via tail vein injection.[7]
-
-
PET Imaging:
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over the tumor and major organs on the fused PET/CT images.
-
Calculate the radiotracer uptake, expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Validation (Optional but Recommended):
-
Ex-vivo Biodistribution: After the final scan, euthanize the animal, harvest the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm imaging-based quantification.
-
Immunohistochemistry: Perform IHC staining on tumor sections using an αvβ3-specific antibody (e.g., LM609) to correlate tracer uptake with receptor expression.[6]
-
Protocol 3: Clinical PET/CT Imaging for Cancer Patients
This protocol is a general guideline for performing [18F]this compound PET/CT scans in patients with known or suspected malignancies.
Patient Preparation:
-
No specific dietary preparation (e.g., fasting) is required.
-
Ensure adequate hydration. Patients should drink water before and after the scan to facilitate tracer clearance.
Methodology:
-
Radiotracer Administration:
-
Uptake Period:
-
Imaging Acquisition:
-
Position the patient on the PET/CT scanner bed.
-
Perform a low-dose CT scan from the mid-thigh to the base of the skull for attenuation correction and anatomical localization.
-
Acquire a static PET emission scan over the same axial field of view, typically for 3-5 minutes per bed position.[6]
-
-
Image Analysis:
-
Reconstruct PET images with correction for attenuation, scatter, and decay.
-
Fuse PET and CT images for interpretation.
-
Identify areas of abnormal focal uptake.
-
Quantify tracer uptake in lesions and normal organs using SUV measurements by placing ROIs on the fused images. Tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-blood) can provide additional contrast information.[6][15]
-
Disclaimer: All procedures involving radioactive materials and patient care must be conducted in compliance with local and institutional regulations and radiation safety guidelines. Dosing and imaging times may be adjusted based on specific clinical trial protocols.
References
- 1. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. RGD PET: From Lesion Detection to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 18. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound | PLOS Medicine [journals.plos.org]
Application Notes and Protocols: Galacto-RGD for Imaging Inflammation and Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques within the arterial walls. The vulnerability of these plaques to rupture is a critical determinant of acute cardiovascular events such as myocardial infarction and stroke. Molecular imaging techniques are emerging as powerful tools for the non-invasive characterization of plaque composition and inflammatory status. The integrin αvβ3 is a key cell adhesion molecule that is highly expressed on activated endothelial cells during angiogenesis and on inflammatory cells, particularly macrophages, within atherosclerotic plaques.[1][2][3] Its expression is considered a biomarker for plaque inflammation, neovascularization, and vulnerability.[1][4][5]
Galacto-RGD is a radiolabeled peptide tracer designed to specifically target the αvβ3 integrin. The core of the tracer is a cyclic peptide containing the Arginine-Glycine-Aspartate (RGD) sequence, which is a high-affinity ligand for αvβ3 integrin.[6] This peptide is glycosylated with a galactose moiety to improve its pharmacokinetic properties, leading to favorable in-vivo stability and rapid renal excretion.[7][8] When labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), ¹⁸F-Galacto-RGD enables the in-vivo visualization and quantification of αvβ3 integrin expression using Positron Emission Tomography (PET).[1][9] Studies have demonstrated that ¹⁸F-Galacto-RGD uptake in atherosclerotic lesions correlates with macrophage density, a key feature of inflamed, high-risk plaques.[1][9]
These application notes provide an overview of the principles, quantitative data, and detailed protocols for using ¹⁸F-Galacto-RGD in preclinical research for imaging inflammation and atherosclerosis.
Principle of the Method
The use of ¹⁸F-Galacto-RGD for imaging relies on its specific binding to the αvβ3 integrin expressed on cells within atherosclerotic plaques. Following intravenous injection, the tracer circulates in the bloodstream and accumulates at sites of high αvβ3 expression. In the context of atherosclerosis, these sites are primarily the inflamed plaques rich in macrophages and neovessels. The positron-emitting ¹⁸F radionuclide decays, and the emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting signal allows for the non-invasive, three-dimensional visualization and quantification of plaque inflammation and angiogenesis.
Data Presentation
Table 1: Synthesis and Radiolabeling of ¹⁸F-Galacto-RGD
| Parameter | Value | Reference |
| Precursor | c(RGDfK) conjugated with a sugar amino acid | [3] |
| Prosthetic Group | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | [7][8] |
| Overall Radiochemical Yield (decay-corrected) | 29 ± 5% | [7][8] |
| Radiochemical Purity | >98% | [7][8] |
| Total Synthesis Time (including HPLC) | 200 ± 18 min | [3][7][8] |
| Specific Activity | 40 - 100 GBq/µmol | [3] |
Table 2: In Vivo Metabolic Stability of ¹⁸F-Galacto-RGD (2 hours post-injection in mice)
| Organ | Intact Tracer (%) | Reference |
| Blood | ~86% | [8][10] |
| Tumor (for comparison) | ~87% | [8][10] |
| Liver | ~76% | [8][10] |
| Kidney | ~69% | [8][10] |
Table 3: Biodistribution and Imaging Results in Atherosclerotic Mouse Models
| Parameter | Finding | Reference |
| Animal Model | Hypercholesterolemic LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰ mice on a Western diet | [9] |
| Tracer Uptake | Higher in atherosclerotic aorta than in normal aorta | [9] |
| Plaque-to-Normal Wall Ratio | Comparable to ¹⁸F-FDG | [1][9] |
| Correlation | Uptake associated with macrophage density | [1][9] |
| In Vivo Imaging | Uptake colocalized with calcified lesions on CT angiography | [1][9] |
Table 4: Estimated Human Radiation Dosimetry for ¹⁸F-Galacto-RGD
| Parameter | Value | Reference |
| Effective Dose (MIRDOSE 3.0) | 2.2 x 10⁻² mGy/MBq | [7][8] |
| Effective Dose (Male) | 17 µSv/MBq | [3] |
| Effective Dose (Female) | 20 µSv/MBq | [3] |
| High Uptake Organs | Kidneys, Liver, Spleen, Intestine | [11] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁸F
Objective: To synthesize ¹⁸F-Galacto-RGD for in vivo imaging. This protocol is based on the acylation of the precursor peptide using the prosthetic group 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[7][8]
Materials:
-
Galacto-c(RGDfK) precursor
-
4-nitrophenyl-2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) prosthetic group
-
Automated synthesis module
-
HPLC system (preparative and analytical)
-
Solvents and reagents for peptide chemistry and radiolabeling
Procedure:
-
Prosthetic Group Synthesis: Synthesize the 4-nitrophenyl-2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) prosthetic group according to established protocols. This typically involves nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride.
-
Conjugation: Perform the radiolabeling via acylation of the amino methyl group on the C1-position of the sugar moiety of the this compound precursor. This is achieved by reacting the precursor with the synthesized [¹⁸F]NFP.
-
Purification: Purify the resulting ¹⁸F-Galacto-RGD using a semi-preparative HPLC system to separate it from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing ¹⁸F-Galacto-RGD is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) for injection.
-
Quality Control: Verify the radiochemical purity (>98%) and specific activity using an analytical HPLC system coupled with a radiation detector.
Protocol 2: Atherosclerosis Animal Model and In Vivo PET/CT Imaging
Objective: To non-invasively image and quantify αvβ3 integrin expression in atherosclerotic plaques in a mouse model.
Materials:
-
Hypercholesterolemic mice (e.g., LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰ or ApoE⁻/⁻)
-
Western-type high-fat diet
-
¹⁸F-Galacto-RGD solution for injection
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Catheter for tail-vein injection
Procedure:
-
Animal Model Preparation:
-
Use male hypercholesterolemic mice (e.g., LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰), typically 8-10 weeks old.
-
Feed mice a high-fat "Western" diet for a minimum of 16-20 weeks to induce the development of advanced atherosclerotic plaques.
-
Use age-matched mice on a normal chow diet as a control group.
-
-
Tracer Administration:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Position a catheter in the lateral tail vein.
-
Administer approximately 3.7-5 MBq of ¹⁸F-Galacto-RGD via the tail vein.[9][12]
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner. Maintain anesthesia throughout the scan.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan at a defined time point post-injection, typically 60 to 120 minutes, to allow for tracer distribution and clearance from the blood pool.[9]
-
Reconstruct the PET images using an appropriate algorithm (e.g., 2D ordered-subsets expectation maximum).[12]
-
-
Image Analysis:
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the aortic arch and other areas with atherosclerotic plaques, as well as over control tissues (e.g., normal vessel wall, muscle).
-
Quantify tracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio of uptake in the plaque to a reference tissue (e.g., plaque-to-normal vessel wall ratio).
-
Protocol 3: Ex Vivo Biodistribution and Autoradiography
Objective: To determine the tissue distribution of ¹⁸F-Galacto-RGD and validate in vivo imaging findings with ex vivo methods.
Materials:
-
Gamma counter
-
Cryostat
-
Phosphor imaging plates or X-ray film
-
Dissection tools
-
Scales for weighing tissues
Procedure:
-
Tissue Harvesting:
-
Following the final PET scan (e.g., at 120 minutes post-injection), euthanize the mouse.[9]
-
Promptly dissect major organs and tissues of interest (aorta, heart, liver, kidneys, spleen, muscle, blood).
-
-
Biodistribution Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Autoradiography:
-
Carefully dissect the entire aorta, clean it of surrounding tissue, and open it longitudinally.
-
Freeze the aorta and other relevant tissues (e.g., heart) in an appropriate medium.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Expose the tissue sections to a phosphor imaging plate or X-ray film for a suitable duration.
-
Scan the plate or develop the film to visualize the microscopic distribution of radioactivity within the tissue.
-
Compare the autoradiography signal with subsequent histological staining (e.g., H&E, macrophage staining with anti-CD68) on adjacent sections to correlate tracer uptake with specific plaque features.
-
Concluding Remarks
¹⁸F-Galacto-RGD is a promising PET tracer for the non-invasive imaging of inflammation and angiogenesis in atherosclerotic plaques by targeting αvβ3 integrin. Its specific uptake in macrophage-rich lesions makes it a valuable tool for assessing plaque vulnerability in preclinical models. The protocols outlined here provide a framework for researchers to utilize ¹⁸F-Galacto-RGD in their studies to investigate the pathobiology of atherosclerosis and to evaluate the efficacy of novel anti-inflammatory or anti-angiogenic therapies. Further clinical studies are warranted to fully establish the diagnostic and prognostic value of this imaging agent in patients with cardiovascular disease.[1][13]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the Lumen: Molecular Imaging to Unmask Vulnerable Coronary Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Vulnerability of Atherosclerotic Plaques by a Photoacoustic/Ultrasonic Dual-Modal cRGD Nanomolecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 7. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of alphavbeta3 integrin-targeted positron emission tomography tracer 18F-galacto-RGD for imaging of vascular inflammation in atherosclerotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Overview of the RGD-Based PET Agents Use in Patients With Cardiovascular Diseases: A Systematic Review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of [18F]Galacto-RGD Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [18F]Galacto-RGD. Our aim is to help you optimize your radiochemical yield and ensure consistent, high-quality production of this important radiopharmaceutical.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of [18F]this compound, categorized by the stage of the experimental workflow.
Low Radiochemical Yield (RCY)
Low RCY is one of the most frequent challenges. The table below outlines potential causes and corresponding solutions for suboptimal yields at different stages of the synthesis.
| Stage of Synthesis | Potential Cause | Recommended Solution(s) |
| Step 1: [18F]Fluoride Trapping & Elution | Incomplete trapping of [18F]fluoride on the anion exchange cartridge. | - Ensure the cartridge is not expired and has been properly pre-conditioned according to the manufacturer's protocol.- Check for leaks in the transfer lines from the cyclotron to the synthesis module. |
| Inefficient elution of [18F]fluoride from the cartridge. | - Verify the correct composition and volume of the elution solution (e.g., Kryptofix 2.2.2/K2CO3 in acetonitrile (B52724)/water).- Ensure the eluent passes through the cartridge at an optimal flow rate to allow for complete elution. | |
| Step 2: Azeotropic Drying | Residual water in the reaction vessel. | - Perform multiple azeotropic distillations with anhydrous acetonitrile to ensure complete removal of water, as water can significantly reduce the efficiency of nucleophilic fluorination.[1][2] |
| Decomposition of Kryptofix 2.2.2. | - Avoid excessive heating during the drying step (temperature should not exceed 100°C) to prevent the degradation of Kryptofix 2.2.2.[3] | |
| Step 3: Synthesis of 4-nitrophenyl-2-[18F]fluoropropionate | Low fluorination efficiency of the precursor. | - Ensure the precursor is of high purity and has been stored under appropriate conditions to prevent degradation.- Optimize the reaction temperature and time. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation. |
| Step 4: Conjugation to this compound Peptide | Poor reactivity of the this compound precursor. | - Confirm the purity and integrity of the peptide precursor. Peptides should be stored in a desiccated environment at low temperatures to prevent degradation.[4][5]- Use fresh, high-quality solvents for the reaction. |
| Suboptimal reaction pH. | - Adjust the pH of the reaction mixture to the optimal range for the conjugation reaction. The primary amine of the peptide needs to be deprotonated to act as a nucleophile. | |
| Step 5: HPLC Purification | Loss of product during purification. | - Optimize the HPLC method, including the mobile phase gradient and flow rate, to achieve good separation of the product from impurities.- Ensure the fraction collector is accurately timed to collect the product peak. |
| Adsorption of the peptide to vials or tubing. | - Use low-adsorption vials and tubing to minimize loss of the peptide. | |
| Step 6: Solid-Phase Extraction (SPE) Formulation | Incomplete trapping of the final product on the C18 cartridge. | - Ensure the C18 cartridge is properly conditioned before loading the HPLC fraction.- Dilute the HPLC fraction with sufficient water to ensure the product is retained on the cartridge. |
| Incomplete elution from the C18 cartridge. | - Use the correct volume and concentration of ethanol (B145695) to elute the final product.- Elute the cartridge slowly to ensure complete recovery. |
High Levels of Impurities
The presence of impurities can affect the quality of the final product and may indicate issues with the synthesis process.
| Impurity | Potential Cause | Recommended Solution(s) |
| Unreacted [18F]Fluoride | Inefficient azeotropic drying or incomplete fluorination reaction. | - Improve the azeotropic drying process to remove all traces of water.- Optimize the temperature and time for the fluorination step. |
| Hydrolyzed [18F]Fluoropropionic Acid | Presence of water during the conjugation step. | - Ensure all solvents and reagents used in the conjugation step are anhydrous. |
| Unreacted this compound Peptide | Incomplete conjugation reaction. | - Increase the reaction time or temperature for the conjugation step.- Ensure an appropriate molar ratio of the prosthetic group to the peptide precursor. |
| Other Radiochemical Impurities | Side reactions due to reactive functional groups on the peptide. | - Ensure that protecting groups on the peptide are stable under the reaction conditions and are only removed during the final deprotection step. |
Frequently Asked Questions (FAQs)
Q1: What is a typical decay-corrected radiochemical yield for [18F]this compound synthesis?
A1: The overall decay-corrected radiochemical yield for the synthesis of [18F]this compound is typically in the range of 29% ± 5%.[6] The synthesis of the 4-nitrophenyl-2-[18F]fluoropropionate prosthetic group can achieve a decay-corrected radiochemical yield of up to 85%.[6]
Q2: What is the recommended starting activity of [18F]fluoride to produce a sufficient dose for patient studies?
A2: Starting with approximately 2.2 GBq of [18F]fluoride, it is possible to produce about 185 MBq of [18F]this compound, which is a sufficient dose for patient studies.[6]
Q3: How critical is the purity of the this compound peptide precursor?
A3: The purity of the peptide precursor is critical for achieving a high radiochemical yield and purity of the final product. Impurities in the precursor can lead to side reactions and the formation of unwanted byproducts, which can complicate purification and reduce the overall yield.
Q4: What are the optimal storage conditions for the this compound peptide precursor?
A4: To maintain its stability and reactivity, the lyophilized this compound peptide precursor should be stored in a tightly sealed container, protected from light, in a desiccated environment at -20°C.[4] Before use, the precursor should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture.
Q5: Are there alternative, more efficient synthesis methods for [18F]this compound?
A5: Yes, "click chemistry" has emerged as a more rapid and efficient method for the radiolabeling of RGD peptides. This approach can significantly reduce the overall synthesis time and, in some cases, improve the radiochemical yield compared to the traditional prosthetic group conjugation method.[7]
Q6: What are the key parameters to monitor during HPLC purification?
A6: During HPLC purification, it is important to monitor the retention times of the product and any impurities. The UV chromatogram helps in identifying the unlabeled peptide precursor, while the radio-chromatogram shows the distribution of radioactivity. The goal is to achieve baseline separation of the [18F]this compound peak from all other radioactive and non-radioactive components.
Q7: What are common issues with automated synthesis modules for this procedure?
A7: Common issues with automated synthesis modules include leaks in the fluid pathways, blockages in tubing or valves, and incorrect timing of reagent delivery. Regular maintenance and running system checks before each synthesis are crucial to prevent these problems. If a synthesis fails, reviewing the module's log file can help pinpoint the step where the error occurred.
Experimental Protocols and Data
Synthesis of [18F]this compound via 4-nitrophenyl-2-[18F]fluoropropionate
The synthesis of [18F]this compound is a multi-step process that involves the initial production of a prosthetic group, which is then conjugated to the glycosylated RGD peptide.
Step 1: Production and Purification of 4-nitrophenyl-2-[18F]fluoropropionate
-
Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
-
The [18F]fluoride is eluted into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation to ensure anhydrous conditions.
-
The precursor, ethyl-2-bromopropionate, is added to the dried [18F]fluoride complex, and the mixture is heated to effect the nucleophilic substitution.
-
The resulting [18F]fluoro-ethylpropionate is hydrolyzed with NaOH.
-
The 2-[18F]fluoropropionic acid is then activated with 4-nitrophenol.
-
The final prosthetic group, 4-nitrophenyl-2-[18F]fluoropropionate, is purified by HPLC.
Step 2: Conjugation with this compound Peptide
-
The purified 4-nitrophenyl-2-[18F]fluoropropionate is added to a solution of the this compound peptide precursor in a suitable solvent (e.g., DMF or DMSO).
-
A base, such as diisopropylethylamine (DIPEA), is added to facilitate the reaction.
-
The reaction mixture is heated to promote the conjugation.
Step 3: Purification of [18F]this compound
-
The crude reaction mixture is diluted with water and purified by preparative HPLC.
-
The fraction containing the [18F]this compound is collected.
Step 4: Formulation
-
The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the product.
-
The cartridge is washed with water to remove any residual HPLC solvents.
-
The final product is eluted from the cartridge with ethanol and formulated in a saline solution for injection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Decay-Corrected RCY | 29 ± 5% | [6] |
| Prosthetic Group Decay-Corrected RCY | Up to 85% | [6] |
| Radiochemical Purity | >98% | [6] |
| Total Synthesis Time | 200 ± 18 min | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of [18F]this compound.
References
- 1. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Physical stability of arginine-glycine-aspartic acid peptide coated on anodized implants after installation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical stability of arginine-glycine-aspartic acid peptide coated on anodized implants after installation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low specific activity in Galacto-RGD labeling
This technical support guide provides troubleshooting assistance for researchers encountering low specific activity during Galacto-RGD labeling experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or failed specific activity in my this compound labeling experiment?
Low specific activity can stem from several factors related to reagent integrity, reaction conditions, and purification methods. The primary areas to investigate are:
-
Peptide Quality and Handling:
-
Purity: The presence of impurities, such as truncated or modified peptides from synthesis, can compete with the desired reaction or interfere with labeling.[1] Always verify the purity and identity of your this compound precursor using mass spectrometry (MS) and HPLC data.[1]
-
Storage: Improper storage is a frequent cause of peptide degradation.[1] Lyophilized this compound precursor should be stored at -20°C, protected from light and moisture.[2] Reconstituted solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles that promote aggregation and degradation.[3]
-
Solubility: Incomplete dissolution of the peptide in the reaction buffer will result in lower-than-expected active concentrations.[1] this compound is soluble in water, PBS, and DMSO.[2]
-
-
Reagent and Buffer Integrity:
-
Radionuclide Quality: Ensure the radionuclide (e.g., [¹⁸F]F⁻) is of high purity and activity.
-
Prosthetic Group Synthesis: The synthesis of the prosthetic group used for labeling, such as 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is a critical step.[4][5] Low yield or purity in this preceding step will directly impact the final specific activity.
-
Buffer pH and Composition: The pH of the reaction buffer is critical for efficient conjugation.[3][6] For many labeling chemistries, a pH range of 4.0-5.0 is optimal.[6][7] Avoid buffers containing components that can compete in the reaction, such as primary amines (e.g., Tris) in NHS-ester reactions.[3]
-
-
Suboptimal Reaction Conditions:
-
Molar Ratios: The ratio of the prosthetic group to the peptide precursor can significantly influence the outcome. A large excess of the peptide may lead to low specific activity, while an insufficient amount may result in low radiochemical yield.
-
Reaction Time and Temperature: Labeling reactions are sensitive to both time and temperature.[3][7] Insufficient incubation time or non-optimal temperature can lead to an incomplete reaction.
-
-
Purification Issues:
-
Inefficient Purification: The entire radiolabeling process for tracers like [¹⁸F]this compound can require multiple HPLC purification steps to separate the labeled peptide from unreacted precursors and by-products. Inefficient purification can result in a final product with low radiochemical purity and artificially low specific activity.
-
Troubleshooting Workflow
If you are experiencing low specific activity, follow this systematic troubleshooting workflow to identify the potential cause.
Q2: What are the optimal reaction parameters for radiolabeling RGD peptides?
While the exact conditions depend on the specific chelator and radionuclide used, certain parameters are consistently important. For instance, labeling with Gallium-68 (⁶⁸Ga) is highly pH-dependent.
| Parameter | Optimal Range | Rationale & Notes |
| pH | 4.0 - 5.0 | The complexation of ⁶⁸Ga is most efficient in this acidic range.[6][7] At pH > 6, insoluble lanthanide hydroxides can form.[6] |
| Temperature | 80 - 100 °C | Heating is often critical to achieve near-quantitative labeling yields for many peptide-chelator complexes.[6][8] |
| Reaction Time | 5 - 20 minutes | Most ⁶⁸Ga labeling reactions proceed rapidly.[7][8] For [¹⁸F]this compound, the total synthesis time including purification is significantly longer.[4][5] |
| Peptide Amount | 1 - 10 nmol | The amount of peptide precursor can be optimized to balance specific activity with radiochemical yield.[7] |
Q3: What are the expected outcomes for a successful [¹⁸F]this compound synthesis?
Published data provide benchmarks for a successful labeling procedure. Significant deviations from these values indicate a problem in the synthesis or purification process.
| Parameter | Expected Value | Reference |
| Specific Activity | 40 - 100 GBq/µmol | |
| Radiochemical Yield | 29.5 ± 5.1% (decay corrected) | [4][5] |
| Radiochemical Purity | > 98% | [4][5] |
| Total Synthesis Time | ~200 ± 18 min | [4][5] |
Note: These values are specific to the [¹⁸F]this compound synthesis involving a multi-step process with HPLC purification.
Experimental Protocols & Visualizations
General Workflow for [¹⁸F]this compound Synthesis
The synthesis of [¹⁸F]this compound is a multi-step process that requires careful execution and purification.[4][5]
Protocol Outline:
-
Prosthetic Group Synthesis: The process begins with the production of an activated ¹⁸F-labeled prosthetic group. For [¹⁸F]this compound, this is often 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[4][5] This step itself involves radiosynthesis and purification.
-
Conjugation: The purified ¹⁸F-prosthetic group is then reacted with the this compound peptide precursor. The reaction is typically carried out in an appropriate buffer at a controlled temperature.
-
HPLC Purification: The crude reaction mixture is subjected to high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]this compound from unreacted starting materials and other by-products. This step is critical for achieving high radiochemical purity and is often repeated.[4]
-
Final Formulation: The collected HPLC fraction containing the pure product is prepared for in vivo use, which may involve solvent exchange and formulation in a physiologically compatible buffer like PBS.
Mechanism of Action: RGD-Integrin Binding
The utility of this compound as an imaging agent relies on the specific binding of its Arginine-Glycine-Aspartic acid (RGD) motif to integrin αvβ3, which is often overexpressed on tumor neovasculature.
References
- 1. benchchem.com [benchchem.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
Strategies to reduce non-specific binding of Galacto-RGD
Welcome to the technical support center for Galacto-RGD. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic molecule that consists of a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, conjugated to a galactose moiety.[1][2] The RGD sequence is a well-known motif that binds with high affinity to integrins, a family of cell surface receptors involved in cell adhesion and signaling.[3][4] The galactose component can facilitate targeting to cells expressing galactose-specific lectins or asialoglycoprotein receptors.[5] this compound is frequently used in cancer research and drug development as a targeting ligand for imaging agents and therapeutics to cells overexpressing specific integrins, such as αvβ3.[2][6]
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The peptide component of this compound can hydrophobically interact with plastic surfaces or cellular components that are not the intended target.[7]
-
Ionic Interactions: Electrostatic interactions between the charged residues of the peptide and various surfaces can lead to non-specific attachment.
-
Serum Proteins: Components of serum, such as fibronectin and vitronectin, can adhere to experimental surfaces and either compete for integrin binding or create a sticky surface that promotes non-specific attachment of this compound.[7]
-
Lectin Binding: The galactose moiety can be recognized by various lectins present on the cell surface or in the extracellular matrix, leading to binding that is independent of RGD-integrin interactions.[8]
-
High Concentrations: Using excessively high concentrations of this compound can lead to low-avidity interactions with non-target molecules.[7]
Q3: How can I confirm that the binding I observe is specific to the RGD-integrin interaction?
To validate the specificity of this compound binding, it is crucial to include proper controls in your experimental setup. A key control is a competition assay where a molar excess of a non-functionalized RGD peptide is co-incubated with this compound. A significant reduction in the signal compared to this compound alone indicates specific binding. Additionally, using a control peptide with a scrambled sequence, such as RGE (Arginine-Glycine-Glutamic acid), which does not bind to integrins, can help quantify the level of non-specific binding.[7]
Troubleshooting Guides
High Background Signal
High background signal can obscure specific binding and lead to inaccurate results. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Blocking | Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., 3-5% BSA) or extending the incubation time (1-2 hours at room temperature or overnight at 4°C).[7] |
| This compound Concentration Too High | Perform a titration experiment to determine the lowest effective concentration of this compound that provides a robust specific signal with minimal background. A typical starting range for coating surfaces is 0.1-10 µg/mL.[7] |
| Presence of Serum Proteins | Conduct experiments in serum-free media. If serum is required, pre-coat the surface with this compound before introducing serum-containing media.[7][9][10] |
| Hydrophobic Interactions | Include a non-ionic surfactant, such as Tween-20 (0.05-0.1%), in your washing buffers to disrupt hydrophobic interactions.[11][12] |
| Ionic Interactions | Optimize the ionic strength of your buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help shield electrostatic interactions.[13] |
| Lectin-Mediated Non-Specific Binding | Use a carbohydrate-free blocking solution or BSA instead of milk-based blockers, as milk contains glycoproteins that can interact with lectins.[8] Consider pre-incubating cells with a high concentration of free galactose to block galactose-specific lectins. |
Low or No Specific Binding
If you are observing weak or no specific binding of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Insufficient this compound Concentration | Increase the concentration of this compound used for coating or incubation. Perform a concentration-response experiment to determine the optimal concentration.[7] |
| Absence of Divalent Cations | Integrin-RGD binding is dependent on the presence of divalent cations. Supplement all experimental buffers with Ca²⁺ and Mg²⁺ at physiological concentrations.[7][14][15] |
| Low Integrin Expression | Confirm the expression levels of the target integrins on your cells using techniques such as flow cytometry or western blotting.[7] |
| Sub-optimal Buffer pH | The pH of your experimental buffers can influence the conformation of both the integrin and this compound. Ensure the pH is maintained within the physiological range (typically 7.2-7.4). |
Experimental Protocols
Protocol 1: General Workflow for a Cell Adhesion Assay with this compound
This protocol provides a general framework for assessing cell adhesion to surfaces coated with this compound.
Materials:
-
This compound
-
Sterile, serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Tissue culture plates
-
Cells of interest
Procedure:
-
Coating:
-
Dilute this compound to the desired concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add the this compound solution to the wells of a tissue culture plate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 30-60 minutes at room temperature.[16]
-
Aspirate the blocking buffer and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells onto the coated and blocked wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 30-90 minutes) at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Protocol 2: Optimizing Blocking Conditions
To minimize non-specific binding, it is essential to optimize the blocking step.
Materials:
-
This compound coated plates (from Protocol 1)
-
Various blocking agents (e.g., BSA, non-fat dry milk, carbo-free blocking solution)
-
PBS
-
Tween-20
Procedure:
-
Prepare a range of blocking buffer concentrations (e.g., 1%, 3%, 5% BSA in PBS).
-
Prepare blocking buffers with and without a surfactant (e.g., 0.05% Tween-20).
-
Treat replicate wells with each blocking condition for different incubation times (e.g., 30 min, 1 hour, 2 hours).
-
Proceed with a cell-free binding assay using a labeled version of this compound or a secondary detection method to assess the amount of non-specific binding to the blocked surface.
-
Compare the background signal across all conditions to identify the most effective blocking strategy.
Visualizations
Caption: Key sources of non-specific binding and their corresponding mitigation strategies.
Caption: Experimental workflow for a this compound cell adhesion assay.
Caption: Simplified signaling pathway initiated by this compound binding to integrins.
References
- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ibisci.com [ibisci.com]
- 12. biotium.com [biotium.com]
- 13. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Stability of Galacto-RGD Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Galacto-RGD peptides.
Frequently Asked Questions (FAQs)
Q1: My linear this compound peptide exhibits rapid clearance and low efficacy in vivo. What are the likely causes and how can I improve its stability?
A: Rapid clearance of linear RGD peptides is a common issue primarily due to two factors: proteolytic degradation by serum proteases and rapid renal filtration owing to their small size.[1] Unmodified linear RGD peptides are susceptible to enzymatic cleavage, which significantly reduces their circulating half-life and therapeutic or imaging efficacy.[1][2]
To enhance in vivo stability, consider the following modifications:
-
Cyclization: This is a highly effective strategy. By restricting the conformational flexibility of the peptide, cyclization makes it less susceptible to proteolytic degradation.[1][2] Cyclic RGD peptides have demonstrated significantly higher stability and improved binding affinity compared to their linear counterparts.[1][3]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size. This modification reduces renal clearance and shields the peptide from enzymatic degradation, leading to a prolonged circulation half-life.[1][4]
-
Dimerization/Multimerization: Creating dimers or multimers of RGD peptides can lead to higher binding affinity (due to the polyvalency effect) and improved tumor uptake compared to monomers.[3][5][6][7]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can reduce enzymatic cleavage, as proteases are typically specific to L-amino acids.[1][2][8][9]
Q2: I'm considering cyclization to improve my RGD peptide's stability. What are the common methods?
A: Cyclization is an excellent method to improve both the stability and binding affinity of RGD peptides.[1][3] Common methods include:
-
Head-to-Tail Cyclization: Forming an amide bond between the N-terminus and the C-terminus of the peptide.[1]
-
Disulfide Bridging: Introducing cysteine residues at the ends of the peptide sequence to allow for the formation of a disulfide bond, creating a cyclic structure.[1][7]
-
Lactam Bridge Formation: Creating a cyclic structure through an amide bond between the side chains of amino acids like aspartic acid/glutamic acid and lysine (B10760008).[1]
Q3: What are the advantages and potential disadvantages of PEGylating my this compound peptide?
A: PEGylation offers several advantages for improving the in vivo performance of this compound peptides:
-
Reduced Renal Clearance: The increased size of the PEG-peptide conjugate prevents its rapid filtration by the kidneys.[1]
-
Protection from Proteolysis: The PEG chain acts as a steric shield, hindering the access of proteolytic enzymes to the peptide backbone.[1]
-
Improved Solubility: PEGylation can enhance the solubility of hydrophobic peptides.[1]
-
Reduced Immunogenicity: The PEG shield can mask antigenic sites on the peptide, reducing the likelihood of an immune response.[1]
However, there are potential downsides to consider:
-
Reduced Binding Affinity: The PEG chain can sometimes sterically hinder the RGD motif from binding to its integrin target. The site of PEGylation must be carefully chosen to avoid interfering with the active site.[1]
-
Product Heterogeneity: The PEGylation reaction can sometimes result in a mixture of products with varying numbers of PEG chains attached, necessitating careful purification.[1]
Q4: How does dimerization or multimerization enhance the in vivo properties of this compound peptides?
A: Dimerization and multimerization of cyclic RGD peptides have been shown to improve integrin αvβ3-binding affinity due to a polyvalency effect.[5][6] This enhanced binding can lead to significantly higher tumor uptake and retention compared to monomeric RGD peptides.[3][5][7] For instance, dimeric RGD peptides have demonstrated higher tumor accumulation in animal models when compared to the clinically used 18F-galacto-RGD.[5][6]
Troubleshooting Guides
Problem: Low Yield of Cyclic this compound Peptide
| Possible Cause | Troubleshooting Step |
| Oligomerization during head-to-tail cyclization. | Optimize reaction conditions: Lower the reaction temperature (e.g., to 4°C) and add a chaotropic salt like lithium chloride (LiCl) to the reaction mixture to favor the formation of the cyclic monomer.[1] |
| Side reactions during on-resin cyclization. | Ensure complete removal of orthogonal protecting groups before cyclization. Use a suitable activating agent like HATU.[1] |
| Incorrect pH for disulfide bond formation. | Ensure the pH is optimal for disulfide bond formation (typically around 8-8.5). Monitor the reaction progress using Ellman's test.[1] |
Problem: PEGylated this compound Peptide Shows Reduced Biological Activity
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the PEG chain. | Change the site of PEGylation. If you are targeting the N-terminus, consider attaching the PEG to a lysine side chain away from the RGD motif.[1] |
| Use of an overly large PEG chain. | Experiment with different molecular weights of PEG. A smaller PEG chain might provide sufficient stability without compromising activity.[1] |
| Heterogeneous PEGylation products. | Purify the PEGylated peptide using chromatography to isolate the desired product with the correct number of PEG chains. |
Problem: High background signal and/or non-specific uptake in vivo.
| Possible Cause | Troubleshooting Step |
| Hydrophobic interactions of the peptide. | Incorporate hydrophilic linkers or spacers into the peptide design. Glycosylation, as in this compound, is one such strategy to improve pharmacokinetics.[5][10] |
| High peptide concentration leading to non-specific binding. | Perform a dose-response experiment to determine the optimal peptide concentration that provides a good signal-to-noise ratio.[11] |
| Presence of integrin-binding proteins in serum. | While difficult to control in vivo, understanding the biodistribution in organs with high physiological integrin expression (e.g., liver, spleen, intestines) is crucial for data interpretation.[7][12] |
Quantitative Data Summary
Table 1: In Vitro Integrin αvβ3 Binding Affinity of Monomeric and Dimeric RGD Peptides
| Peptide | IC50 (nM) |
| This compound (monomer) | 404 ± 38 |
| FP-SRGDyK (monomer) | 485 ± 42 |
| FP-SRGD2 (dimer) | 79.6 ± 8.8 |
| FP-PRGD2 (dimer) | 51.8 ± 4.6 |
| FB-SRGD2 (dimer) | 60.2 ± 5.4 |
| Data from competitive displacement studies with 125I-echistatin on U87MG cells.[5] |
Table 2: In Vivo Tumor Uptake of 18F-labeled Monomeric and Dimeric RGD Peptides in U87MG Xenografts (%ID/g)
| Peptide | 20 min p.i. | 60 min p.i. | 120 min p.i. |
| 18F-galacto-RGD (monomer) | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| 18F-FP-SRGDyK (monomer) | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| 18F-FP-SRGD2 (dimer) | 4.3 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.2 |
| p.i. = post-injection. Data represent mean ± SD.[5] |
Table 3: In Vivo Stability of [18F]this compound
| Organ | % Intact Tracer (2h post-injection) |
| Blood | ~87% |
| Liver | ~76% |
| Kidney | ~69% |
| Tumor | ~87% |
| Data from studies in mice.[10] |
Experimental Protocols
Protocol 1: Head-to-Tail Cyclization of a this compound Peptide
This protocol provides a general guideline and may require optimization for specific peptide sequences.
-
Peptide Synthesis: Synthesize the linear peptide on a solid-phase resin using standard Fmoc chemistry. The C-terminal carboxyl group and the N-terminal amino group should be deprotected for cyclization.[1]
-
Cleavage from Resin: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). Precipitate and wash the crude peptide with cold diethyl ether, then lyophilize.[1]
-
Cyclization Reaction:
-
Dissolve the linear peptide in a suitable solvent like DMF at a high dilution to favor intramolecular cyclization.
-
Add a coupling reagent (e.g., PyBOP, HATU) and a base (e.g., DIPEA). For improved efficiency and reduced oligomerization, consider performing the reaction at a low temperature (4°C) and adding LiCl.[1]
-
Stir the reaction for several hours to overnight.
-
-
Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol describes a method to assess the stability of this compound peptides in the presence of proteases.
-
Sample Preparation:
-
Prepare stock solutions of the RGD peptides (e.g., linear, cyclic, modified) in a suitable buffer (e.g., PBS).
-
Prepare a solution containing the protease of interest (e.g., trypsin, chymotrypsin, or serum-containing cell culture medium) at a defined concentration.[13]
-
-
Incubation:
-
Mix the peptide solution with the protease solution at a specific ratio.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the enzymatic reaction by adding a quenching solution (e.g., TFA or an organic solvent like acetonitrile).
-
-
Analysis:
-
Analyze the samples using RP-HPLC or LC-MS.
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area.[13]
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and the half-life of each peptide under the tested conditions.[13]
Visualizations
Caption: Strategies to enhance the in vivo stability of this compound peptides.
Caption: Workflow for assessing this compound peptide stability.
Caption: RGD peptide binding to integrin and subsequent signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. In vivo characterization of four 68Ga-labelled multimeric RGD peptides to image αvβ3 integrin expression in two human tumour xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Injection Protocols for Galacto-RGD in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective administration of Galacto-RGD in murine models. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common route of administration for this compound in mice?
A1: The most frequently reported and recommended route of administration for this compound, particularly when radiolabeled for imaging studies (e.g., [¹⁸F]this compound), is intravenous (IV) injection, typically via the lateral tail vein.[1][2] This method ensures rapid and complete bioavailability, allowing the peptide to circulate and reach its target integrins effectively.
Q2: How should this compound be prepared for injection?
A2: For in vivo experiments, this compound should be reconstituted in a sterile, pyrogen-free vehicle. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a standard choice.[1] It is crucial to ensure complete solubilization of the lyophilized powder. The final solution should be sterile-filtered, for example, through a 0.22 µm filter, before injection.[1]
Q3: What are the typical dosages of [¹⁸F]this compound used for PET imaging in mice?
A3: For positron emission tomography (PET) imaging studies in mice, typical injected doses of [¹⁸F]this compound range from approximately 3.7 to 7.4 MBq (100 to 200 µCi) per mouse.[1][2] The optimal dose may vary depending on the specific activity of the radiotracer, the imaging equipment, and the experimental goals.
Q4: Are there any known adverse effects of this compound in mice?
A4: Based on available research, [¹⁸F]this compound is generally well-tolerated in mice at the doses used for imaging studies, with no reported drug-related adverse events.[3] Studies on similar compounds, like RGD-saporin conjugates, have noted that higher doses might lead to localized effects such as necrosis at the injection site (tail) and weight loss.[4] It is always recommended to conduct dose-escalation studies to determine the maximum tolerated dose for your specific this compound formulation and experimental model.
Q5: How can I improve the in vivo stability and circulation time of RGD peptides like this compound?
A5: While this compound's glycosylation already improves its pharmacokinetic properties, general strategies to enhance the stability of RGD peptides include cyclization and PEGylation.[5][6] These modifications can protect the peptide from proteolytic degradation and reduce renal clearance, thereby extending its half-life in circulation.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low Tumor Uptake of [¹⁸F]this compound | 1. Low αvβ3 integrin expression in the tumor model. 2. Poor vascularization of the tumor. 3. Competition with endogenous ligands. 4. Incorrect injection technique (e.g., subcutaneous instead of intravenous). 5. Degradation of the tracer. | 1. Confirm αvβ3 expression levels in your tumor model using immunohistochemistry or western blot.[2] 2. Assess tumor perfusion and vascularity. 3. Consider the timing of injection in relation to the animal's physiological state. 4. Ensure proper tail vein injection technique. A successful injection should show no swelling at the injection site. 5. Verify the radiochemical purity of [¹⁸F]this compound before injection. |
| High Background Signal in Non-Target Organs | 1. Non-specific binding of the peptide. 2. Suboptimal imaging time point. 3. High expression of αvβ3 integrin in non-target tissues. | 1. While this compound is designed for specificity, consider co-injection with a blocking dose of non-labeled RGD peptide to assess specificity.[2][7] 2. Optimize the time between injection and imaging. Imaging at later time points (e.g., 2 hours post-injection) may allow for clearance from non-target organs, improving the tumor-to-background ratio.[1] 3. Be aware of the physiological biodistribution of this compound, which shows uptake in organs like the kidneys and liver due to clearance pathways and some level of integrin expression.[6] |
| Inconsistent Results Between Experiments | 1. Variability in animal models (tumor size, age, etc.). 2. Inconsistent preparation or handling of this compound. 3. Variation in injection procedure. | 1. Standardize your animal model, ensuring consistent tumor volume and animal age across experimental groups. 2. Prepare fresh solutions of this compound for each experiment and handle them consistently. 3. Ensure all personnel are proficient in the chosen injection technique and follow a standardized protocol. |
| Potential Immunogenicity | RGD peptides, being derived from natural proteins, have the potential to elicit an immune response. | To mitigate this, modified or cyclic RGD peptides are often used as they exhibit increased stability and are less likely to be recognized by the immune system.[8] |
Quantitative Data Presentation
Table 1: Biodistribution of [¹⁸F]this compound in U87MG Tumor-Bearing Mice
The following table summarizes the biodistribution of [¹⁸F]this compound in various tissues at different time points after intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 20 min post-injection | 60 min post-injection | 120 min post-injection |
| Tumor | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Liver | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.3 ± 0.1 |
| Kidneys | 8.9 ± 1.5 | 6.5 ± 0.9 | 4.3 ± 0.6 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Data adapted from a study by Liu et al.[1] |
Table 2: Recommended Injection Parameters for Different Routes in Mice
| Route of Administration | Needle Gauge | Maximum Injection Volume | Common Injection Site |
| Intravenous (IV) | 27-30 G | 5 mL/kg (bolus) | Lateral tail vein |
| Subcutaneous (SC) | 25-27 G | 10 mL/kg | Loose skin over the neck and back |
| Intraperitoneal (IP) | 25-27 G | 20 mL/kg | Lower right abdominal quadrant |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection
Materials:
-
This compound solution (sterile, isotonic)
-
Sterile syringes (1 mL) with 27-30 G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze
Procedure:
-
Preparation: Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins.
-
Restraint: Place the mouse in an appropriate restrainer.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.
-
Injection:
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins, approximately one-third of the way down the tail from the base.
-
Slowly inject the this compound solution. A successful injection will have no resistance and no bleb formation at the site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the mouse for any adverse reactions before returning it to its cage.
-
Protocol 2: Subcutaneous (SC) Injection
Materials:
-
This compound solution (sterile, isotonic)
-
Sterile syringes (1 mL) with 25-27 G needles
-
70% ethanol or isopropanol wipes (optional)
Procedure:
-
Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection:
-
Create a "tent" of skin on the back of the mouse.
-
Insert the needle, bevel up, at the base of the tented skin.
-
Inject the solution into the subcutaneous space.
-
-
Post-injection:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor.
-
Protocol 3: Intraperitoneal (IP) Injection
Materials:
-
This compound solution (sterile, isotonic)
-
Sterile syringes (1 mL) with 25-27 G needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Restraint: Manually restrain the mouse, exposing its abdomen.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement in the peritoneal cavity.
-
Inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress.
-
Visualizations
Caption: A flowchart illustrating the general experimental workflow for in vivo studies using this compound in mice.
Caption: A simplified diagram showing the binding of this compound to αvβ3 integrin on the cell surface, initiating downstream signaling pathways.
References
- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel RGD-4C-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the multi-step synthesis of [18F]Galacto-RGD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the multi-step synthesis of [18F]Galacto-RGD.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield and synthesis time for [18F]this compound?
A1: The overall radiochemical yield for [18F]this compound is approximately 29 ± 5%, with a total synthesis time, including final HPLC purification, of about 200 ± 18 minutes.[1][2] The radiolabeling step itself, using 4-nitrophenyl-2-[18F]fluoropropionate, can achieve a maximum decay-corrected radiochemical yield of up to 85%.[1][2]
Q2: What are the main challenges in the synthesis of [18F]this compound?
A2: A primary challenge is the time-consuming, multi-step synthesis process.[3][4] This includes the synthesis of the prosthetic group, 4-nitrophenyl-2-[18F]fluoropropionate, which can be lengthy.[1][2] Automation of such a multi-step process can also be difficult.[3] Furthermore, impurities from the decomposition of reagents can lower the radiochemical yield and affect the final product's quality.[5]
Q3: Are there alternative, more efficient methods for labeling RGD peptides with 18F?
A3: Yes, several alternative methods have been developed to improve efficiency. "Click chemistry" (Cu(I)-catalyzed Huisgen cycloaddition) offers a faster synthesis time (around 110 minutes) and higher decay-corrected yields (approximately 53.8%) compared to traditional methods.[3][6][7] Another promising one-step method involves the chelation of Aluminum-[18F]fluoride (Al¹⁸F) by a NOTA-conjugated RGD peptide, which can be completed in about 40 minutes.[4][8]
Q4: How does the choice of prosthetic group affect the synthesis?
A4: The choice of prosthetic group is critical. While 4-nitrophenyl-2-[18F]fluoropropionate is used for [18F]this compound, other synthons like N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) have been used for other RGD peptides.[5][9] However, [18F]SFB can decompose, leading to impurities that complicate purification and lower the radiochemical yield.[5] In contrast, 4-nitrophenyl-2-[18F]fluoropropionate ([18F]NPE) can be produced with high purity, making it more suitable for automated synthesis.[5]
Q5: What are the key quality control parameters for the final [18F]this compound product?
A5: Key quality control parameters include radiochemical purity, chemical purity, radionuclide purity, pH, and sterility.[10][11] The radiochemical purity of [18F]this compound should be greater than 98%.[1][2] It's also crucial to check for residual solvents and chemical contaminants like Kryptofix.[11] The final product must also be tested for bacterial endotoxins to ensure it is safe for in vivo use.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Incomplete coupling reactions due to sterically hindered amino acids or difficult coupling steps.[12] | Optimize reaction conditions (temperature, time, pH).[13] Consider using a different coupling agent or an alternative labeling strategy like click chemistry for higher efficiency.[3][6] |
| Decomposition of the prosthetic group (e.g., [18F]SFB).[5] | Switch to a more stable prosthetic group like 4-nitrophenyl-2-[18F]fluoropropionate ([18F]NPE).[5] Ensure anhydrous conditions during the reaction. | |
| Precursor instability. | Optimize precursor synthesis and storage conditions to prevent degradation.[14] | |
| Presence of Impurities | Incomplete removal of unreacted reagents or byproducts. | Optimize the HPLC purification method, adjusting the mobile phase composition and gradient.[3] Utilize solid-phase extraction (SPE) cartridges (e.g., C18, alumina) for pre-purification.[10][15] |
| Decomposition of the radiolabeled product at high temperatures.[14] | Perform solvent evaporation steps at a lower temperature (e.g., around 40°C).[14] | |
| Metallic impurities from the cyclotron target or synthesis module.[10][15] | Use ion exchange columns to trap metallic contaminants.[10][15] | |
| Poor Separation on HPLC | Co-elution of the desired product with impurities or the unlabeled precursor.[16] | Adjust the HPLC mobile phase, gradient, and flow rate. Consider using a different type of HPLC column (e.g., different stationary phase). |
| Difficulty in Automation | Complex and lengthy multi-step synthesis procedure.[3] | Simplify the synthesis by adopting a one-step labeling method, such as the Al¹⁸F chelation technique.[4] Explore microfluidic systems for automated synthesis, which can handle small reagent volumes efficiently.[8] |
Quantitative Data Summary
Table 1: Comparison of Different ¹⁸F-Labeling Methods for RGD Peptides
| Method | Radiotracer | Total Synthesis Time (min) | Decay-Corrected Radiochemical Yield (%) | Reference |
| Prosthetic Group Labeling | [18F]this compound | 200 ± 18 | 29 ± 5 | [1][2] |
| Prosthetic Group Labeling | [18F]FP-SRGD2 | ~120 | 52 ± 9 | [17][18] |
| Prosthetic Group Labeling | [18F]FP-PRGD2 | ~120 | 80 ± 7 | [17][18] |
| Click Chemistry | 18F-FPTA-RGD2 | ~110 | 53.8 | [3] |
| Click Chemistry | [18F]6Glc-RGD / [18F]Mlt-RGD | 70 - 75 | 16 - 24 (decay-uncorrected) | [6] |
| Al¹⁸F Chelation | 18F-AlF-NOTA-RGD2 | ~40 | 17.9 | [4] |
Experimental Protocols & Workflows
General Workflow for [18F]this compound Synthesis
The synthesis of [18F]this compound is a multi-step process that can be broadly categorized into the synthesis of the peptide precursor, the preparation of the ¹⁸F-prosthetic group, the radiolabeling reaction, and the final purification.
Caption: General workflow for the multi-step synthesis of [18F]this compound.
Troubleshooting Logic for Low Radiochemical Yield
When encountering low radiochemical yields, a systematic troubleshooting approach is necessary. This involves evaluating each stage of the synthesis process to identify the root cause of the issue.
Caption: Troubleshooting workflow for low radiochemical yield in [18F]this compound synthesis.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step radiosynthesis of 18F-AlF-NOTA-RGD2 for tumor angiogenesis PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Experience with Clinical-Grade [18F]FPP (RGD)2: An Automated Multi-step Radiosynthesis for Clinical PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of precursor synthesis, formulation and stability of 1′-[18 F] fluoroethyl-β-d-lactose ([18 F]FEL) for preclinical studies in detection of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Galacto-RGD Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Galacto-RGD using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Under these conditions, it is stable for at least 12 months.[1]
Q2: What are suitable solvents for dissolving this compound?
A2: this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (B87167) (DMSO).[1] For HPLC analysis, it is typically dissolved in the initial mobile phase, such as 0.1% trifluoroacetic acid (TFA) in water.
Q3: What are the common impurities found in crude this compound samples?
A3: Common impurities in synthetic peptides like this compound can include deletion sequences (peptides missing one or more amino acids), truncated peptides, products with incomplete deprotection of amino acid side chains, and by-products from the cleavage of protecting groups.[2]
Q4: What type of HPLC column is most effective for this compound purification?
A4: Reversed-phase HPLC (RP-HPLC) with a C18-modified silica (B1680970) stationary phase is the standard and most effective method for purifying peptides like this compound.[2][3] Wide-pore C18 columns (e.g., 300 Å) are often recommended for peptide separations to better accommodate the size of the molecule.[4][5]
Q5: Which wavelengths are best for detecting this compound during HPLC?
A5: For general peptide detection, the UV absorbance of the peptide backbone is monitored at 210-220 nm.[2] If the peptide contains aromatic residues, detection at 280 nm can also be used.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Q: My this compound peak is broad and shows significant tailing. What could be the cause?
A: This is a common issue in peptide purification and can stem from several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.
-
Inappropriate Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., high percentage of organic solvent) can cause peak distortion. Always aim to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Secondary Interactions: Peptides can have secondary interactions with the silica backbone of the column. Using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phase is crucial to prevent this and ensure sharp peaks.[4]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Low Temperature: Operating at too low a temperature can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks. Consider increasing the column temperature (e.g., to 30-45°C) if the peptide is stable at higher temperatures.[3]
Issue 2: Low Purity or Poor Resolution
Q: I am unable to separate my this compound from impurities. How can I improve the resolution?
A: Improving resolution requires optimizing the separation conditions:
-
Gradient Optimization: The gradient slope is a critical parameter. A shallower gradient (e.g., a smaller change in organic solvent percentage per minute) will increase the run time but can significantly improve the resolution of closely eluting peaks.[4][6]
-
Mobile Phase Composition: While acetonitrile (B52724) is the most common organic modifier, trying a different organic solvent like methanol (B129727) can alter the selectivity of the separation.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time and can lead to broader peaks due to diffusion.
-
Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase. A C8 column is less hydrophobic and may offer different selectivity. For peptides with aromatic regions, a phenyl-hexyl column could improve resolution.[3]
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between runs. What is causing this?
A: Fluctuations in retention time are often due to a lack of system stability:
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of the ion-pairing agent (TFA), can lead to shifts in retention. Prepare fresh mobile phases daily and ensure accurate measurements.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[4]
-
Pump Performance: Inaccurate or fluctuating solvent delivery from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and maintained.
Experimental Protocols & Data
General Protocol for this compound Purification
This protocol is a synthesis of standard practices for RGD peptide purification.
-
Sample Preparation:
-
Dissolve the crude lyophilized this compound in a suitable solvent, preferably the initial mobile phase (e.g., 0.1% TFA in water).
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
-
-
HPLC System Setup:
-
Column: A semi-preparative or preparative C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Detection: Set the UV detector to 214 nm or 220 nm.
-
-
Purification Run:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. The specific gradient will depend on the hydrophobicity of the this compound and its impurities, but a common starting point is a shallow gradient from 5% to 60% Mobile Phase B over 20-40 minutes.[3][7]
-
Collect fractions as the peaks elute.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions containing the pure this compound.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.
-
Data Presentation: HPLC Parameters for RGD Peptide Purification
The following table summarizes HPLC conditions reported in the literature for the purification of various RGD peptides, which can serve as a starting point for optimizing this compound purification.
| Parameter | Example 1: [¹⁸F]this compound Precursor[8] | Example 2: Cyclic RGD Peptides[7] | Example 3: General Peptides[3] |
| Column | Vydac Protein and Peptide C18 | Waters Xterra MS C18 | RP-HPLC with C18 |
| Dimensions | 10 x 250 mm | 4.6 x 150 mm | Not Specified |
| Particle Size | 5 µm | 5 µm | Not Specified |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile |
| Flow Rate | 5 mL/min | 1.0 mL/min | Not Specified |
| Gradient | 95% A to an unspecified final condition | 100% A to 100% B over 20 min | 5%–60% B over 20 minutes |
| Detection | UV (wavelength not specified) | 214 nm | 214 nm |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from crude product to pure peptide.
Troubleshooting Logic for HPLC Purification
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. bachem.com [bachem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hplc.eu [hplc.eu]
- 5. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Renal Uptake of Galacto-RGD Tracers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high renal uptake of Galacto-RGD tracers during preclinical and clinical imaging experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Excessively High Kidney Signal Obscuring Adjacent Tumors
Q: My PET/SPECT images show extremely high radioactivity in the kidneys, making it impossible to accurately quantify uptake in tumors located in the abdomen. What are my immediate options?
A: This is a common issue stemming from the natural clearance pathway of RGD peptides.[1] Radiometal-labeled peptides are filtered by the glomerulus and subsequently reabsorbed by megalin/cubilin receptors in the proximal tubules, leading to their retention.[2][3] Here’s how to troubleshoot:
-
Introduce a Competitive Inhibitor: The most established method is to co-administer an agent that competes for tubular reabsorption.
-
Gelatin-Based Plasma Expanders (e.g., Gelofusine): This is a highly effective option. Co-injection or pre-injection of Gelofusine has been shown to reduce renal uptake of RGD tracers by approximately 50% without negatively impacting tumor uptake.[2][4] This improves the tumor-to-kidney ratio, enhancing image contrast.[2]
-
Positively Charged Amino Acids: A co-infusion of lysine (B10760008) and/or arginine can competitively block the megalin receptor, reducing tracer reabsorption.[4] Be aware that high doses may induce side effects.[5][6]
-
Combined Approach: Some studies suggest an additive effect when using Gelofusine and lysine in combination, potentially offering a greater reduction in renal signal than either agent alone.[4][7]
-
-
Optimize Imaging Time Point: RGD tracers clear relatively quickly from background tissues while being retained in the tumor. Acquiring images at a later time point (e.g., 60-120 minutes post-injection) may allow for some clearance from the kidneys, potentially improving the tumor-to-kidney contrast.[1]
-
Ensure Proper Hydration and Voiding: For clinical studies, ensure the patient is well-hydrated. Instructing the patient to void immediately before scanning can reduce the bladder signal, which can sometimes interfere with the interpretation of pelvic lesions.[8]
Issue 2: Poor Tumor-to-Kidney Ratio Despite Using Inhibitors
Q: I'm using Gelofusine, but my tumor-to-kidney (T/K) ratio is still too low for reliable quantification. What other strategies can I explore?
A: If competitive inhibition is not sufficient, you may need to consider modifying the tracer itself or exploring other blocking agents. These are typically longer-term strategies involving chemical synthesis.
-
Evaluate Alternative Blocking Agents:
-
Para-aminohippurate (PAH): Co-injection with PAH has been shown to dramatically reduce the renal uptake of certain small-molecule radiopharmaceuticals, including a [¹⁷⁷Lu]Lu-DOTARGD tracer by up to 80% at 1-hour post-injection.[9]
-
Albumin Fragments: Purified fragments of albumin have also been identified as effective agents for reducing the renal uptake of various radiolabeled peptides.[10]
-
-
Consider Tracer Modification (for future tracer design):
-
Incorporate a Cleavable Linker: A linker designed to be cleaved by enzymes at the kidney's brush border can separate the radionuclide from the RGD peptide.[3][4] This allows the free radiometal complex to be excreted in the urine, preventing its accumulation in tubular cells.[3][11]
-
Modify Tracer Charge: The renal brush border is negatively charged.[12] Introducing negatively charged amino acids (e.g., glutamic acid, cysteic acid) into the linker can reduce electrostatic interaction and subsequent reabsorption.[4][12] Conversely, avoid adding positively charged residues like lysine, which can increase renal uptake.[3][13]
-
Optimize PEGylation: Adding Polyethylene Glycol (PEG) linkers increases the tracer's size. A larger hydrodynamic radius can alter the clearance pathway and reduce glomerular filtration, thereby lowering kidney accumulation.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is high renal uptake a concern for this compound tracers? A1: High renal uptake is a major concern for two primary reasons:
-
For Diagnostics: It creates a strong background signal that can obscure or prevent the detection and accurate quantification of tumors in or near the kidneys and abdomen.[1][2]
-
For Therapy (Theranostics): In peptide receptor radionuclide therapy (PRRT), the kidneys are often the dose-limiting organs.[6] High and persistent accumulation of radioactivity can lead to radiation-induced nephrotoxicity, limiting the maximum therapeutic dose that can be safely administered to the patient.[2][3]
Q2: How does Gelofusine work to reduce kidney uptake? A2: Gelofusine, a succinylated gelatin plasma expander, is thought to interfere with the tubular reabsorption of peptides in the kidneys.[5][6] It competitively inhibits the megalin-mediated endocytosis pathway on the proximal tubule cells, which is the primary mechanism for peptide reabsorption from the glomerular filtrate.[2] By blocking this pathway, Gelofusine reduces the amount of this compound tracer that is reabsorbed and retained in kidney cells, promoting its excretion into the urine.[2][7]
Q3: Are there any plasma expanders that do not work? A3: Yes. Studies have shown that plasma expanders based on starch or dextran (B179266) had no effect on reducing the renal uptake of radiolabeled peptides, whereas gelatin-based expanders like Gelofusine were highly effective.[5][6]
Q4: Will using inhibitors like Gelofusine or lysine reduce uptake in my target tumor? A4: No, this is a key advantage of these methods. Multiple studies have demonstrated that the administration of Gelofusine or lysine effectively reduces renal uptake without significantly affecting the specific uptake of the RGD tracer in receptor-positive tumors.[2][5][6] This selective reduction in background signal leads to an improved tumor-to-kidney ratio.[2][4]
Q5: What is the difference between pre-injection and co-injection of an inhibitor? A5: Pre-injection involves administering the inhibitor (e.g., Gelofusine) a few minutes before the radiotracer, while co-injection means administering both simultaneously. For ¹¹¹In-DOTA-RAFT-RGD, both pre-injection and co-injection of Gelofusine were found to be similarly effective, reducing kidney activity by 49.2% and 47.9%, respectively.[2]
Data Presentation: Efficacy of Renal Uptake Reduction Strategies
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different approaches to minimize renal uptake.
Table 1: Effect of Competitive Inhibitors on Renal Uptake
| Inhibitor | Tracer | % Reduction in Renal Uptake | Species | Reference |
|---|---|---|---|---|
| Gelofusine | ¹¹¹In-DOTA-RAFT-RGD | ~49% | Mice | [2] |
| Gelofusine | ¹¹¹In-octreotide | ~46% | Rats | [6] |
| Gelofusine + L-lysine | ⁶⁴Cu-cyclam-RAFT-RGD | Enhanced effect over Gelofusine alone | Mice | [7] |
| L-lysine (80 mg) | ¹¹¹In-octreotide | Comparable to 20 mg Gelofusine | Rats | [6] |
| Para-aminohippurate | ¹⁷⁷Lu-DOTARGD | ~80% (at 1h p.i.) | Rats |[9] |
Table 2: Biodistribution of [¹⁸F]this compound in Normal Organs (Human Data) (Data represents mean Standardized Uptake Value (SUVmean) at ~60 minutes post-injection)
| Organ | SUVmean (± SD) | Reference |
|---|---|---|
| Kidneys | 16.1 ± 3.8 | [1] |
| Bladder | 12.1 ± 10.3 | [1] |
| Liver | 4.0 ± 0.6 | [1] |
| Spleen | 3.0 ± 0.6 | [1] |
| Muscle | 0.8 ± 0.1 |[1] |
Experimental Protocols
Protocol: In Vivo Evaluation of Renal Uptake Reduction
This protocol provides a generalized methodology for assessing the efficacy of an agent (e.g., Gelofusine) in reducing the renal uptake of a this compound tracer in a tumor-bearing mouse model.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude) subcutaneously inoculated with a tumor cell line known to express integrin αvβ3 (e.g., U87MG human glioma).[14]
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before the experiment.
2. Group Preparation:
-
Control Group: Receives a vehicle (e.g., PBS or 0.9% NaCl) injection.
-
Test Group: Receives the inhibitory agent (e.g., Gelofusine, 200 µL, which is ~8 mg).[2]
-
(Optional)Blocking Group: Receives an excess of non-radiolabeled RGD peptide to confirm receptor-specific uptake.
3. Injection Procedure:
-
Anesthetize mice (e.g., using 2-2.5% isoflurane).[12]
-
Pre-injection method: Administer the inhibitor or vehicle via intravenous (i.v.) tail vein injection 2-5 minutes prior to the radiotracer.[2]
-
Administer a defined dose of the radiolabeled this compound tracer (e.g., 4-7 MBq) via i.v. tail vein injection to all animals.[12]
4. Uptake and Imaging:
-
Allow the tracer to distribute for a defined period (e.g., 60 minutes). During this time, animals can be allowed to roam freely.[12]
-
At the designated time point, anesthetize the animals and perform imaging (e.g., a 10-15 minute PET/CT scan).[12]
5. Ex Vivo Biodistribution Analysis (Gold Standard):
-
Immediately after the final imaging scan, euthanize the animals.
-
Dissect key organs including the kidneys, tumor, blood, liver, spleen, muscle, and heart.
-
Blot tissues dry, weigh them, and measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
6. Data Analysis:
-
Compare the %ID/g in the kidneys between the control and test groups to determine the percentage reduction in renal uptake.
-
Compare the tumor uptake between groups to ensure the inhibitor does not affect target accumulation.
-
Calculate and compare the tumor-to-kidney ratios for all groups.
Visualizations
Mechanism of Renal Reabsorption and Inhibition
Caption: Mechanism of peptide reabsorption in the kidney and the inhibitory action of blocking agents.
Experimental Workflow for Testing Inhibitors
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of renal uptake of 111 In‐DOTA‐labeled and A700‐labeled RAFT‐RGD during integrin αvβ3 targeting using single photon emission computed tomography and optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET imaging and biodistribution analysis of the effects of succinylated gelatin combined with L-lysine on renal uptake and retention of ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄ in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 9. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications [mdpi.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetics of Glycosylated RGD Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and evaluation of glycosylated Arginine-Glycine-Aspartic acid (RGD) peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of glycosylating RGD peptides?
A1: The primary goal is to improve the pharmacokinetic (PK) properties of the peptide.[1] Unglycosylated RGD peptides often suffer from rapid clearance from the body and high uptake in non-target organs like the liver and kidneys.[2] Glycosylation, the attachment of sugar moieties, can increase the peptide's hydrophilicity, leading to more favorable biodistribution, reduced non-specific organ uptake, and improved tumor-to-organ ratios, which is crucial for both therapeutic and imaging applications.[1][2]
Q2: How does glycosylation specifically improve the pharmacokinetic profile?
A2: Glycosylation improves PK profiles in several ways. It can decrease lipophilicity, which helps reduce the high hepatobiliary (liver) excretion seen with many first-generation RGD tracers.[2] The increased hydrophilicity also alters clearance pathways, often reducing kidney retention.[3][4] Furthermore, the sugar moieties can shield the peptide backbone from proteolytic enzymes, potentially increasing its stability and circulation half-life.[5][6]
Q3: Does glycosylation negatively impact the RGD peptide's binding affinity to integrins?
A3: Not necessarily. Studies show that properly designed glycosylated RGD peptides can maintain high affinity and selectivity for target integrins, such as αvβ3.[2][3][4] For example, a glycosylated RGD peptide, [¹²⁵I]GP2, showed a high affinity for αvβ3 with an IC50 of 40 nmol/L.[2] The key is the strategic placement of the glycan so that it does not sterically hinder the core RGD motif's interaction with the integrin binding pocket.
Q4: What are the main differences between glycosylation and PEGylation for improving RGD peptide pharmacokinetics?
A4: Both glycosylation and PEGylation are strategies to improve peptide pharmacokinetics by increasing hydrophilicity and hydrodynamic size.[7][8] PEGylation typically involves attaching polyethylene (B3416737) glycol (PEG) chains, which can significantly increase circulation half-life by reducing renal clearance and shielding from proteolysis.[9][10] Glycosylation uses natural sugar moieties, which can lead to improved biodistribution and clearance properties, and may be perceived as more "biocompatible".[3][4] The choice between them depends on the specific goals; for instance, certain glycosylation patterns can fine-tune organ distribution more specifically than PEGylation.[3][4]
Q5: Which sugar moieties are most effective for improving RGD peptide biokinetics?
A5: The choice of carbohydrate can significantly modulate biodistribution. Studies comparing different fluoroglycosyl residues found that modifying an RGD peptide with maltose (B56501) (a disaccharide) resulted in a tracer ([¹⁸F]Mlt-RGD) with favorable biodistribution, low liver and kidney uptake, and good tumor retention, representing a viable alternative to other glycosylated variants.[3][4] This demonstrates that both monosaccharides and disaccharides can be effective, and the optimal choice often requires empirical testing.
Section 2: Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Category: Peptide Synthesis & Characterization
Q: My solid-phase peptide synthesis (SPPS) of the glycopeptide has a low yield. What are the common causes and solutions?
A: Low yields in the SPPS of glycopeptides can stem from several issues.[11]
-
Problem: Incomplete coupling of a sterically hindered glycosylated amino acid or the amino acid following it.
-
Solution:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[11]
-
Change Coupling Reagents: Switch to a more potent coupling reagent combination, such as HATU or HCTU, which can be more effective for difficult couplings.
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.
-
-
Problem: Aggregation of the growing peptide chain on the resin, preventing reagents from accessing the reaction site.
-
Solution:
-
Switch Solvent: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[11]
-
Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl to the coupling and deprotection solutions to disrupt secondary structure formation.[11]
-
Q: My final purified product shows a mass corresponding to the peptide minus water, and it separates into two peaks on HPLC. What is happening?
A: This is a classic sign of aspartimide formation, a common side reaction in SPPS involving sequences with aspartic acid (Asp), like RGD.[11] The Asp side chain can cyclize with its own backbone amide, especially under basic (Fmoc deprotection) or acidic (cleavage) conditions. This imide can then hydrolyze to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, which are often difficult to separate.
-
Solution:
-
Use Protecting Groups: During synthesis, use an Asp protecting group designed to reduce aspartimide formation, such as O-dimethyl-phosphono-methyl (Dmcp) or 3-cd-hydroxy-4-cm-nitrobenzyl (Hmb).
-
Modify Deprotection: Use a milder base for Fmoc removal, such as 2% DBU with 2% piperidine (B6355638) in DMF, to minimize base-catalyzed imide formation.
-
Optimize Cleavage: Minimize the time the peptide is exposed to the strong acid cleavage cocktail.
-
Category: In Vitro & In Vivo Experiments
Q: My glycosylated RGD peptide shows significantly reduced binding affinity to its target integrin compared to the non-glycosylated version. What went wrong?
A: A drop in affinity suggests the sugar moiety is interfering with the peptide-receptor interaction.
-
Problem: Steric hindrance from the glycan is blocking the RGD binding motif.
-
Solution:
-
Redesign the Linker: If the sugar is attached via a lysine (B10760008) side chain, try synthesizing versions with linkers of varying lengths (e.g., adding a short PEG or alkyl spacer) between the peptide and the carbohydrate. This can move the bulky sugar group further away from the core binding sequence.[12]
-
Change Glycosylation Site: If possible, move the glycosylation site to a different amino acid in the peptide sequence that is known to be distal to the integrin-binding interface.
-
Q: My radiolabeled glycopeptide shows high uptake and retention in the liver and/or kidneys, defeating the purpose of glycosylation. What can I do?
A: While glycosylation generally reduces non-specific uptake, the specific sugar and overall charge can still lead to undesirable accumulation.
-
Problem: The specific carbohydrate is recognized by receptors in the liver (e.g., asialoglycoprotein receptors) or the peptide is still being processed by renal clearance mechanisms.
-
Solution:
-
Vary the Sugar: As shown with ¹⁸F-labeled glyco-RGD peptides, different sugars lead to different biodistribution profiles.[3][4] A maltose-conjugated peptide showed lower liver and kidney uptake than a 2-fluoroglucosyl analog. Experiment with different mono- or disaccharides (e.g., glucose, galactose, maltose) to find one with a more favorable clearance profile.[3][4]
-
Introduce a Linker: Incorporating different linkers, such as triglycine (B1329560) (G3) or tetraethylene glycol (PEG4), between RGD motifs or between the peptide and the chelator can also modulate kidney and liver uptake.[12]
-
Check Overall Charge: The net charge of the construct can influence renal retention. Modify the peptide sequence or chelator to alter the overall charge and optimize the clearance pathway.
-
Q: The tumor-to-blood ratio is low because of rapid clearance from the tumor site. How can I improve tumor retention?
A: Poor retention suggests that while the peptide may be reaching the tumor, its binding is either weak or it is being rapidly internalized and degraded or cleared.
-
Problem: Low binding avidity or rapid washout from the tumor microenvironment.
-
Solution:
-
Consider Multimerization: Dimeric or tetrameric RGD peptides can exhibit significantly higher binding avidity and improved tumor uptake and retention compared to monomers due to the multivalent effect.[12]
-
Optimize the Linker in Multimers: The linker connecting the RGD units is critical. Spacers like GGG or PEG4 have been shown to improve the ability of dimers to bind bivalently to integrins, enhancing affinity and tumor uptake.[12]
-
Compare with PEGylation: In some cases, PEGylation might offer better tumor retention than glycosylation. A direct comparison may be necessary. A PEGylated c(RGDyK) peptide showed prolonged tumor uptake compared to its non-PEGylated analog.[7]
-
Section 3: Data Presentation
Table 1: Comparison of Integrin αvβ3 Binding Affinities for Various RGD Constructs
| Compound Name | Description | Linker/Modification | Integrin αvβ3 IC50 (nM) | Reference |
| DOTA-dimer | DOTA-E[c(RGDfK)]₂ | Standard Dimer | 102 ± 5 | [12] |
| DOTA-3G₃-dimer | DOTA-triglycine-E[c(RGDfK)]₂ | Triglycine (G₃) | 62 ± 6 | [12] |
| DOTA-3PEG₄-dimer | DOTA-PEG₄-E[c(RGDfK)]₂ | Tetraethylene Glycol (PEG₄) | 74 ± 3 | [12] |
| DOTA-tetramer | DOTA-E{E[c(RGDfK)]₂}₂ | Tetramer | 10 ± 2 | [12] |
| [¹²⁵I]GP2 | Iodo-Tyr-cyclo(-RGD-D-Tyr-Lys(SAA)-) | Sialic Acid Analog (SAA) | 40 | [2] |
| [¹⁹F]6Glc-RGD | Click-chemistry based | Glucosyl | 11-55 | [3][4] |
| [¹⁹F]Mlt-RGD | Click-chemistry based | Maltosyl | 11-55 | [3][4] |
*Binding affinities for these compounds were reported as a range for αvβ3 and αvβ5 integrins.
Table 2: In Vivo Biodistribution of Glycosylated vs. Non-Glycosylated ¹²⁵I-Labeled RGD Peptides
Data represents the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection in mice with M21 melanoma xenografts.
| Organ | Non-Glycosylated ([¹²⁵I]P2) %ID/g | Glycosylated ([¹²⁵I]GP2) %ID/g | Change with Glycosylation | Reference |
| Blood | 0.22 ± 0.02 | 3.59 ± 0.35 | Significant Increase | [2] |
| Liver | 10.45 ± 1.15 | 0.92 ± 0.16 | Significant Decrease | [2] |
| Kidneys | 3.97 ± 0.44 | 2.05 ± 0.22 | Decrease | [2] |
| Tumor | 1.10 ± 0.12 | 2.25 ± 0.25 | Significant Increase | [2] |
| Muscle | 0.16 ± 0.02 | 0.35 ± 0.04 | Increase | [2] |
Section 4: Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclic RGD Peptide
This protocol is a generalized summary based on standard Fmoc chemistry.[13]
-
Resin Loading: Swell a suitable resin (e.g., Trityl resin) in DCM. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Glycine) to the resin using a base like DiPEA.
-
Chain Elongation (Iterative Cycle):
-
Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF to free the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF, DCM, and IPA to remove residual piperidine and byproducts.
-
Coupling: Add the next Fmoc-protected amino acid, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DiPEA or NMM) in DMF. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Washing: Wash the resin as in the previous step.
-
-
Cleavage from Resin: Once the linear sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude linear peptide in a large volume of DMF/DCM and add a cyclization reagent (e.g., DPPA, HBTU) and a base (e.g., DiPEA). Monitor reaction progress by HPLC.
-
Purification: Purify the cyclic peptide using preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product using LC-MS and analytical HPLC.
Protocol 2: Radioiodination using the Iodo-Gen Method
This protocol is adapted for labeling tyrosine-containing peptides.[2]
-
Preparation: Coat a glass vial with Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in chloroform, adding it to the vial, and evaporating the solvent under nitrogen.
-
Reaction:
-
Add 5-10 µg of the precursor peptide dissolved in a suitable buffer (e.g., 0.5 M phosphate (B84403) buffer, pH 7.5) to the Iodo-Gen coated vial.
-
Add the radioisotope (e.g., Na[¹²⁵I] or Na[¹³¹I]) to the vial.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
-
Quenching: Quench the reaction by transferring the mixture to a separate vial containing a quenching solution (e.g., sodium metabisulfite).
-
Purification: Purify the radiolabeled peptide from free iodine using a C18 Sep-Pak cartridge or via radio-HPLC.
-
Quality Control: Determine the radiochemical yield and purity using analytical radio-HPLC.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines a typical biodistribution study in tumor-bearing mice.[2]
-
Animal Model: Use immunocompromised mice (e.g., nude mice) bearing xenografted tumors from a relevant human cell line (e.g., U87MG glioma, M21 melanoma).[2] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Administer a defined amount of the radiolabeled glycopeptide (e.g., 1-5 µCi) to each mouse via tail vein injection.
-
Time Points: At designated time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice (n=3-5 per group).
-
Tissue Harvesting: Dissect, rinse, blot dry, and weigh major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, muscle, heart, lungs, bone).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter. Also measure the activity of the injected dose standards.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the other tissues.
Section 5: Diagrams and Workflows
References
- 1. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylated RGD-containing peptides: tracer for tumor targeting and angiogenesis imaging with improved biokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polarispeptides.com [polarispeptides.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Addressing Heterogeneous Tumor Uptake of Galacto-RGD
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Galacto-RGD. The following sections detail frequently asked questions, troubleshooting guides, experimental protocols, and relevant biological pathways to help address the challenge of heterogeneous tumor uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a radiolabeled peptide tracer used in positron emission tomography (PET) imaging. It is designed to target integrin αvβ3, a receptor that is often overexpressed on tumor cells and the endothelium of newly forming blood vessels (neovasculature). Its primary application is the non-invasive in vivo visualization and quantification of αvβ3 expression, which can be a biomarker for angiogenesis and tumor progression.
Q2: What are the main causes of heterogeneous tumor uptake of [¹⁸F]this compound?
A2: Heterogeneous tumor uptake of [¹⁸F]this compound is a common challenge and can be attributed to several factors:
-
Variable Integrin αvβ3 Expression: The density of integrin αvβ3 can vary significantly between different tumor types, between tumors of the same type in different patients, and even within a single tumor. This biological heterogeneity is a primary driver of variable tracer uptake.
-
Tumor Perfusion and Permeability: Poor blood flow to certain tumor regions can limit the delivery of this compound, resulting in lower uptake even if integrin expression is high.
-
Competition with Endogenous Ligands: The tumor microenvironment contains extracellular matrix proteins like vitronectin and fibronectin, which are natural ligands for integrin αvβ3. These can compete with this compound for binding, reducing its accumulation.
-
Presence of Necrotic or Hypoxic Regions: Necrotic cores or poorly oxygenated areas within a tumor often have reduced cellular activity and receptor expression, leading to lower tracer uptake.
Q3: How can I enhance the tumor uptake of RGD-based tracers?
A3: Several strategies are being explored to improve the tumor-targeting efficacy of RGD peptides:
-
Multimerization: Dimeric and tetrameric forms of RGD peptides have been shown to exhibit higher binding affinity to integrin αvβ3 due to a polyvalency effect. This can lead to increased tumor uptake and retention compared to monomeric this compound.
-
Linker Modification: The chemical linker used in the tracer can influence its pharmacokinetic properties. For example, PEGylation (the addition of polyethylene (B3416737) glycol) can improve solubility and circulation time.
-
Dual-Targeting Strategies: Combining the RGD motif with another targeting ligand on the same molecule can enhance specificity and overall tumor accumulation.
Q4: What are the typical standardized uptake values (SUVs) observed for [¹⁸F]this compound in tumors?
A4: Standardized uptake values (SUVs) for [¹⁸F]this compound in tumors are highly variable, reflecting the heterogeneity of integrin αvβ3 expression. In human studies, mean SUVs in tumors have been reported to range from approximately 1.2 to 10.0.[1] It is crucial to compare uptake to background tissues (like muscle or blood pool) to assess the specificity of the signal.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with [¹⁸F]this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Tumor Uptake | 1. Low Integrin αvβ3 Expression: The tumor model may not express sufficient levels of the target integrin. 2. Poor Tracer Quality: The radiolabeling may have been inefficient, or the tracer may have degraded. 3. Suboptimal Injection: The tracer may not have been administered correctly intravenously. 4. Competition: High levels of endogenous ligands in the tumor microenvironment. | 1. Verify Integrin Expression: Confirm αvβ3 expression in your tumor model using immunohistochemistry (IHC) or western blotting. 2. Quality Control: Ensure high radiochemical purity of the tracer before injection. 3. Injection Technique: Practice and confirm successful tail vein injections. 4. Consider Multimeric RGD: Dimeric or tetrameric RGD peptides may offer higher binding affinity. |
| High Background Signal | 1. Suboptimal Imaging Time Point: Imaging too early after injection may result in high blood pool activity. 2. Renal or Hepatobiliary Clearance: [¹⁸F]this compound is primarily cleared by the kidneys, leading to high bladder activity. Some liver uptake can also be observed.[2] 3. Non-Specific Binding: The tracer may be binding to other tissues or plasma proteins. | 1. Optimize Imaging Window: Acquire images at later time points (e.g., 60-120 minutes post-injection) to allow for clearance from non-target tissues. 2. Hydration and Diuretics: Ensure animals are well-hydrated to promote renal clearance. In clinical settings, a diuretic may be used. For high liver background, consider alternative tracers with different clearance profiles. 3. Blocking Studies: Co-inject an excess of unlabeled RGD peptide to confirm that tumor uptake is specific and to assess the level of non-specific binding in other tissues. |
| Inconsistent Results Between Animals | 1. Tumor Heterogeneity: Significant biological variability in integrin expression and vascularization between individual tumors. 2. Variability in Tracer Administration: Inconsistent injected dose or injection quality. 3. Differences in Animal Physiology: Variations in animal health, weight, or metabolism. | 1. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 2. Standardize Procedures: Ensure accurate and consistent dosing and injection for all animals. 3. Monitor Animal Health: Use animals of similar age, weight, and health status for your experiments. |
| PET Image Artifacts | 1. Animal Movement: Movement during the scan can cause blurring and inaccuracies in quantification. 2. Incorrect Attenuation Correction: Inaccurate correction for photon attenuation can lead to erroneous uptake values. 3. Partial Volume Effects: For small tumors, the limited resolution of the PET scanner can lead to an underestimation of the true radioactivity concentration. | 1. Anesthesia: Maintain a stable plane of anesthesia throughout the scan. 2. Proper CT-based Correction: Ensure a high-quality CT scan is acquired for accurate attenuation correction. 3. Partial Volume Correction: If available, apply a partial volume correction algorithm during image reconstruction, especially for small lesions. |
Quantitative Data Presentation
The following tables summarize the biodistribution of [¹⁸F]this compound and a dimeric RGD peptide in a U87MG glioblastoma xenograft model in mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of Monomeric vs. Dimeric RGD Peptides in U87MG Tumor-Bearing Mice (%ID/g)
| Tracer | Time Point | Tumor | Blood | Liver | Kidneys | Muscle |
| [¹⁸F]this compound (Monomer) | 20 min | 2.1 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.1 | 10.5 ± 1.5 | 0.5 ± 0.1 |
| 60 min | 1.2 ± 0.1 | 0.3 ± 0.0 | 0.7 ± 0.1 | 4.5 ± 0.8 | 0.3 ± 0.0 | |
| 120 min | 0.9 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.1 | 2.5 ± 0.4 | 0.2 ± 0.0 | |
| [¹⁸F]FP-SRGD2 (Dimer) | 20 min | 4.3 ± 0.4 | 1.5 ± 0.2 | 1.8 ± 0.2 | 12.1 ± 1.8 | 0.8 ± 0.1 |
| 60 min | 2.8 ± 0.4 | 0.5 ± 0.1 | 1.2 ± 0.2 | 5.8 ± 1.0 | 0.5 ± 0.1 | |
| 120 min | 2.1 ± 0.2 | 0.2 ± 0.0 | 0.8 ± 0.1 | 3.2 ± 0.5 | 0.3 ± 0.0 |
Data adapted from Liu et al., Molecular Imaging and Biology, 2010.[3]
Table 2: Tumor-to-Organ Ratios for Monomeric and Dimeric RGD Peptides at 60 min post-injection
| Tracer | Tumor/Blood | Tumor/Liver | Tumor/Muscle |
| [¹⁸F]this compound (Monomer) | 4.0 | 1.7 | 4.0 |
| [¹⁸F]FP-SRGD2 (Dimer) | 5.6 | 2.3 | 5.6 |
Ratios calculated from the data in Table 1.
Experimental Protocols
Small-Animal PET Imaging with [¹⁸F]this compound
This protocol outlines the general procedure for performing a static PET scan in a tumor-bearing mouse model.
Materials:
-
[¹⁸F]this compound (in sterile saline)
-
Tumor-bearing mouse (e.g., subcutaneous U87MG xenograft)
-
Small-animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad or lamp to maintain body temperature
-
Catheter for intravenous injection (e.g., 30-gauge needle)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed, which should be equipped with a heating system to maintain body temperature at 37°C.
-
Secure the animal to prevent movement during the scan.
-
-
Tracer Administration:
-
Draw a known activity of [¹⁸F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) into an insulin (B600854) syringe.
-
Administer the tracer via a lateral tail vein injection. Record the exact time of injection and the injected dose.
-
-
PET/CT Acquisition:
-
At the desired time point post-injection (e.g., 60 minutes), acquire a CT scan for anatomical co-registration and attenuation correction.
-
Immediately following the CT scan, perform a static PET scan (e.g., 10-15 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM2D or FBP). Apply corrections for decay, attenuation, and scatter.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidneys) using the CT images as a guide.
-
Quantify the radioactivity concentration in each ROI and express the data as %ID/g or SUV.
-
Ex Vivo Biodistribution Study
This protocol describes the dissection and measurement of radioactivity in tissues following tracer injection.
Materials:
-
[¹⁸F]this compound
-
Tumor-bearing mice
-
Syringes for injection and standards
-
Gamma counter
-
Dissection tools
-
Analytical balance
Procedure:
-
Tracer Injection:
-
Inject a known amount of [¹⁸F]this compound (e.g., 0.74 MBq or 20 µCi) into the tail vein of each mouse.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
-
Sample Processing and Measurement:
-
Blot the tissues dry to remove excess blood and weigh them.
-
Place each tissue sample in a pre-weighed tube.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts in tissue / Tissue weight) / (Counts in standard / Standard weight) x 100%
-
Immunohistochemistry for Integrin αvβ3
This is a general protocol for staining paraffin-embedded tumor sections. Optimization may be required for specific antibodies and tissues.
Materials:
-
Paraffin-embedded tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against integrin β3 (e.g., clone 2f2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-integrin β3 antibody overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting:
-
Coverslip the slides using a permanent mounting medium.
-
Examine under a microscope.
-
Signaling Pathways and Workflows
Integrin αvβ3 Signaling Pathway
The binding of this compound to integrin αvβ3 can trigger downstream signaling cascades that influence cell proliferation, survival, and migration. A simplified representation of this pathway is shown below.
A simplified diagram of the this compound initiated integrin αvβ3 signaling cascade.
Experimental Workflow for In Vivo Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of [¹⁸F]this compound in a tumor xenograft model.
Workflow for preclinical evaluation of [¹⁸F]this compound in a mouse tumor model.
References
Quality control parameters for clinical-grade [18F]Galacto-RGD
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for clinical-grade [18F]Galacto-RGD.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control parameters for clinical-grade [18F]this compound?
A1: The essential quality control parameters for clinical-grade [18F]this compound are designed to ensure the identity, purity, strength, and safety of the radiopharmaceutical. These parameters typically include:
-
Appearance: Visual inspection for clarity, color, and absence of particulate matter.
-
pH: Measurement of the hydrogen ion concentration in the final product.
-
Radionuclidic Identity and Purity: Confirmation of the presence of Fluorine-18 and quantification of any radionuclide impurities.
-
Radiochemical Identity and Purity: Confirmation that the radioactivity is incorporated into the desired [18F]this compound molecule and quantification of radiochemical impurities.
-
Chemical Purity: Quantification of non-radioactive chemical impurities.
-
Residual Solvents: Measurement of any remaining solvents from the synthesis process.
-
Sterility: Testing for the absence of viable microorganisms.
-
Bacterial Endotoxins: Quantification of pyrogenic substances.
-
Filter Integrity: Testing the integrity of the sterilizing filter used in the final formulation.
Q2: Are there specific pharmacopeial monographs for [18F]this compound?
A2: Currently, there is no specific monograph for [18F]this compound in the major pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). However, the quality control of [18F]this compound should adhere to the general monographs for radiopharmaceutical preparations and relevant chapters on sterility, bacterial endotoxins, and radionuclide handling.[1] The quality specifications are often established based on data from clinical trials and published literature.[2][3]
Q3: What is the acceptable radiochemical purity for clinical-grade [18F]this compound?
A3: The radiochemical purity of [18F]this compound for clinical use should be greater than 95%, with some studies reporting purities of >98%.[2][4][5]
Q4: How is the sterility of [18F]this compound ensured when the half-life of 18F is so short?
A4: Due to the short half-life of Fluorine-18 (approximately 110 minutes), sterility testing, which typically requires a 14-day incubation period, is performed retrospectively.[6] Assurance of sterility for product release is achieved through the validation of the aseptic manufacturing process, including the use of a sterile, pyrogen-free "cold kit" and terminal sterilization of the final product by filtration through a 0.22 µm membrane filter. A filter integrity test is performed on the filter used for the batch before the product is released for clinical use.[7][8]
Troubleshooting Guides
Low Radiochemical Yield
| Symptom | Potential Cause | Suggested Solution |
| Low incorporation of [18F]fluoride | Incomplete drying of [18F]fluoride.[9] | Ensure azeotropic drying with acetonitrile (B52724) is performed thoroughly to remove all water, which can quench the nucleophilic substitution reaction. |
| Poor activity of the phase transfer catalyst (e.g., Kryptofix 2.2.2). | Use fresh or properly stored Kryptofix 2.2.2. Ensure the correct amount is used as specified in the protocol. | |
| Precursor degradation. | Store the this compound precursor peptide under the recommended conditions (e.g., -20°C, desiccated) to prevent degradation. | |
| Loss of activity during purification | Adsorption of the product to HPLC column or purification cartridges. | Pre-treat the HPLC column with a non-radioactive standard. Use appropriate purification cartridges and elution solvents as validated for the product. |
| Suboptimal reaction conditions (temperature, time).[5] | Optimize the reaction temperature and time. For [18F]this compound, a reaction temperature of 45-70°C for 2.5-10 minutes has been reported to be effective.[5] |
Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of free [18F]fluoride in the final product | Inefficient radiolabeling reaction. | Refer to the troubleshooting guide for low radiochemical yield. |
| Incomplete purification. | Optimize the HPLC purification method (e.g., gradient, flow rate) to ensure good separation of [18F]this compound from unreacted [18F]fluoride. | |
| Presence of other radiochemical impurities | Radiolysis of the product. | Minimize the synthesis time and exposure to high radioactivity. The use of radical scavengers like ethanol (B145695) can be considered. |
| Incomplete removal of protecting groups during precursor synthesis. | Ensure the quality of the starting precursor material is high and that all synthetic steps are completed successfully. | |
| High levels of residual solvents | Inefficient evaporation after HPLC purification. | Ensure the evaporation of the HPLC solvent from the collected product fraction is complete before formulation in saline. |
| Contamination from equipment. | Ensure all equipment and reagents are of high purity and suitable for pharmaceutical production. |
Failed Sterility or Endotoxin (B1171834) Test
| Symptom | Potential Cause | Suggested Solution |
| Positive sterility test result | Contamination during aseptic processing.[10][11] | Review and reinforce aseptic techniques. Ensure the integrity of the hot cell and all sterile consumables. Investigate environmental monitoring data for the time of manufacturing. |
| Compromised sterile filter.[11] | Perform a filter integrity test on the sterilizing filter used for the batch. If the filter fails, the batch is considered non-sterile. | |
| False positive result.[12] | A thorough investigation is required to rule out laboratory error. This may involve re-testing of retained samples and examination of the laboratory environment and procedures. | |
| High bacterial endotoxin levels | Contamination from non-pyrogenic consumables.[9][13] | Use certified pyrogen-free vials, syringes, and other consumables. |
| Contamination from reagents or water. | Use pyrogen-free water for all preparations. Test all incoming reagents for endotoxin levels. | |
| Inhibition or enhancement of the LAL test by the product.[9] | Perform a product-specific validation of the bacterial endotoxin test to rule out any interference from [18F]this compound or its formulation components. |
Quality Control Parameters and Acceptance Criteria
| Parameter | Test Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles. | [4] |
| pH | pH meter or pH-indicator strips | 5.0 - 7.5 | [14] |
| Radionuclidic Identity | Gamma-ray spectrometry | Principal gamma photon at 511 keV. | [15] |
| Radionuclidic Purity | Gamma-ray spectrometry after decay | ≥ 99.5% of total radioactivity is from 18F. | [15] |
| Half-life | Ionization chamber | 105 - 115 minutes. | [15] |
| Radiochemical Identity | HPLC or TLC | The retention time of the main radioactive peak corresponds to that of the [19F]this compound reference standard. | [14] |
| Radiochemical Purity | HPLC or TLC | ≥ 95% | [4][14] |
| Chemical Purity | HPLC with UV detection | To be established based on the toxicity of known and potential impurities. | |
| Residual Solvents (e.g., Acetonitrile, Ethanol) | Gas Chromatography (GC) | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm (as per ICH guidelines). | [16][17][18] |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth observed after 14 days of incubation. | [6] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175/V EU/mL (V = maximum recommended dose in mL). | [19] |
| Filter Integrity | Bubble Point Test or Pressure Hold Test | The bubble point should be above the manufacturer's specified minimum for a 0.22 µm filter. | [7][20][21] |
Experimental Protocols
Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
-
System: A high-performance liquid chromatography system equipped with a UV detector and a radioactivity detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The specific gradient should be optimized to achieve good separation.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Inject a sample of the [19F]this compound reference standard and record the UV chromatogram to determine its retention time.
-
Inject a sample of the [18F]this compound final product and record both the UV and radioactivity chromatograms.
-
Identity: The retention time of the principal radioactive peak in the [18F]this compound sample should correspond to the retention time of the [19F]this compound reference standard.
-
Purity: Calculate the area of each radioactive peak in the chromatogram. The radiochemical purity is the area of the [18F]this compound peak expressed as a percentage of the total area of all radioactive peaks.
-
Bacterial Endotoxin Test (Gel-Clot Method)
-
Materials: Limulus Amebocyte Lysate (LAL) reagent, endotoxin-free test tubes, positive product control, negative water control.
-
Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
In duplicate, add 0.1 mL of the [18F]this compound test solution to LAL reagent tubes.
-
In duplicate, prepare a positive product control by adding a known amount of endotoxin to the [18F]this compound test solution before adding it to the LAL reagent.
-
In duplicate, prepare a negative control using endotoxin-free water.
-
In duplicate, prepare a positive water control with a known amount of endotoxin.
-
Incubate all tubes at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating incubator.
-
After incubation, carefully invert each tube 180°.
-
Interpretation: The test is valid if the positive controls form a solid gel and the negative controls remain liquid. The [18F]this compound sample passes the test if no solid gel is formed.
-
Sterility Test (Membrane Filtration Method)
-
Materials: Sterile membrane filtration unit with a 0.45 µm filter, Soybean-Casein Digest Medium (SCDM), and Fluid Thioglycollate Medium (FTM).
-
Procedure:
-
Aseptically transfer a defined volume of the [18F]this compound solution to the membrane filtration device.
-
Filter the solution and rinse the membrane with a sterile rinsing fluid.
-
Aseptically cut the membrane in half.
-
Transfer one half of the membrane to a container with SCDM and the other half to a container with FTM.
-
Incubate the SCDM at 20-25°C for 14 days and the FTM at 30-35°C for 14 days.
-
Interpretation: Observe the media for any signs of microbial growth (turbidity). The product is considered sterile if no growth is observed in any of the media after the incubation period.
-
Visualizations
Caption: Experimental workflow for the synthesis and quality control of [18F]this compound.
Caption: Logical relationship of quality control parameters for radiopharmaceuticals.
References
- 1. nucleusrad.com [nucleusrad.com]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semnim.es [semnim.es]
- 4. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rssl.com [rssl.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. uspnf.com [uspnf.com]
- 9. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 10. complianceonline.com [complianceonline.com]
- 11. ARL Bio Pharma | Sterility Test Failure: Possible Causes and Investigation [arlok.com]
- 12. Sterility Testing: Beware of the Pitfalls [pharmaceuticalonline.com]
- 13. firegene.com [firegene.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 16. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals [ouci.dntb.gov.ua]
- 17. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. scribd.com [scribd.com]
- 21. pdf – 대한핵의학기술학회 [kjnmt.org]
Technical Support Center: Enhancing the Binding Affinity of Galacto-RGD Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Galacto-RGD derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the binding affinity of this compound derivatives to integrins?
A1: Several factors critically influence binding affinity. The conformation of the RGD motif is paramount; cyclization of the peptide backbone, for example, often increases affinity and selectivity for specific integrin subtypes compared to linear RGD peptides.[1][2] The amino acids flanking the RGD sequence also play a significant role in determining binding preference for different integrins.[1] Furthermore, the presence of divalent cations such as Ca²⁺ and Mg²⁺ is essential for integrin-mediated binding.[1] Modifications, such as dimerization or multimerization of the RGD peptide, can significantly enhance binding affinity due to a polyvalency effect.[3][4][5]
Q2: How does the "Galacto" modification in this compound derivatives contribute to binding affinity and overall performance?
A2: The "Galacto" modification, which involves conjugating a galactose sugar amino acid to the RGD peptide, is primarily designed to optimize the pharmacokinetics of the molecule for in vivo applications like PET imaging.[3] While it may have minimal direct effect on the in vitro receptor binding affinity, it improves hydrophilicity, which can influence bioavailability and biodistribution, leading to better performance in biological systems.[3][6]
Q3: Which integrin subtypes do RGD derivatives primarily target?
A3: At least eight human integrin subtypes recognize the RGD motif, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[7] However, the affinity and specificity of this interaction vary. For instance, αvβ3 is a well-characterized target in tumor angiogenesis and is often targeted by RGD derivatives like Cilengitide.[8] The linear GRGDNP sequence is known to be more selective for the α5β1 integrin, while cyclic RGD peptides often show preferential binding to αvβ3.[1] The choice of the RGD derivative should be guided by the specific integrins expressed by the cell type under investigation.[1]
Q4: Should I use linear or cyclic RGD peptides for my experiments?
A4: Cyclic RGD peptides generally exhibit higher affinity and selectivity for certain integrin subtypes compared to their linear counterparts.[2][9] Cyclization reduces the conformational flexibility of the peptide, making it less susceptible to proteolysis and improving its stability.[2] However, the synthesis of cyclic peptides can be more complex and costly.[2] The choice depends on the specific experimental goals, such as the desired integrin selectivity and the required stability of the compound.
Q5: Can the synthesis process itself affect the final binding affinity?
A5: Yes, the synthesis and purification of RGD derivatives can be challenging and impact the final product's activity.[10] Issues such as incomplete coupling reactions, side reactions, or degradation during synthesis can lead to impurities.[10] For complex sequences, strategies like segmented synthesis or the use of modified amino acids may be necessary.[10] It is crucial to use high-quality reagents and optimize purification techniques like HPLC to ensure the high purity of the final peptide, which is critical for obtaining reliable binding affinity data.[10]
Troubleshooting Guides
Problem 1: Low or no cell attachment to this compound coated surfaces.
-
Potential Cause: Improper Surface Coating
-
Explanation: The passive adsorption of the peptide to the culture surface may be inefficient. This can result from incorrect peptide concentration, insufficient incubation time or temperature, or an inappropriate coating buffer.[1]
-
Solution: Prepare a fresh working solution of the this compound derivative, typically in the range of 1-10 µg/mL in sterile PBS or serum-free medium.[1] Ensure the entire surface of the well is covered and incubate for at least 1-2 hours at room temperature or overnight at 4°C.[1] Gently wash the wells twice with sterile PBS to remove unbound peptide before cell seeding.[1]
-
-
Potential Cause: Cell Health and Integrin Expression
-
Explanation: The cell line used may not express the appropriate integrin subtypes for RGD binding at sufficient levels.[1] Additionally, unhealthy cells or cells damaged during harvesting (e.g., over-exposure to trypsin) will not adhere properly.[1]
-
Solution: Confirm that your cell line expresses the target integrins (e.g., αvβ3, α5β1) using techniques like flow cytometry or western blotting.[9] Ensure cells are healthy, in the logarithmic growth phase, and handled gently during passaging.[1]
-
-
Potential Cause: Absence of Divalent Cations
-
Potential Cause: Competition from Serum Proteins
-
Explanation: If the assay is performed in the presence of serum, other extracellular matrix (ECM) proteins like fibronectin and vitronectin, which also contain the RGD sequence, will compete for binding to both the surface and the cell's integrin receptors.[1]
-
Solution: For initial troubleshooting and to quantify specific binding, perform the cell adhesion assay in serum-free media.[1] If serum is required, be aware of the potential for competitive inhibition.[1]
-
Problem 2: High non-specific binding or high background signal.
-
Potential Cause: Incomplete Blocking of the Surface
-
Explanation: Unoccupied sites on the experimental surface can lead to non-specific cell attachment.
-
Solution: After coating with the RGD derivative, block the surface by incubating with a 1-3% BSA solution in PBS for 30-60 minutes at room temperature.[1][9] This will help prevent cells from binding directly to the plastic.
-
-
Potential Cause: RGD Peptide Concentration is Too High
-
Explanation: Excessively high concentrations of the peptide can lead to low-avidity interactions and non-specific binding.[9]
-
Solution: Perform a titration experiment to determine the lowest effective concentration of your this compound derivative that provides a robust signal without high background.[9]
-
-
Potential Cause: Hydrophobic Interactions
-
Explanation: The chemical properties of the peptide itself can contribute to non-specific hydrophobic interactions with the surface.
-
Solution: Include a mild detergent like Tween-20 in your blocking and washing buffers to reduce non-specific binding.[9]
-
Quantitative Data Summary
The binding affinity of RGD derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher affinity. The tables below summarize representative binding affinities for various RGD peptides.
Table 1: IC50 Values (nM) of RGD Peptides for Different Integrin Subtypes
| Peptide/Compound | Integrin αvβ3 | Integrin αvβ5 | Integrin αvβ6 | Integrin α5β1 | Reference |
| c(RGDfV) | 35x higher than αvβ3 | [11] | |||
| c(RGDfK) | 35x higher than αvβ3 | [11] | |||
| Peptidomimetic 7 | 2.3 ± 0.8 | [11] | |||
| [¹⁸F]Fluciclatide | 11.1 | 0.1 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Tumor Uptake of ¹⁸F-Labeled RGD Derivatives in U87MG Xenograft Model (%ID/g)
| Tracer | 20 min p.i. | 60 min p.i. | 120 min p.i. | Reference |
| ¹⁸F-galacto-RGD | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 | [3] |
| ¹⁸F-FP-SRGDyK (monomer) | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 | [3] |
| Dimeric RGD peptides | Significantly higher than ¹⁸F-galacto-RGD | Significantly higher than ¹⁸F-galacto-RGD | Significantly higher than ¹⁸F-galacto-RGD | [3][4] |
%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes how to measure cell attachment to a surface coated with a this compound derivative.
Materials:
-
This compound derivative
-
Sterile Phosphate Buffered Saline (PBS) containing Ca²⁺ and Mg²⁺
-
Serum-free cell culture medium
-
96-well tissue culture plate
-
Integrin-expressing cells
-
Blocking solution (e.g., 1% BSA in PBS)
-
Staining solution (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Peptide Coating:
-
Reconstitute the lyophilized this compound peptide in sterile PBS or serum-free medium to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired working concentration (typically 1-10 µg/mL) using sterile PBS.[1]
-
Add 50 µL of the working solution to each well of a 96-well plate to cover the surface.[1]
-
Incubate the plate at room temperature for 1-2 hours or overnight at 4°C.[1]
-
Aspirate the peptide solution and gently wash the wells twice with sterile PBS to remove unbound peptide.[1]
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding, add 100 µL of 1% BSA solution to each well.
-
Incubate for 30-60 minutes at room temperature.[1]
-
Aspirate the blocking solution and wash the wells again with sterile PBS.
-
-
Cell Seeding:
-
Quantification:
-
Gently wash away non-adherent cells with PBS.
-
Fix the remaining attached cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with Crystal Violet for 10-15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain using 10% acetic acid.[7]
-
Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of attached cells.[7]
-
Protocol 2: Competitive Binding Assay (ELISA-based)
This assay measures the ability of an unlabeled this compound derivative to compete with a labeled ligand for binding to purified integrin receptors.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
Unlabeled test this compound derivative
-
Biotinylated RGD peptide (or other labeled competitor)
-
High-binding 96-well ELISA plate
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺, Mg²⁺, and 0.1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Integrin Coating:
-
Coat the wells of a high-binding 96-well plate with the purified integrin receptor at an optimized concentration overnight at 4°C.
-
Wash the wells three times with washing buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled test this compound derivative.
-
In a separate plate or tubes, mix the serially diluted test peptide with a fixed, subsaturating concentration of the biotinylated RGD peptide.
-
Transfer these mixtures to the integrin-coated plate.
-
Incubate for 1-3 hours at room temperature to allow for competitive binding.[7]
-
-
Detection:
-
Wash the wells thoroughly to remove unbound peptides.
-
Add Streptavidin-HRP conjugate diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.[7]
-
Wash the wells again and add TMB substrate.
-
Allow the color to develop, then stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the binding affinity of the test peptide.
-
Plot the absorbance against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Troubleshooting logic for low cell attachment.
Caption: General workflow for a cell adhesion assay.
Caption: Simplified RGD-Integrin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Galacto-RGD and [18F]FDG PET for Tumor Staging
For Researchers, Scientists, and Drug Development Professionals
The accurate staging of tumors is paramount for determining patient prognosis and guiding therapeutic strategies. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for this purpose. The most commonly used PET tracer, [18F]Fluorodeoxyglucose ([18F]FDG), visualizes the increased glucose metabolism inherent to many cancers. However, its utility can be limited by physiological uptake in certain tissues and in tumors with low glycolytic activity. This has spurred the development of novel PET tracers targeting other cancer-specific biological processes. One such tracer is [18F]Galacto-RGD, which targets the αvβ3 integrin, a key player in tumor angiogenesis and metastasis.
This guide provides an objective comparison of this compound and [18F]FDG PET for tumor staging, supported by experimental data, to aid researchers and clinicians in selecting the appropriate imaging agent for their specific needs.
Quantitative Performance Data
The following table summarizes the quantitative performance of [18F]this compound and [18F]FDG PET in tumor staging based on available clinical data. It is important to note that performance can vary depending on the tumor type and location.
| Performance Metric | [18F]this compound PET | [18F]FDG PET | Key Considerations |
| Overall Lesion Sensitivity | 59-94%[1][2] | Generally higher than this compound, often >85%[3][4] | [18F]FDG PET is generally considered superior for overall tumor staging due to higher sensitivity in most cancer types.[4] |
| Primary Tumor Sensitivity | 83-100%[1] | High, but can be variable in low-grade or specific tumor subtypes. | This compound shows good sensitivity for primary lesions. |
| Metastatic Lymph Node Sensitivity | 33-54%[1] | 67-94% (variable by cancer type)[3][5] | [18F]this compound has shown insufficient sensitivity for detecting metastatic lymph nodes, limiting its utility for staging.[1] |
| Distant Metastases Sensitivity | 46-78%[1] | High, e.g., 93% for bone metastases in breast cancer.[6] | [18F]FDG PET is more reliable for detecting distant metastases.[4] |
| Specificity | Can be higher than [18F]FDG in certain scenarios (e.g., differentiating cancer from inflammation). | Can be limited by physiological glucose uptake (e.g., brain, inflammation, infection). | This compound may offer higher specificity in tumors with low [18F]FDG uptake, such as prostate cancer or carcinoid tumors.[1] |
| Tumor-to-Background Ratio | Generally good, with low background in most organs except for the kidneys and bladder due to renal excretion.[7] | Can be low in organs with high physiological glucose uptake (e.g., brain, liver).[8][9] | This compound PET may have an advantage in imaging brain tumors due to the lack of tracer accumulation in normal brain tissue.[1][8] |
Signaling Pathways and Mechanisms of Action
The distinct imaging characteristics of this compound and [18F]FDG stem from the different biological pathways they target.
Caption: Targeted signaling pathways for [18F]this compound and [18F]FDG.
[18F]this compound is a radiolabeled cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence specifically binds to the αvβ3 integrin, which is highly expressed on activated endothelial cells during angiogenesis and on the surface of various tumor cells.[10] Therefore, the uptake of [18F]this compound is a surrogate marker for αvβ3 integrin expression, providing insights into neoangiogenesis and metastatic potential.
In contrast, [18F]FDG is a glucose analog. Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[9] These cells upregulate glucose transporters (e.g., GLUT-1) to facilitate increased glucose uptake. [18F]FDG is taken up by cancer cells via these transporters and is phosphorylated by hexokinase to [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized and becomes trapped within the cell. The accumulation of [18F]FDG is therefore a measure of glucose metabolism.
Experimental Protocols
The following is a generalized experimental workflow for a comparative clinical study of [18F]this compound and [18F]FDG PET for tumor staging.
Caption: Generalized workflow for a comparative clinical trial.
Radiotracer Synthesis
-
[18F]FDG: Synthesized via nucleophilic substitution of a mannose triflate precursor with [18F]fluoride, followed by hydrolysis. Automated synthesis modules are commonly used.
-
[18F]this compound: Typically synthesized by fluoroglycosylation of a protected RGD peptide precursor with [18F]F-galactose-1-phosphate, followed by deprotection and purification using high-performance liquid chromatography (HPLC).
Patient Selection and Preparation
-
Inclusion Criteria: Patients with histologically confirmed malignancies (e.g., non-small cell lung cancer, melanoma, glioblastoma) scheduled for tumor staging.[4]
-
Exclusion Criteria: Pregnancy, lactation, severe renal impairment, or contraindications to PET/CT imaging.
-
Patient Preparation for [18F]FDG PET: Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and ensure optimal tumor-to-background contrast. Blood glucose levels are checked before tracer injection.
-
Patient Preparation for [18F]this compound PET: No specific dietary restrictions are required.
PET/CT Imaging Protocol
-
Tracer Injection: A standard dose of [18F]FDG (e.g., 370 MBq) or [18F]this compound is administered intravenously.
-
Uptake Period:
-
[18F]FDG: Typically 60 minutes.
-
[18F]this compound: Imaging is often performed around 60-90 minutes post-injection to allow for clearance from the background and optimal tumor uptake.[10]
-
-
Image Acquisition: A whole-body PET/CT scan is performed from the skull base to the mid-thigh. A low-dose CT scan is acquired for attenuation correction and anatomical localization.
Image Analysis
-
Qualitative Analysis: PET images are visually assessed for areas of abnormal tracer uptake.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn around suspected tumor lesions on the co-registered PET/CT images. The Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation, is calculated for each lesion. The maximum SUV (SUVmax) is commonly reported.[4]
Statistical Analysis
-
The sensitivity, specificity, positive predictive value, negative predictive value, and accuracy of each tracer for detecting primary tumors, lymph node metastases, and distant metastases are calculated.
-
The findings from both PET modalities are compared with a gold standard, typically histopathological results from biopsies or surgical resections, and/or findings from conventional staging methods (e.g., contrast-enhanced CT, MRI).
-
Correlation analyses are performed to compare the SUVmax values of [18F]FDG and [18F]this compound in corresponding lesions.[4]
Conclusion
[18F]FDG PET remains the cornerstone of PET imaging for the staging of most malignancies due to its high sensitivity for detecting a wide range of tumors.[4] However, the uptake of [18F]FDG and [18F]this compound does not show a strong correlation, indicating that they provide complementary information about tumor biology.[4][11]
[18F]this compound PET, while generally less sensitive for overall tumor staging, particularly for metastatic lesions, holds promise in specific clinical scenarios. Its ability to non-invasively assess αvβ3 integrin expression makes it a valuable tool for:
-
Imaging tumors with low glycolytic activity where [18F]FDG PET may fail.
-
Potentially stratifying patients for anti-angiogenic therapies targeting the αvβ3 integrin.
For drug development professionals, [18F]this compound PET can serve as a pharmacodynamic biomarker to confirm target engagement of novel anti-angiogenic drugs. Future research, including larger prospective studies, is warranted to further delineate the clinical role of [18F]this compound and other RGD-based tracers in oncology.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD PET: From Lesion Detection to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESR Essentials: staging and restaging with FDG-PET/CT in oncology—practice recommendations by the European Society for Hybrid, Molecular and Translational Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 8. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of Tumour Metabolism: 18-FDG PET | Radiology Key [radiologykey.com]
- 10. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of integrin alphaVbeta3 expression and glucose metabolism in primary and metastatic lesions in cancer patients: a PET study using 18F-galacto-RGD and 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galacto-RGD and Other RGD Peptides for Targeted Drug Delivery and Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate targeting ligand is paramount for the efficacy of novel therapeutics and diagnostics. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence has emerged as a key player in targeting integrins, a family of cell adhesion receptors overexpressed in various pathological conditions, including cancer. This guide provides a detailed comparative study of Galacto-RGD and other prominent RGD peptides, supported by experimental data, to facilitate informed decisions in research and development.
This compound, a glycosylated cyclic RGD peptide, has garnered significant attention for its favorable pharmacokinetic properties. The introduction of a sugar moiety enhances its hydrophilicity, leading to improved in vivo distribution and clearance.[1][2] This guide will objectively compare the performance of this compound with other RGD analogs, such as linear RGD peptides, non-glycosylated cyclic RGD peptides, and multimeric RGD constructs. The comparison will focus on binding affinity, specificity, in vivo performance, and the underlying signaling mechanisms.
Quantitative Comparison of Performance
The efficacy of RGD peptides is primarily determined by their binding affinity to specific integrin subtypes. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
Table 1: Integrin αvβ3 Binding Affinity (IC50) of Various RGD Peptides
| Peptide/Analog | IC50 (nM) | Cell Line | Reference |
| This compound | 404 ± 38 | U87MG human glioblastoma | [3] |
| FP-SRGDyK (monomeric) | 485 ± 42 | U87MG human glioblastoma | [3] |
| c(RGDfK) | 0.1 - 2.6 | - | [4] |
| 68Ga-NODAGA-RGD | 336 | M21 human melanoma | [5] |
| 18F-galacto-RGD | 319 | M21 human melanoma | [5] |
| FP-SRGD2 (dimeric) | 79.6 ± 8.8 | U87MG human glioblastoma | [3] |
| FP-PRGD2 (dimeric) | 51.8 ± 4.6 | U87MG human glioblastoma | [3] |
| FB-SRGD2 (dimeric) | 60.2 ± 5.4 | U87MG human glioblastoma | [3] |
| 68Ga-TRAP(RGD)3 (trimeric) | 44 | M21 human melanoma | [5] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (tetrameric) | 16.6 ± 1.3 | - | [6] |
| [64Cu]Cu-DOTA-E(E{E[c(RGDyK)]2}2)2 (octameric) | 10 | - | [6] |
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides
| Radiolabeled Analog | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| [18F]this compound | M21 human melanoma | ~1.5 | [7] |
| [18F]FP-SRGD2 (dimeric) | U87MG human glioblastoma | ~4.0 | [3] |
| [18F]FP-PRGD2 (dimeric) | U87MG human glioblastoma | ~4.2 | [3] |
| 99mTc-cRGDfK-His | Murine sarcoma | 3.74 ± 1.51 | [8] |
| 99mTc-RGDfK-His (linear) | Murine sarcoma | 0.91 ± 0.08 | [8] |
Key Performance Insights
Cyclic RGD peptides generally exhibit significantly higher binding affinity compared to their linear counterparts.[8] This is attributed to the conformational constraint imposed by cyclization, which pre-organizes the peptide into a bioactive conformation for optimal integrin binding.
Multimerization, the combination of multiple RGD motifs into dimeric, tetrameric, or even octameric structures, further enhances binding affinity due to the polyvalency effect.[3][6] Dimeric and other multimeric RGD peptides have demonstrated significantly higher tumor uptake in vivo compared to monomeric RGD peptides like this compound.[3][9]
The glycosylation of c(RGDfK) to create this compound was a strategy to improve its pharmacokinetic profile by increasing hydrophilicity, which in turn leads to better tumor-to-background ratios in imaging applications.[1][2]
Signaling Pathways and Experimental Workflows
The binding of RGD peptides to integrins triggers intracellular signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
The evaluation of these peptides relies on standardized experimental protocols. Below are visualizations of typical workflows for assessing their binding affinity and cell adhesion properties.
Experimental Protocols
Competitive Integrin Binding Assay
This assay is employed to determine the binding affinity (IC50) of a test peptide by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand for binding to a specific integrin receptor.[10]
Detailed Methodology:
-
Cell Preparation: Culture cells that express the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3) under standard conditions.[3]
-
Ligand and Peptide Preparation: Prepare a constant, low concentration of a labeled ligand known to bind the target integrin (e.g., 125I-echistatin).[3] Prepare a series of dilutions of the unlabeled RGD peptide to be tested.[10]
-
Competitive Binding: In a 96-well plate, incubate the cells with the labeled ligand and the varying concentrations of the unlabeled RGD peptide.[3]
-
Incubation: Allow the mixture to incubate to reach equilibrium.[10]
-
Separation: Separate the bound from the free labeled ligand, for instance, by filtration or centrifugation.[10]
-
Quantification and Analysis: Quantify the amount of bound labeled ligand. Plot the percentage of bound labeled ligand as a function of the unlabeled peptide concentration to determine the IC50 value from the resulting dose-response curve.[10]
Cell Adhesion Assay
This fundamental assay quantifies the ability of cells to attach to a substrate coated with an RGD peptide.[10]
Detailed Methodology:
-
Plate Coating: Immobilize the desired RGD-containing peptide onto 96-well plates.[10] This can be achieved by conjugating the peptide to a carrier protein like bovine serum albumin (BSA) that is pre-coated on the plate.[10] Incubate the plates with a solution of the peptide at a specific concentration (e.g., 1 µM) and then wash to remove any unbound peptide.[10][11]
-
Cell Preparation: Culture the cells of interest (e.g., HeLa cells or human dermal fibroblasts).[10][11] Detach the cells using a non-enzymatic method (e.g., 1 mM EDTA/EGTA) to preserve cell surface receptors.[10][11] Resuspend the cells in a serum-free medium containing a low concentration of BSA to prevent non-specific binding.[10]
-
Adhesion and Quantification: Seed the cells into the peptide-coated wells at a defined density (e.g., 2 x 10^4 cells/well).[10] Incubate for a specified time (e.g., 1 hour) to allow for cell attachment.[10] Gently wash the wells to remove non-adherent cells.[10] Fix and stain the remaining adherent cells (e.g., with crystal violet).[10] Quantify the number of attached cells by microscopy or by solubilizing the dye and measuring its absorbance.[12]
Conclusion
The choice of an RGD peptide for a specific application depends on a careful consideration of the desired properties. While linear RGD peptides are simple to synthesize, their cyclic and multimeric counterparts offer superior binding affinity and in vivo performance.[4][8] this compound provides an advantage in terms of improved pharmacokinetics for in vivo imaging due to its enhanced hydrophilicity.[1][2] For applications requiring the highest possible target accumulation, such as targeted drug delivery, dimeric and other multimeric RGD peptides are likely to be more effective.[3][9] This guide provides the foundational data and methodologies to assist researchers in navigating the diverse landscape of RGD peptides and selecting the optimal candidate for their research and development endeavors.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validating Galacto-RGD Uptake: A Comparative Guide to Immunohistochemistry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of targeted probes like Galacto-RGD is paramount for advancing novel diagnostic and therapeutic strategies. This guide provides a comprehensive comparison of immunohistochemistry (IHC) with other key validation techniques for this compound uptake, supported by experimental data and detailed protocols.
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for integrins, particularly αvβ3, which are overexpressed in various pathological conditions, including cancer and angiogenesis. This compound, a glycosylated derivative, has been developed to improve pharmacokinetic properties for in vivo imaging and targeted therapy. This guide focuses on the methodologies used to validate the uptake and specificity of this compound, with a primary emphasis on immunohistochemistry and its comparison with other quantitative and qualitative techniques.
Comparative Analysis of Validation Methods
The selection of a validation method for this compound uptake depends on the specific research question, available resources, and the nature of the experimental model (in vitro, in vivo, or ex vivo). Each technique offers distinct advantages and limitations in terms of quantification, spatial resolution, and throughput.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing this compound uptake and binding affinity across different validation platforms.
Table 1: In Vivo and Ex Vivo Quantification of Radiolabeled RGD Peptides
| Tracer | Model | Method | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [18F]this compound | U87MG glioblastoma xenograft | MicroPET | 2.1 ± 0.2 (20 min p.i.) | ~5.5 | [1] |
| [18F]this compound | Squamous Cell Carcinoma | PET | SUVmean: 3.4 ± 1.2 | 5.5 ± 1.6 | [2] |
| [99mTc]Tc-Galacto-RGD2 | Lung Cancer Patients | SPECT/CT | T/N Ratio: 6.84 (malignant) | - | [3] |
| [18F]this compound | Myocardial Infarct (rat) | Autoradiography | Infarct/Remote Ratio: 4.7 ± 0.8 | - | [4] |
| [68Ga]NODAGA-RGD | Myocardial Infarct (rat) | Autoradiography | Infarct/Remote Ratio: 5.2 ± 0.8 | - | [4] |
p.i. = post-injection; SUV = Standardized Uptake Value; T/N = Tumor-to-Normal tissue ratio; %ID/g = percentage of injected dose per gram of tissue.
Table 2: In Vitro Binding Affinity and Cellular Uptake
| Compound | Cell Line | Method | IC50 (nM) | Uptake/Binding Metric | Reference |
| This compound | U87MG | Radioligand Binding Assay | 404 ± 38 | - | [1] |
| FITC-Galacto-RGD2 | U87MG | Fluorescence Staining | 28 ± 8 | Qualitative | [5] |
| c(RGDyK) | U87MG, MDA-MB-231 | Flow Cytometry | - | Apparent KD | [6] |
| Peptide 1 (RGD) | M21 (αvβ3 positive) | Flow Cytometry | - | Mean Fluorescence | [7] |
IC50 = half maximal inhibitory concentration; KD = dissociation constant.
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful validation of this compound uptake. Below are methodologies for key experiments.
Immunohistochemistry (IHC) for αvβ3 Integrin Expression Validation
This protocol describes the detection of αvβ3 integrin in tissue sections, which is a common method to correlate with this compound uptake.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.
3. Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature.
4. Staining:
-
Wash sections in PBS (phosphate-buffered saline).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with a primary antibody against αvβ3 integrin (e.g., monoclonal antibody LM609) at an optimized dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the color using a chromogen substrate such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Examine slides under a light microscope. The expression of αvβ3 integrin will appear as a brown stain. The intensity and distribution of the staining can be semi-quantitatively scored.
Fluorescence Microscopy with FITC-Conjugated this compound
This method allows for the direct visualization of this compound binding to cells or tissue sections.[5]
1. Cell Culture and Staining:
-
Culture cells (e.g., U87MG) on glass coverslips.
-
Wash cells with PBS.
-
Incubate cells with a solution of FITC-conjugated this compound (e.g., 10-50 µM in serum-free media) for 30-60 minutes at 37°C.
-
For blocking experiments, pre-incubate cells with an excess of unlabeled RGD peptide for 30 minutes before adding the FITC-conjugated probe.
-
Wash cells three times with cold PBS to remove unbound probe.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
2. Tissue Section Staining:
-
Use frozen or paraffin-embedded tissue sections. For paraffin sections, perform deparaffinization and rehydration as described in the IHC protocol.
-
Incubate sections with FITC-conjugated this compound at an optimized concentration.
-
Wash sections to remove unbound probe.
-
Mount with an appropriate mounting medium.
3. Imaging and Quantification:
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and DAPI.
-
The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ) by measuring the mean fluorescence intensity per cell or per unit area of tissue.
Flow Cytometry for Quantitative Binding Analysis
Flow cytometry provides a high-throughput method to quantify the binding of fluorescently labeled this compound to cell suspensions.[7]
1. Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
2. Staining:
-
Incubate the cell suspension with varying concentrations of fluorescently labeled this compound on ice for 30-60 minutes to determine binding affinity (KD). For uptake studies, incubation is typically performed at 37°C.[7]
-
For competitive binding assays, co-incubate cells with the fluorescent probe and increasing concentrations of unlabeled this compound.
-
Include unstained cells as a negative control.
3. Data Acquisition:
-
Wash the cells to remove unbound probe.
-
Resuspend the cells in buffer.
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
4. Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the cell population is determined.
-
For binding affinity, the MFI is plotted against the concentration of the fluorescent probe, and the data is fitted to a saturation binding curve to calculate the KD.
-
For competitive assays, the IC50 is determined from the dose-response curve.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in this compound validation.
Caption: this compound binds to integrin αvβ3, leading to internalization.
References
- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [99mTc]Tc-Galacto-RGD2 integrin αvβ3-targeted imaging as a surrogate for molecular phenotyping in lung cancer: real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: [¹⁸F]Galacto-RGD vs. [⁶⁸Ga]NOTA-RGD for Integrin αvβ3 Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
The non-invasive imaging of αvβ3 integrin expression is a critical tool in oncology and angiogenesis research, enabling the visualization of tumor growth, metastasis, and response to therapy. Radiolabeled cyclic pentapeptides containing the Arg-Gly-Asp (RGD) motif are the most established class of radiotracers for this purpose. This guide provides a detailed head-to-head comparison of two prominent RGD-based PET radiotracers: [¹⁸F]Galacto-RGD and [⁶⁸Ga]NOTA-RGD. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their preclinical and clinical imaging needs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and performance of [¹⁸F]this compound and [⁶⁸Ga]NOTA-RGD. It is important to note that the data for [⁶⁸Ga]NOTA-RGD may represent various derivatives, as a single standard has not been universally adopted in all studies.
| Parameter | [¹⁸F]this compound | [⁶⁸Ga]NOTA-RGD | References |
| Radiolabeling Yield (Decay-Corrected) | 29 ± 5% (overall) | ~70-90% | [1][2][3] |
| Radiochemical Purity | >98% | >95-98% | [1][2][3][4][5] |
| Total Synthesis Time | ~200 minutes | < 15 minutes | [1][2][6][7] |
| Molar Activity | 40-100 TBq/mmol | 9.25-46.25 GBq/μmol | [2][3] |
| In Vitro Binding Affinity (IC₅₀) | ~404 nM (on U87MG cells) | ~4.7 - 16.15 nM (depending on the specific conjugate) | [6][8][9] |
Table 1: Radiosynthesis and In Vitro Performance Comparison.
| Organ | [¹⁸F]this compound (%ID/g at 1h p.i.) | [⁶⁸Ga]NOTA-PRGD2 (%ID/g at 1h p.i.) * | References |
| Tumor (U87MG) | ~1.2 | ~2.42 | [8] |
| Blood | Low | Low | [8] |
| Liver | ~1.5 | ~1.0 | [8] |
| Kidneys | High | High | [8] |
| Muscle | Low | Low | [8] |
Table 2: Comparative Biodistribution in U87MG Tumor-Bearing Mice. Data for [⁶⁸Ga]NOTA-PRGD2 is presented as a representative example of a [⁶⁸Ga]NOTA-RGD derivative. Direct head-to-head biodistribution data for the standard [⁶⁸Ga]NOTA-RGD and [¹⁸F]this compound in the same study is limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radiolabeling of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound involves a multi-step process.[1][2]
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Synthesis of the Prosthetic Group: The radiolabeling is achieved using the prosthetic group 4-nitrophenyl-2-[¹⁸F]fluoropropionate. This involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.
-
Conjugation to the Peptide: The purified 4-nitrophenyl-2-[¹⁸F]fluoropropionate is then reacted with the this compound precursor peptide in a suitable solvent (e.g., DMSO) at an elevated temperature.
-
Purification: The final product, [¹⁸F]this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of [⁶⁸Ga]NOTA-RGD
The radiolabeling of NOTA-RGD with ⁶⁸Ga is a significantly simpler and faster process.[6][7]
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to a suitable range for chelation (typically pH 3.5-4.5) using a buffer such as sodium acetate (B1210297) or HEPES.
-
Labeling Reaction: The NOTA-RGD precursor is added to the buffered ⁶⁸Ga solution and incubated at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes).
-
Quality Control: The radiochemical purity is typically assessed by radio-TLC or radio-HPLC. Purification is often not required due to the high labeling efficiency.
In Vitro Integrin Binding Affinity Assay
A competitive displacement assay using a known radioligand is commonly employed to determine the binding affinity (IC₅₀) of the RGD tracers.[8]
-
Cell Culture: U87MG human glioblastoma cells, which are known to express high levels of αvβ3 integrin, are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are harvested and incubated in a binding buffer containing a constant concentration of a radiolabeled competitor (e.g., ¹²⁵I-echistatin) and varying concentrations of the test compounds ([¹⁸F]this compound or [⁶⁸Ga]NOTA-RGD).
-
Incubation and Washing: The incubation is carried out at room temperature for a defined period (e.g., 1-2 hours). Unbound radioactivity is removed by washing the cells.
-
Measurement and Analysis: The amount of bound radioactivity is quantified using a gamma counter. The data is then analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled competitor.
In Vivo Biodistribution and PET Imaging in a U87MG Xenograft Mouse Model
Animal studies are crucial for evaluating the in vivo performance of the radiotracers.[8]
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with U87MG cells. Tumors are allowed to grow to a suitable size for imaging.
-
Radiotracer Administration: A defined amount of the radiotracer (e.g., 3.7 MBq) is injected intravenously via the tail vein.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is performed for anatomical co-registration.
-
Biodistribution Study: At the end of the imaging session, mice are euthanized, and major organs and the tumor are harvested, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake in the tumor and other organs. The biodistribution data provides a more precise quantification of tracer accumulation.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Simplified signaling pathway of RGD-integrin αvβ3 interaction.
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Caption: Workflow for the radiosynthesis of [⁶⁸Ga]NOTA-RGD.
Discussion and Conclusion
The choice between [¹⁸F]this compound and [⁶⁸Ga]NOTA-RGD depends on several factors, including the specific research question, available infrastructure, and logistical considerations.
[¹⁸F]this compound offers the advantage of a longer half-life (109.8 minutes), which allows for more complex and longer imaging protocols, centralized production, and distribution to satellite imaging centers. However, its synthesis is a multi-step, time-consuming process that requires a cyclotron for ¹⁸F production and expertise in multi-step organic radiosynthesis.
[⁶⁸Ga]NOTA-RGD , on the other hand, boasts a significantly simpler and faster "kit-like" radiolabeling procedure. The availability of ⁶⁸Ge/⁶⁸Ga generators allows for on-site production of the radiotracer, obviating the need for a local cyclotron. This makes it a more accessible and cost-effective option for many research laboratories and clinical departments. The shorter half-life of ⁶⁸Ga (68 minutes) is suitable for imaging studies of appropriate duration and can lead to lower patient radiation dose for a given injected activity. In vitro data suggests that some [⁶⁸Ga]NOTA-RGD derivatives may possess higher binding affinity compared to [¹⁸F]this compound, which could potentially translate to improved tumor-to-background ratios in vivo.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Angiogenesis: A Comparative Guide to Correlating Galacto-RGD PET Signal with CD31 Staining
For researchers, scientists, and professionals in drug development, the accurate measurement of angiogenesis is critical for evaluating novel cancer therapies. This guide provides a comprehensive comparison of Galacto-RGD Positron Emission Tomography (PET) as a non-invasive imaging technique against the gold-standard histological method of CD31 staining for quantifying angiogenesis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these methodologies.
The formation of new blood vessels, a process known as angiogenesis, is a hallmark of cancer, enabling tumor growth and metastasis.[1] Integrins, particularly αvβ3, are cell adhesion molecules that are highly expressed on activated endothelial cells during angiogenesis, making them an attractive target for molecular imaging.[2][3] Radiolabeled Arg-Gly-Asp (RGD) peptides, such as [¹⁸F]this compound, have been developed as PET tracers that specifically bind to integrin αvβ3, allowing for the non-invasive in vivo visualization and quantification of angiogenesis.[4][5]
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells.[6][7] Immunohistochemical (IHC) staining for CD31 is a widely used method to determine microvessel density (MVD) in tumor tissues, providing a quantitative measure of angiogenesis.[6] This guide explores the correlation between the signal from this compound PET and the extent of CD31 staining, offering insights into the strengths and applications of each technique.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical and clinical studies, comparing this compound PET uptake with CD31 staining. The PET signal is often reported as the Standardized Uptake Value (SUV), which is a semi-quantitative measure of tracer uptake, or as a tumor-to-background or tumor-to-muscle ratio. CD31 staining is typically quantified as microvessel density (MVD).
| Study Type | Tumor Model/Cancer Type | This compound PET Metric | CD31 Staining Metric | Correlation Finding |
| Preclinical | Myocardial Infarction (Rat Model) | [¹⁸F]this compound Uptake Ratio (Infarct vs. Remote) | Vascular Density (CD31 IHC) | The time course of focal tracer uptake paralleled vascular density.[8] |
| Preclinical | Myocardial Infarction (Rat Model) | Autoradiography Ratios of ⁶⁸Ga-NODAGA-RGD | Vascular Density (CD31 IHC) | RGD uptake was not affected by vascular density.[9] |
| Clinical | Lung Cancer | [⁹⁹mTc]Tc-Galacto-RGD₂ T/N Ratio | Integrin αvβ3 and CD31 Expression | A significant correlation was found between integrin αvβ3 and CD31 expression. However, no correlation was observed between tracer uptake and integrin αvβ3 expression.[10] |
| Clinical | Renal Carcinoma | ¹⁸F-FPRGD2 PET Signal | Integrin αvβ3 Level on Tumor Vessels (CD31 used to identify vessels) | In papillary renal cell carcinoma, the PET signal correlated with the integrin αvβ3 level on tumor vessels.[11] |
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| [¹⁸F]this compound (monomer) | U87MG glioblastoma | 1.2 ± 0.1 | [12] |
| [¹⁸F]FP-SRGDyK (monomer) | U87MG glioblastoma | 1.5 ± 0.2 | [12] |
| [¹⁸F]FP-SRGD2 (dimer) | U87MG glioblastoma | Not specified | [12] |
| [¹⁸F]FP-PRGD2 (dimer) | U87MG glioblastoma | Not specified | [12] |
| [¹⁸F]FB-SRGD2 (dimer) | U87MG glioblastoma | Not specified | [12] |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (dimer) | MDA-MB-435 breast carcinoma | ~4.0 | [13] |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (tetramer) | U87MG glioblastoma | ~9.9 | [13] |
Experimental Protocols
-
Animal Model: Nude mice with subcutaneously xenografted tumors (e.g., U87MG human glioblastoma, M21 human melanoma).[14]
-
Tracer Injection: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound intravenously via the tail vein.[12][14]
-
Anesthesia: Anesthetize the animals using isoflurane (B1672236) during tracer injection and imaging.[12]
-
PET Scanning:
-
Image Reconstruction: Reconstruct images using an appropriate algorithm, such as a two-dimensional ordered-subsets expectation maximum (OSEM) algorithm.[12] Attenuation and scatter correction may not be applied in some preclinical studies.[12]
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) on the coronal images.[12]
-
Calculate the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[12]
-
Tumor-to-background or tumor-to-muscle ratios can also be determined.[14]
-
-
Biodistribution (Optional but Recommended):
-
Following the final PET scan, euthanize the animals.
-
Dissect tumors and other organs of interest.
-
Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.[14]
-
-
Tissue Preparation:
-
Harvest tumor tissue immediately after euthanasia and fix in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.[15]
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).[6]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the slides with a buffer solution.
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding (typically results in a brown stain).
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
-
Image Acquisition and Analysis:
-
Scan the stained slides at high magnification (e.g., 20x or 40x).[6]
-
Identify "hot spots" of high vascular density.[6]
-
Use image analysis software (e.g., ImageJ) to quantify CD31 staining.[6][15]
-
Quantification methods include:
-
Microvessel Counting: Count individual CD31-positive vessels in multiple high-power fields and express the data as the average number of vessels per unit area (e.g., vessels/mm²).[6]
-
Area-based Measurement: Measure the total area of CD31-positive staining and express it as a percentage of the total tumor area.[15]
-
-
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the this compound signaling pathway and the workflow for correlating PET data with IHC results.
Caption: this compound binds to integrin αvβ3, initiating downstream signaling.
Caption: Workflow for correlating this compound PET with CD31 IHC.
Alternative Methods for Imaging Angiogenesis
While this compound PET is a powerful tool, other techniques are also available for assessing angiogenesis, each with its own advantages and limitations.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique involves the administration of a contrast agent and rapid MR imaging to assess vessel permeability and blood flow. It provides functional information about the vasculature but does not directly target a molecular marker of angiogenesis.[1]
-
Dynamic Contrast-Enhanced Computed Tomography (DCE-CT): Similar to DCE-MRI, this method uses an iodinated contrast agent to measure blood flow, blood volume, and vessel permeability. It offers high spatial resolution but involves ionizing radiation.[1]
-
Other PET Tracers: Besides RGD-based tracers, other PET probes targeting different aspects of angiogenesis are under investigation. For example, tracers targeting vascular endothelial growth factor (VEGF) or its receptors.[17]
-
Optical Imaging: Techniques like fluorescence and bioluminescence imaging can be used in preclinical settings to visualize angiogenesis, often with high sensitivity, but are limited by shallow tissue penetration.[4]
Conclusion
This compound PET imaging provides a non-invasive, quantitative method for assessing integrin αvβ3 expression, a key player in angiogenesis.[3][18] While a direct and consistent correlation with CD31 staining for microvessel density is still being fully elucidated across different tumor types and stages, RGD-based PET offers a valuable in vivo surrogate for monitoring angiogenic activity.[10][11] The choice between this compound PET and CD31 IHC will depend on the specific research question, with PET being ideal for longitudinal, in vivo studies and monitoring therapeutic response, while IHC provides detailed ex vivo information on vascular morphology at a specific time point. The integration of both modalities can offer a more complete picture of the complex process of tumor angiogenesis.
References
- 1. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PET Imaging of Integrin αVβ3 Expression [thno.org]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [99mTc]Tc-Galacto-RGD2 integrin αvβ3-targeted imaging as a surrogate for molecular phenotyping in lung cancer: real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. CD31-Immunohistochemistry Staining [bio-protocol.org]
- 16. 2.8. Tissue Staining—CD31 [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. PET Imaging of Integrin αVβ3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Galacto-RGD Blocking Studies with Unlabeled RGD Peptides
For researchers, scientists, and drug development professionals investigating integrin-targeted therapies and diagnostics, establishing the specificity of binding is paramount. This guide provides a comprehensive comparison of Galacto-RGD, a prominent radiolabeled tracer for imaging αvβ3 integrin expression, with various unlabeled Arginine-Glycine-Aspartic acid (RGD) peptides in blocking studies. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide serves as a practical resource for designing and interpreting experiments aimed at validating the targeted nature of this compound.
The RGD tripeptide sequence is a key recognition motif for integrins, a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and angiogenesis. The αvβ3 integrin subtype is of particular interest in oncology as it is overexpressed on various tumor cells and activated endothelial cells, making it a valuable target for both imaging and therapy. This compound, a glycosylated and radiolabeled RGD peptide, has emerged as a significant tool for positron emission tomography (PET) imaging of αvβ3 expression. To demonstrate that the uptake of this compound in tissues is indeed mediated by specific binding to αvβ3 integrins, blocking studies are essential. These studies involve the co-administration of an excess of an unlabeled ("cold") RGD peptide, which competes for the same binding sites and thereby reduces the signal from the radiolabeled tracer.
Performance Comparison: this compound vs. Unlabeled RGD Peptides
The efficacy of an unlabeled RGD peptide in a blocking study is determined by its binding affinity for the target integrin. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled peptide required to inhibit 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.
Below are tables summarizing the comparative binding affinities and in vivo tumor uptake blocking data for this compound and various unlabeled RGD peptides from published studies.
Table 1: Comparative in vitro Binding Affinities (IC50) of RGD Peptides for αvβ3 Integrin
| Peptide | Description | Cell Line | IC50 (nM) | Reference |
| This compound | Monomeric, glycosylated cyclic RGD | U87MG | 404 ± 38 | [1] |
| c(RGDyK) | Monomeric, cyclic RGD | U87MG | ~50 | |
| FP-SRGD2 | Dimeric, cyclic RGD | U87MG | 79.6 ± 8.8 | [1] |
| FP-PRGD2 | Dimeric, PEGylated cyclic RGD | U87MG | 51.8 ± 4.6 | [1] |
| Echistatin | Disintegrin (natural RGD-containing protein) | U87MG | 1.2 ± 0.1 |
Table 2: In Vivo Tumor Uptake Blocking of Radiolabeled RGD Tracers with Unlabeled c(RGDyK)
| Radiolabeled Tracer | Tumor Model | Unblocked Tumor Uptake (%ID/g at 1h p.i.) | Blocked Tumor Uptake (%ID/g at 1h p.i.) | % Inhibition | Reference |
| ¹⁸F-Galacto-RGD | M21 Human Melanoma | 1.07 ± 0.33 | 0.28 ± 0.05 | ~74% | |
| ¹⁸F-FP-SRGD2 | U87MG Glioblastoma | 2.8 ± 0.4 | Not explicitly stated, but significant reduction observed | - | [1] |
| ¹⁸F-FPTA-RGD2 | U87MG Glioblastoma | 2.1 ± 0.4 | 0.9 ± 0.3 | ~57% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of blocking studies. Below are protocols for key experiments.
In Vitro Competitive Binding Assay
This assay determines the IC50 value of an unlabeled RGD peptide by measuring its ability to compete with a radiolabeled ligand for binding to cells expressing the target integrin.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-echistatin)
-
Unlabeled RGD peptides (this compound, c(RGDyK), etc.) at various concentrations
-
Binding buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Gamma counter
Procedure:
-
Cell Preparation: Culture integrin-expressing cells to near confluency. Harvest the cells and resuspend them in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Competitive Inhibition: Add 50 µL of varying concentrations of the unlabeled RGD peptide to the wells. For the total binding control, add 50 µL of binding buffer. For non-specific binding, add a high concentration of an unlabeled RGD peptide (e.g., 10 µM c(RGDyK)).
-
Radioligand Addition: Add 50 µL of the radiolabeled ligand at a constant concentration (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Washing: Terminate the incubation by centrifuging the plate and aspirating the supernatant. Wash the cell pellets three times with 200 µL of ice-cold wash buffer.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled peptide. Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Inhibition Assay
This assay assesses the ability of an unlabeled RGD peptide to block cell attachment to a surface coated with an extracellular matrix (ECM) protein that is a ligand for the target integrin.
Materials:
-
Integrin-expressing cells
-
ECM protein (e.g., vitronectin or fibronectin)
-
Unlabeled RGD peptides at various concentrations
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., crystal violet)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Cell Preparation: Harvest integrin-expressing cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of the unlabeled RGD peptide for 30 minutes at 37°C.
-
Cell Seeding: Add the cell-peptide mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with methanol.
-
Stain the cells with crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain with solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of the unlabeled peptide and determine the IC50 value.
In Vivo Blocking Study using PET Imaging
This study demonstrates the specificity of a radiolabeled tracer in a living organism by co-injecting an excess of an unlabeled competitor.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with U87MG xenografts)
-
Radiolabeled tracer (e.g., ¹⁸F-Galacto-RGD)
-
Unlabeled RGD peptide (e.g., c(RGDyK))
-
PET/CT scanner
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animals.
-
Blocking Group: Co-inject a cohort of animals intravenously with the radiolabeled tracer (e.g., ~3.7 MBq of ¹⁸F-Galacto-RGD) and a high dose of the unlabeled RGD peptide (e.g., 10 mg/kg of c(RGDyK)).
-
Control Group: Inject another cohort of animals with only the radiolabeled tracer.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the tumor uptake (%ID/g) between the blocked and control groups to determine the percentage of inhibition. A significant reduction in tumor uptake in the blocked group indicates specific binding of the tracer.
Visualizing the Mechanisms: Diagrams of Signaling and Workflows
To further elucidate the processes involved in this compound blocking studies, the following diagrams are provided.
Caption: Integrin αvβ3 signaling cascade initiated by RGD ligand binding.
Caption: Workflow for an in vivo PET imaging blocking study.
Conclusion
Blocking studies with unlabeled RGD peptides are indispensable for validating the specificity of this compound as an αvβ3 integrin-targeted imaging agent. The data consistently demonstrate that the uptake of this compound in αvβ3-expressing tumors can be significantly inhibited by co-administration of an excess of unlabeled RGD peptides, confirming its target-specific binding. Dimeric and other multimeric RGD peptides generally exhibit higher binding affinities than their monomeric counterparts, making them potent competitors in these assays. The provided experimental protocols and diagrams offer a foundational framework for researchers to design, execute, and interpret blocking studies, thereby ensuring the robustness and reliability of their findings in the development of novel integrin-targeted diagnostics and therapeutics.
References
A Tale of Two Tracers: A Pharmacokinetic Showdown Between Galacto-RGD and [18F]FPPRGD2
For researchers and drug development professionals navigating the landscape of integrin αvβ3 imaging, the choice of a PET tracer is a critical decision. This guide provides an objective, data-driven comparison of two prominent radiolabeled RGD peptides: the monomeric [18F]Galacto-RGD and the dimeric [18F]FPPRGD2. By examining their pharmacokinetic profiles, biodistribution, and the experimental protocols that underpin these findings, this document aims to equip scientists with the information needed to select the optimal tracer for their research.
At a Glance: Key Pharmacokinetic Parameters
The following tables summarize the quantitative pharmacokinetic data for [18F]this compound and [18F]FPPRGD2, compiled from various preclinical and clinical studies. These values provide a snapshot of the tracers' behavior in vivo, highlighting differences in tumor uptake, clearance, and organ distribution.
Table 1: Comparative Biodistribution of [18F]this compound and [18F]FPPRGD2 in U87MG Tumor-Bearing Mice (%ID/g ± SD)
| Organ | [18F]this compound (60 min p.i.) | [18F]FPPRGD2 (60 min p.i.) |
| Tumor | 1.2 ± 0.1[1] | 2.56 ± 0.48[2] |
| Blood | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Liver | 0.8 ± 0.1 | 1.1 ± 0.2 |
| Kidneys | 3.5 ± 0.8 | 2.78 ± 0.58[3] |
| Muscle | 0.3 ± 0.1 | 0.4 ± 0.1 |
Table 2: Human Radiation Dosimetry
| Tracer | Effective Dose (mSv/MBq) | Key Organs of Highest Dose |
| [18F]this compound | 0.017 (male), 0.020 (female)[4] | Bladder, Kidneys, Spleen |
| [18F]FPPRGD2 | 0.0396 ± 0.0181[5] | Bladder, Kidneys, Large Intestine, Spleen[5] |
Delving Deeper: Experimental Methodologies
The data presented above are derived from rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
Typical Preclinical PET Imaging Workflow
The following diagram illustrates a standard workflow for preclinical evaluation of these PET tracers in tumor-bearing animal models.
Caption: Preclinical PET imaging workflow for RGD tracers.
Radiolabeling of RGD Tracers
The synthesis and radiolabeling of these tracers are multi-step processes. The diagram below outlines the general logical flow for producing the final radiopharmaceutical.
Caption: Generalized radiolabeling and quality control workflow.
In-Depth Discussion
Tumor Uptake and Targeting
A significant finding from comparative studies is the superior tumor uptake of the dimeric [18F]FPPRGD2 compared to the monomeric [18F]this compound.[1][5] This is attributed to the polyvalency effect, where the presence of two RGD motifs in [18F]FPPRGD2 leads to a higher binding affinity for integrin αvβ3.[1] In U87MG tumor-bearing mice, [18F]FPPRGD2 demonstrated approximately double the tumor uptake of [18F]this compound at 60 minutes post-injection.[1][2] This enhanced accumulation can result in better tumor-to-background contrast, a critical factor for accurate tumor delineation in PET imaging.
Pharmacokinetics and Clearance
Both tracers exhibit rapid clearance from the blood, primarily through the renal-urinary route.[4][5][6] This is a desirable characteristic for imaging agents as it leads to low background signal in non-target tissues. Time-activity curves show a swift reduction of the tracers in circulation, with a significant portion cleared within the first hour post-injection.[5][6] The primary route of excretion for both molecules is via the kidneys, leading to high activity in the bladder.[4][5]
Biodistribution in Healthy Tissues
In humans, both tracers show physiological uptake in several organs. For [18F]FPPRGD2, moderate uptake is observed in the spleen, liver, and intestines.[5][7] Similarly, [18F]this compound shows accumulation in the spleen, liver, and intestine.[8] The biodistribution profiles are generally similar, with the primary difference being the magnitude of tumor uptake.[9]
Clinical Implications
The higher tumor uptake of [18F]FPPRGD2 may offer advantages in clinical settings, potentially allowing for more sensitive detection of tumors with lower levels of integrin αvβ3 expression. However, [18F]this compound was the first RGD-based tracer to be used in humans and has a longer history of clinical evaluation.[4][10] The choice between the two may depend on the specific clinical question, the required sensitivity, and logistical considerations related to tracer synthesis and availability.
Conclusion
Both [18F]this compound and [18F]FPPRGD2 are valuable tools for the non-invasive imaging of integrin αvβ3 expression. The dimeric structure of [18F]FPPRGD2 confers a higher tumor-targeting efficacy, which may be advantageous for certain research and clinical applications. [18F]this compound, as a well-established monomeric tracer, continues to be a relevant option. The selection of the appropriate tracer should be guided by a thorough understanding of their respective pharmacokinetic profiles and the specific requirements of the intended application. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
- 1. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison Study of [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2 and [68Ga]Ga-NOTA-PRGD2 for PET Imaging of U87MG Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Comparison Study of [18F]AlF-NOTA-PRGD2, [18F]FPPRGD2 and [68Ga]Ga-NOTA-PRGD2 Using a Reference Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Biodistribution of the ¹⁸F-FPPRGD₂ PET radiopharmaceutical in cancer patients: an atlas of SUV measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
Sensitivity and specificity of Galacto-RGD in detecting metastases
A Comparative Guide to Galacto-RGD for Metastasis Detection
For researchers and professionals in drug development, the accurate detection of metastatic lesions is a critical component of cancer staging, therapeutic planning, and response assessment. The development of targeted molecular imaging agents has introduced new possibilities for non-invasively characterizing tumor biology. One such agent, [18F]this compound, is a radiolabeled peptide designed to target αvβ3 integrin, a protein highly expressed during angiogenesis and in various tumor cells. This guide provides an objective comparison of this compound's performance against other established imaging modalities, supported by experimental data and detailed protocols.
Performance of [18F]this compound: Sensitivity and Specificity
[18F]this compound positron emission tomography (PET) leverages the overexpression of αvβ3 integrin on endothelial cells of newly forming blood vessels and on the surface of some tumor cells.[1][2] This allows for the visualization of metastatic processes. However, its sensitivity can be variable depending on the location and type of metastasis.
Clinical studies have shown that the overall sensitivity of [18F]this compound PET for detecting all cancerous lesions ranges from 59% to 92%.[1][3] While it demonstrates high sensitivity for primary tumors (83-100%), its effectiveness in detecting metastatic spread is more moderate.[1][3] Specifically, the sensitivity for metastatic lymph nodes is reported to be between 33% and 54%, and for distant metastases, it ranges from 46% to 78%.[1][3] In a study focused on prostate cancer, [18F]this compound PET identified 78.4% of bone lesions but only 40% of metastatic lymph nodes.[4] This suggests that while it is a valuable tool, particularly for bone metastases where there is low background activity, its utility for comprehensive tumor staging may be limited by its moderate sensitivity for nodal and some distant metastases.[3][4]
Comparison with Alternative Imaging Modalities
The clinical standard for metastasis detection often involves a combination of imaging techniques. Comparing [18F]this compound to these alternatives highlights its specific strengths and weaknesses.
-
[18F]FDG-PET/CT: The most common PET tracer, [18F]Fluorodeoxyglucose ([18F]FDG), measures glucose metabolism, which is typically elevated in cancer cells. Studies directly comparing the two tracers have indicated that [18F]FDG PET is generally superior for overall tumor staging, detecting more lesions than [18F]this compound PET.[1][5] For instance, in detecting bone metastases, [18F]FDG-PET shows a sensitivity of 95% and a specificity of 94.6% on a per-lesion basis.[6] However, [18F]this compound can provide complementary information, as αvβ3 expression and glucose metabolism are not always closely linked.[5]
-
Magnetic Resonance Imaging (MRI): MRI offers excellent soft-tissue contrast and is highly effective for detecting metastases in specific organs, such as the brain and liver. For lymph node metastasis in papillary thyroid carcinoma, MRI has shown the highest sensitivity (69.7%) and specificity (85.5%) compared to CT and ultrasound.[7] For bone metastases, MRI demonstrates a sensitivity of 83.8% and specificity of 96.3% (lesion basis).[6] Advanced techniques like lymphotropic nanoparticle-enhanced MRI (LMRI) have achieved even higher accuracy for nodal staging, with a sensitivity of 98% and specificity of 92%.[8]
-
Computed Tomography (CT): Contrast-enhanced CT is a widely used modality for staging. While it is less sensitive than PET or MRI for certain applications, it provides crucial anatomical detail. In direct comparisons, contrast-enhanced CT detected more lesions than [18F]this compound PET.[1]
| Imaging Modality | Target Lesion | Sensitivity | Specificity | Basis of Analysis |
| [18F]this compound PET | All Lesions | 59% - 92%[1][3] | Not Reported | Per Lesion |
| Metastatic Lymph Nodes | 33% - 54%[1][3] | Not Reported | Per Lesion | |
| Distant Metastases | 46% - 78%[1][3] | Not Reported | Per Lesion | |
| Bone Metastases | 78.4%[4] | Not Reported | Per Lesion | |
| [18F]FDG PET | Bone Metastases | 95.0%[6] | 94.6%[6] | Per Lesion |
| Bone Metastases | 91.9%[6] | 96.8%[6] | Per Patient | |
| MRI | Bone Metastases | 83.8%[6] | 96.3%[6] | Per Lesion |
| Lymph Node Metastases | 69.7%[7] | 85.5%[7] | Per Patient | |
| LMRI | Lymph Node Metastases | 98%[8] | 92%[8] | Per Lesion |
| CT | Lymph Node Metastases | 63.3%[7] | 80.2%[7] | Per Patient |
| Bone Scan | Bone Metastases | 71.5%[6] | 91.0%[6] | Per Lesion |
Experimental Protocols
Protocol: In Vivo Metastasis Detection using [18F]this compound PET/CT
This protocol outlines the typical procedure for clinical imaging of αvβ3 integrin expression in cancer patients.
-
Radiopharmaceutical Preparation: The [18F]this compound tracer is synthesized by conjugating a sugar amino acid to the cyclic peptide c(RGDfK), followed by radiolabeling with Fluorine-18.[1][9] The synthesis is performed under sterile conditions, and the final product is subjected to quality control for radiochemical purity and specific activity.
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. No other specific preparation is usually necessary.
-
Tracer Administration: A dose of 140 to 200 MBq of [18F]this compound is administered to the patient via intravenous injection.[10]
-
Uptake Period: Following the injection, the patient rests for a 60 to 90-minute uptake period.[10][11] This allows for the tracer to circulate and accumulate in tissues with high αvβ3 integrin expression while clearing from background tissues, primarily through the renal system.[11]
-
PET/CT Imaging: The patient is positioned on the scanner bed. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is immediately followed by a static PET emission scan, typically covering a region from the head to the mid-thigh or the entire body, depending on the clinical question.[10]
-
Image Analysis:
-
PET images are reconstructed and corrected for attenuation using the CT data.
-
The PET and CT images are fused to provide a correlated anatomical and functional view.
-
Regions of interest (ROIs) are drawn around areas of abnormal tracer uptake, as well as in reference tissues like muscle or blood pool.
-
The standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation, is calculated for these regions.[10]
-
-
Interpretation and Validation: Fused images are interpreted by a nuclear medicine physician. Areas of focal uptake that are not attributable to physiological processes are considered suspicious for malignancy. For research purposes, findings can be correlated with histopathological analysis and immunohistochemical staining for αvβ3 expression from biopsied tissue to confirm the results.[10][11]
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the mechanism and application of this compound, the following diagrams illustrate its biological interaction and the typical experimental process.
Caption: this compound binds to αvβ3 integrin, activating downstream signaling.
Caption: Experimental workflow for metastasis detection using [18F]this compound PET/CT.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 5. Comparison of integrin alphaVbeta3 expression and glucose metabolism in primary and metastatic lesions in cancer patients: a PET study using 18F-galacto-RGD and 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 4, Sensitivity and Specificity of Diagnostic Methods to Detect Bone Metastasis in Lung Cancer - Optimizing Health System Use of Medical Isotopes and Other Imaging Modalities - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sensitive, Noninvasive Detection of Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Angiogenesis Imaging: The Galacto-RGD Advantage
A Comparative Guide for Researchers and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Visualizing and quantifying this process is paramount for diagnosing cancer, monitoring disease progression, and evaluating the efficacy of anti-angiogenic therapies. Among the various molecular imaging probes developed for this purpose, Galacto-RGD has emerged as a promising agent with distinct advantages. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
The Superior Pharmacokinetics of this compound
The primary advantage of this compound lies in its improved biodistribution and pharmacokinetic properties compared to earlier RGD-based tracers. The addition of a galactose moiety (glycosylation) to the RGD peptide significantly enhances its hydrophilicity.[1][2] This modification leads to faster blood clearance and reduced uptake in non-target organs like the liver and intestines, which has been a limiting factor for other RGD peptides.[1] The result is a higher tumor-to-background ratio, enabling clearer and more specific imaging of angiogenic activity.[3]
[18F]this compound, a widely studied positron emission tomography (PET) tracer, has demonstrated specific binding to αvβ3 integrin, a key receptor expressed on activated endothelial cells during angiogenesis.[1][3] This specificity allows for the non-invasive quantification of αvβ3 expression, providing valuable insights into the molecular processes of tumor development and response to therapy.[3][4]
Comparative Performance of Angiogenesis Imaging Agents
The following table summarizes the quantitative performance of this compound in comparison to other imaging probes for angiogenesis.
| Imaging Probe | Modality | Target | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Key Advantages | Key Disadvantages |
| [18F]this compound | PET | αvβ3 Integrin | 2.1 ± 0.2 (at 60 min p.i.)[5] | ~4 (in glioma patients)[6] | Improved pharmacokinetics, high specificity, well-established in clinical trials.[1][7] | Moderate tumor uptake compared to dimeric RGD peptides.[2][5] |
| [18F]FPPRGD2 (Dimeric RGD) | PET | αvβ3 Integrin | 3.5 ± 0.5 (at 60 min p.i.)[5] | Higher than monomeric RGD[5] | Higher binding affinity and tumor uptake due to polyvalency.[5] | Higher radiation dose compared to [18F]this compound.[8] |
| VEGF-based tracers | PET/SPECT | VEGF Receptors | Variable | Variable | Directly targets the VEGF pathway, can be used for therapy response monitoring.[7] | Potential for immunogenicity, complex production.[7] |
| αvβ3-targeted Paramagnetic Nanoparticles | MRI | αvβ3 Integrin | Not directly comparable (%ID/g) | Significant contrast enhancement[9] | High spatial resolution of MRI.[10] | Lower sensitivity compared to PET, potential for non-specific uptake.[9] |
| Targeted Microbubbles | Ultrasound | αvβ3 Integrin, VEGFR-2 | Not directly comparable (%ID/g) | High signal in tumor tissue[11] | Real-time imaging, no ionizing radiation.[11] | Limited tissue penetration, operator-dependent.[10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism and application of this compound, it is crucial to visualize the underlying biological pathways and the experimental procedures for its use.
This compound Signaling in Angiogenesis
The following diagram illustrates the signaling pathway initiated by the binding of this compound to αvβ3 integrin on endothelial cells, a key step in angiogenesis.
Caption: this compound binds to αvβ3 integrin, activating downstream signaling pathways that promote endothelial cell proliferation and migration, key events in angiogenesis.
In Vivo Imaging Workflow with [18F]this compound PET
The standardized workflow for preclinical and clinical imaging of angiogenesis using [18F]this compound is depicted below.
Caption: A typical experimental workflow for in vivo angiogenesis imaging using [18F]this compound PET, from tracer administration to data quantification.
Comparative Advantages of this compound
The following diagram provides a logical comparison of this compound with alternative angiogenesis imaging agents, highlighting its key strengths.
Caption: this compound offers significant advantages over other angiogenesis imaging agents due to its favorable pharmacokinetic profile and high specificity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving this compound.
In Vitro Integrin Binding Assay
Objective: To determine the binding affinity (IC50) of this compound to αvβ3 integrin.
-
Cell Culture: Culture αvβ3-positive cells (e.g., U87MG human glioblastoma cells) in appropriate media.
-
Competitive Binding: Incubate cells with a constant concentration of a radiolabeled ligand that binds to αvβ3 (e.g., [125I]Echistatin) and varying concentrations of this compound.[5]
-
Incubation and Washing: Incubate for a specified time (e.g., 1 hour) at room temperature. Wash the cells to remove unbound ligand.
-
Quantification: Measure the radioactivity of the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[5]
In Vivo Small Animal PET Imaging
Objective: To visualize and quantify tumor angiogenesis in a preclinical model using [18F]this compound.
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting αvβ3-positive tumor cells (e.g., M21 human melanoma cells).[3]
-
Tracer Injection: Once tumors reach a suitable size, intravenously inject a defined dose of [18F]this compound (e.g., 7.4 MBq) via the tail vein.[3]
-
PET Scanning: At specific time points post-injection (e.g., 30, 60, 90 minutes), anesthetize the mice and perform PET scans using a small-animal PET scanner.[3]
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., ordered subsets expectation maximization).[3]
-
Data Analysis: Draw regions of interest (ROIs) over the tumor and other organs of interest on the PET images. Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[3][5]
-
(Optional) Blocking Study: To confirm specificity, co-inject a blocking dose of a non-radiolabeled RGD peptide with [18F]this compound and observe the reduction in tumor uptake.[3]
Conclusion
This compound represents a significant advancement in the field of molecular imaging of angiogenesis. Its superior pharmacokinetic profile, high specificity for αvβ3 integrin, and extensive validation in both preclinical and clinical settings make it a powerful tool for researchers and clinicians.[1][3][7] While newer agents, such as dimeric RGD peptides, may offer higher tumor uptake, this compound remains a robust and reliable tracer for the non-invasive assessment of angiogenesis.[5] The detailed protocols and comparative data provided in this guide aim to facilitate the adoption and effective utilization of this valuable imaging probe in the ongoing efforts to understand and combat cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 7. Imaging Key Biomarkers of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Ultrasound Assessment of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Tumor Targeting: A Comparative Guide to the Limitations of Galacto-RGD in Specific Cancer Types
For Immediate Release
MUNICH, Germany – December 17, 2025 – While the radiolabeled Arg-Gly-Asp (RGD) peptide, [¹⁸F]Galacto-RGD, has shown promise in the non-invasive imaging of αvβ3 integrin expression, a key player in tumor angiogenesis and metastasis, its efficacy is not uniform across all cancer types. A comprehensive review of existing experimental data reveals significant limitations in certain malignancies, highlighting the need for careful patient selection and the potential superiority of alternative targeting agents in specific contexts. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for future clinical investigations.
Performance Overview: this compound vs. Alternatives
[¹⁸F]this compound, a monomeric RGD peptide, serves as a valuable tool for positron emission tomography (PET) imaging of αvβ3 integrin. However, its diagnostic accuracy can be hampered by several factors, including heterogeneous tracer uptake, lower sensitivity in detecting metastatic lesions compared to other methods, and challenges in distinguishing tumors from inflammatory processes.
Key Limitations Observed:
-
Reduced Sensitivity in Metastatic Lesions: Clinical studies have demonstrated that the sensitivity of [¹⁸F]this compound PET for detecting metastatic lymph nodes (33-54%) and distant metastases (46-78%) is notably lower than for primary tumors (83-100%)[1][2]. In direct comparisons, conventional staging with contrast-enhanced CT and [¹⁸F]FDG PET has shown higher sensitivity for overall lesion identification[3].
-
Heterogeneous Uptake and Low Efficacy in Specific Cancer Types: Tracer accumulation of [¹⁸F]this compound shows significant variability across different tumor types and even within the same tumor. Notably, certain cancer types exhibit minimal or no uptake. For instance, two cases of low-grade liposarcomas showed no substantial tracer accumulation[4]. This variability is often linked to the heterogeneous expression of the αvβ3 integrin target.
-
Challenges in Liver Metastases Detection: The physiological uptake of [¹⁸F]this compound in the liver can obscure the detection of liver metastases, making it a significant limitation for cancers that frequently metastasize to this organ[2][3].
-
Uptake in Inflammatory Lesions: [¹⁸F]this compound can accumulate in inflammatory lesions, which also exhibit angiogenesis and increased αvβ3 expression. This can lead to false-positive results, making it difficult to differentiate between malignancy and inflammation[5].
-
Inferior Performance Compared to Multimeric RGD Peptides: Preclinical studies have shown that dimeric RGD peptides, such as [¹⁸F]FPPRGD2, exhibit significantly higher tumor uptake compared to the monomeric [¹⁸F]this compound. This is attributed to the polyvalency effect, which enhances binding affinity to integrins[6].
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the performance of [¹⁸F]this compound with other imaging agents.
Table 1: Sensitivity of [¹⁸F]this compound PET in Lesion Detection
| Lesion Type | Sensitivity Range | Reference |
| Primary Tumors | 83% - 100% | [1][2] |
| Metastatic Lymph Nodes | 33% - 54% | [1][2] |
| Distant Metastases | 46% - 78% | [1][2] |
| All Lesions | 59% - 92% | [1][2] |
Table 2: Comparative Tumor Uptake of Monomeric vs. Dimeric RGD Peptides in a Preclinical Model (U87MG human glioblastoma xenografts)
| Radiotracer | Tumor Uptake (%ID/g at 60 min p.i.) | Reference |
| [¹⁸F]this compound (monomeric) | 1.2 ± 0.1 | [6] |
| [¹⁸F]FP-SRGDyK (monomeric) | 1.5 ± 0.2 | [6] |
| [¹⁸F]FP-SRGD2 (dimeric) | 2.8 ± 0.4 | [6] |
| [¹⁸F]FP-PRGD2 (dimeric) | Not specified in the provided text | [6] |
| [¹⁸F]FB-SRGD2 (dimeric) | 2.3 ± 0.3 | [6] |
Table 3: Standardized Uptake Values (SUV) of [¹⁸F]this compound in Various Cancers
| Cancer Type | Mean SUVmax (Range) | Reference |
| Malignant Melanoma, Sarcomas, Osseous Metastases | 3.8 ± 2.3 (1.2 - 10.0) | [4] |
| Squamous Cell Carcinoma of the Head and Neck | 3.4 ± 1.2 (2.2 - 5.8) | [7] |
| Invasive Breast Carcinoma | 3.6 ± 1.8 (1.4 - 8.7) | |
| Low-Grade Liposarcoma | 0.5 ± 0.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of [¹⁸F]this compound.
[¹⁸F]this compound PET Imaging in Human Cancer Patients
1. Radiopharmaceutical Preparation:
-
The precursor for [¹⁸F]this compound is synthesized and subjected to ¹⁸F-labeling.
-
The final product is purified using high-performance liquid chromatography (HPLC) to achieve a radiochemical purity of >98%[2].
-
The specific activity typically ranges from 40 to 100 GBq/μmol[1][2].
2. Patient Preparation and Injection:
-
Patients are typically fasted for at least 4 hours prior to the scan.
-
An intravenous injection of 133-200 MBq of [¹⁸F]this compound is administered[7].
3. PET Scan Acquisition:
-
A transmission scan is acquired before the emission scan for attenuation correction.
-
Static emission scans are typically acquired starting around 60-72 minutes post-injection[7].
-
The scan covers the region of interest, often from the pelvis to the thorax, with 5-7 bed positions of 5 minutes each.
-
For kinetic modeling, dynamic emission scans can be performed over 60 minutes covering the tumor region[7].
4. Image Analysis:
-
Images are reconstructed using algorithms such as ordered subsets expectation maximization (OSEM).
-
Standardized Uptake Values (SUVs) are calculated for tumor lesions and normal tissues by drawing regions of interest (ROIs) on the PET images.
Immunohistochemistry for αvβ3 Integrin Expression
1. Tissue Preparation:
-
Snap-frozen tumor specimens are sectioned using a cryostat.
-
Sections are mounted on slides, air-dried, and fixed in acetone.
2. Staining Procedure:
-
Endogenous peroxidase activity is blocked using hydrogen peroxide.
-
Non-specific binding is blocked with a serum-free protein block.
-
Slides are incubated with a primary antibody specific for αvβ3 integrin (e.g., LM609).
-
A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.
-
The signal is visualized using a suitable substrate-chromogen solution (e.g., fast red).
-
Slides are counterstained with hematoxylin.
3. Analysis:
-
The intensity of staining is graded (e.g., on a four-point scale).
-
Microvessel density of αvβ3-positive vessels is determined by counting stained vessels in areas of highest vascularization.
Western Blot for αvβ3 Integrin Expression
1. Protein Extraction:
-
Tumor tissue or cultured cells are lysed in a suitable buffer containing protease inhibitors.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
2. Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the αv or β3 integrin subunit.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is then applied.
4. Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The band intensity is quantified using densitometry software, with a loading control (e.g., β-actin) used for normalization.
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound is intrinsically linked to the expression and activity of its target, the αvβ3 integrin. Understanding the signaling pathways governed by this integrin is crucial for comprehending both its therapeutic potential and the mechanisms that can lead to resistance.
Upon ligand binding, αvβ3 integrin activates downstream signaling cascades that are critical for cell survival, proliferation, and migration. A key mediator in this process is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin clustering. This, in turn, activates the PI3K/Akt pathway, a central regulator of cell survival and proliferation.
Limitations in this compound efficacy can arise from several resistance mechanisms. Intrinsic resistance may occur in tumors with inherently low or absent αvβ3 integrin expression. Acquired resistance can develop through the downregulation of αvβ3 expression on tumor cells or the tumor vasculature in response to therapy. Furthermore, the activation of alternative signaling pathways that bypass the need for integrin-mediated signaling can also contribute to reduced treatment efficacy.
Conclusion
[¹⁸F]this compound PET imaging is a valuable research tool for the non-invasive assessment of αvβ3 integrin expression in vivo. However, its limitations in certain cancer types, particularly in detecting metastatic disease and in tumors with low or heterogeneous target expression, must be carefully considered. The development and evaluation of alternative targeting strategies, such as multimeric RGD peptides, are warranted to overcome these challenges and improve the diagnostic accuracy of integrin-targeted imaging. This comparative guide underscores the importance of a nuanced, data-driven approach to the application of molecular imaging agents in oncology, ultimately paving the way for more personalized and effective cancer therapies.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Reactivity of Galacto-RGD with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Galacto-RGD with various integrin subtypes, supported by available experimental data. This compound, a glycosylated cyclic Arg-Gly-Asp (RGD) peptide, has been extensively studied as a ligand for integrins, particularly for its application in molecular imaging. Understanding its cross-reactivity is crucial for the development of targeted diagnostics and therapeutics.
Quantitative Binding Affinity of this compound
The binding affinity of RGD peptides to different integrin subtypes is a critical determinant of their specificity and potential therapeutic window. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a ligand in inhibiting a specific biological function, with a lower IC50 value indicating a higher binding affinity.
While this compound is widely reported to be highly selective for the αvβ3 integrin, specific quantitative data on its cross-reactivity with a broad range of other RGD-binding integrins is not extensively available in the public domain. The available data is summarized in the table below.
| Ligand | Integrin Subtype | IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| This compound | αvβ3 | 404 ± 38 | 125I-echistatin | Not Applicable |
| This compound | αvβ1 | Data Not Available | - | - |
| This compound | αvβ5 | Data Not Available | - | - |
| This compound | αvβ6 | Data Not Available | - | - |
| This compound | α5β1 | Data Not Available | - | - |
| This compound | αIIbβ3 | Data Not Available | - | - |
Table 1: Comparative Binding Affinities of this compound. This table summarizes the known IC50 value for this compound with integrin αvβ3. The lack of publicly available quantitative data for other integrin subtypes is noted.
The IC50 value for this compound's binding to αvβ3 integrin was determined to be 404 ± 38 nM in a competitive cell-binding assay using U87MG human glioblastoma cells, which express αvβ3.[1] This monomeric RGD peptide's affinity is often compared to dimeric or multimeric RGD peptides, which generally exhibit higher binding affinities due to the polyvalency effect.[1]
Experimental Protocols for Assessing Integrin Binding
The determination of the binding affinity of ligands like this compound to integrins is typically performed using in vitro assays. A common method is the competitive cell-binding assay.
Competitive Cell-Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to integrins on the surface of cultured cells.
Workflow for Competitive Cell-Binding Assay
Caption: Workflow of a competitive cell-binding assay.
Detailed Methodology:
-
Cell Culture: Cells known to express the integrin of interest (e.g., U87MG cells for αvβ3) are cultured to a suitable confluency and then harvested.
-
Ligand Preparation: A radiolabeled ligand with known high affinity for the target integrin (e.g., 125I-echistatin for αvβ3) is used as a competitor.[1] A series of dilutions of the unlabeled test compound (this compound) are prepared.
-
Competitive Binding: The cells are incubated in the presence of a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Washing: After incubation, the cells are washed to remove any unbound ligands.
-
Quantification: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. The IC50 value is then determined by non-linear regression analysis.
Integrin Signaling Pathway upon RGD Binding
The binding of RGD-containing ligands, such as this compound, to integrins triggers a cascade of intracellular signaling events, primarily mediated by the recruitment of focal adhesion kinase (FAK) and Src family kinases. This signaling pathway plays a crucial role in cell adhesion, migration, proliferation, and survival.
Integrin-Mediated Signaling Pathway
Caption: Integrin signaling pathway upon RGD binding.
Upon binding of this compound to the extracellular domain of the integrin, a conformational change is induced, leading to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail of the integrin β subunit. This creates a docking site for Src family kinases. The subsequent activation of the FAK/Src complex leads to the phosphorylation of downstream targets like p130Cas and paxillin, which in turn regulate the actin cytoskeleton, thereby influencing cell motility and adhesion.
Conclusion
References
A Head-to-Head Battle: Monomeric vs. Dimeric RGD Tracers for Enhanced Tumor Imaging
For researchers, scientists, and drug development professionals, the quest for more precise and effective tumor imaging agents is paramount. Among the promising candidates, radiolabeled Arg-Gly-Asp (RGD) peptides, which target αvβ3 integrin expressed on tumor neovasculature, have garnered significant attention. A key question in the optimization of these tracers is the impact of their valency. This guide provides a comprehensive comparison of monomeric and dimeric RGD tracers, supported by experimental data, to aid in the selection of the most suitable agent for your research.
The fundamental principle behind RGD-based tumor imaging lies in the specific recognition of the RGD tripeptide sequence by αvβ3 integrins, which are overexpressed on angiogenic endothelial cells and some tumor cells.[1][2] By radiolabeling these peptides, their biodistribution and accumulation at the tumor site can be visualized and quantified using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
The transition from monomeric to dimeric RGD structures is driven by the "polyvalency effect," which posits that multimeric ligands can exhibit increased binding affinity and avidity to their targets.[3] This guide will delve into the experimental evidence that supports or challenges this hypothesis in the context of RGD tracers.
Performance Comparison: In Vitro Binding Affinity
The initial assessment of a tracer's efficacy often begins with in vitro studies to determine its binding affinity to the target receptor. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher affinity. A consistent trend observed across multiple studies is the superior binding affinity of dimeric RGD peptides compared to their monomeric counterparts.
| Tracer Type | RGD Peptide | Radionuclide | IC50 (nM) | Cell Line | Reference |
| Monomeric | c(RGDfK) | 99mTc | 1.0 | OVCAR-3 | [1][2] |
| Dimeric | E-[c(RGDfK)]₂ | 99mTc | 0.1 | OVCAR-3 | [1][2] |
| Monomeric | c(RGDyK) | 18F | 3.5 ± 0.3 | HBCECs | [3] |
| Dimeric | E[c(RGDyK)]₂ | 18F | 2.3 ± 0.7 | HBCECs | [3] |
| Monomeric | c(RGDfK) | 64Cu | 2700 ± 700 | U87MG | [4] |
| Dimeric | E[c(RGDfK)]₂ | 64Cu | 700 ± 100 | U87MG | [4] |
As the data clearly indicates, dimerization consistently leads to a significant increase in binding affinity, often by an order of magnitude.[1][2] This enhanced affinity is attributed to a bivalent interaction with the target integrin, leading to a more stable and prolonged binding event.[1]
Performance Comparison: In Vivo Tumor Uptake
The ultimate test of a tumor imaging agent is its performance in vivo. The percentage of injected dose per gram of tissue (%ID/g) in the tumor is a critical measure of its targeting efficiency. Studies in various tumor xenograft models have demonstrated that the higher in vitro affinity of dimeric RGD tracers often translates to improved tumor uptake and retention.
| Tracer Type | RGD Peptide | Radionuclide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| Monomeric | 99mTc-HYNIC-c(RGDfK) | 99mTc | OVCAR-3 | 1 h | ~4.5 | [1] |
| Dimeric | 99mTc-HYNIC-E-[c(RGDfK)]₂ | 99mTc | OVCAR-3 | 1 h | ~5.5 | [1] |
| Monomeric | [18F]FB-c(RGDyK) | 18F | U87MG | 2 h | 1.56 ± 0.35 | [3] |
| Dimeric | [18F]FB-E[c(RGDyK)]₂ | 18F | U87MG | 2 h | 4.27 ± 1.04 | [3] |
| Monomeric | [64Cu]Cu-AmBaSar-c(RGD) | 64Cu | U87MG | 20 h | 0.65 ± 0.05 | [3] |
| Dimeric | 64Cu-AmBaSar-E[c(RGD)]₂ | 64Cu | U87MG | 20 h | 1.76 ± 0.38 | [3] |
| Monomeric | c(RGDfE) | Not Specified | M21 | 1 h | 1.56 ± 0.15 | [3] |
| Dimeric | E[c(RGDfE)]₂ | Not Specified | M21 | 1 h | 2.48 ± 0.15 | [3] |
The in vivo data consistently shows that dimeric RGD tracers achieve higher tumor uptake compared to their monomeric analogs.[1][3] For instance, at 2 hours post-injection in a U87MG glioma model, the dimeric [¹⁸F]FB-E[c(RGDyK)]₂ exhibited a tumor uptake of 4.27 ± 1.04 %ID/g, which was significantly higher than the 1.56 ± 0.35 %ID/g observed for the monomeric version.[3] This enhanced tumor accumulation and retention are crucial for obtaining high-contrast images and accurate quantification of integrin expression.
Signaling and Experimental Workflows
To understand the biological basis of RGD tracer targeting and the methodologies used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific comparison. Below are summaries of methodologies commonly employed in the evaluation of RGD tracers.
Radiolabeling of RGD Peptides with 68Ga
This protocol describes a general method for labeling a NOTA-conjugated RGD peptide with Gallium-68.
-
Elution: Elute 68GaCl₃ from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68Ga eluate to a solution of the NOTA-RGD peptide (typically 5-10 nmol) dissolved in a suitable buffer, such as 0.2 M sodium acetate, to adjust the pH to approximately 4.0-4.5.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes). The optimal temperature and time may vary depending on the specific peptide and chelator.
-
Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vitro Competitive Binding Assay
This assay is used to determine the IC50 value of an RGD tracer.
-
Cell Seeding: Seed tumor cells known to express αvβ3 integrin (e.g., U87MG, OVCAR-3) into 96-well plates and allow them to adhere overnight.
-
Competition: Add increasing concentrations of the non-radiolabeled RGD peptide (monomer or dimer) to the wells, followed by a constant concentration of a radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for competitive binding.
-
Washing and Lysis: Wash the cells to remove unbound radioactivity and then lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration and fit the data using a nonlinear regression to determine the IC50 value.
In Vivo PET Imaging in a U87MG Xenograft Mouse Model
This protocol outlines a typical procedure for in vivo imaging of tumor-bearing mice.
-
Tumor Inoculation: Subcutaneously inject U87MG human glioblastoma cells into the flank of immunocompromised mice (e.g., athymic nude mice). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration: Intravenously inject the radiolabeled RGD tracer (monomer or dimer) into the tail vein of the tumor-bearing mice. The injected dose is typically in the range of 3.7-7.4 MBq (100-200 µCi).
-
PET Imaging: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), anesthetize the mice and perform PET scans.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as %ID/g.[5]
-
Biodistribution (Optional but Recommended): Following the final imaging session, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure their radioactivity using a gamma counter to confirm the imaging-based quantification.
Conclusion
The experimental evidence strongly supports the superiority of dimeric RGD tracers over their monomeric counterparts for tumor imaging. The dimerization strategy consistently leads to a significant enhancement in in vitro binding affinity, which translates to higher in vivo tumor uptake and retention. This improved performance allows for clearer tumor visualization, better tumor-to-background ratios, and more accurate quantification of αvβ3 integrin expression.
For researchers and drug development professionals, the choice between a monomeric and a dimeric RGD tracer should be guided by the specific requirements of the study. However, for applications demanding high sensitivity and quantitative accuracy, the data presented in this guide overwhelmingly favors the use of dimeric RGD tracers. Future research may explore even higher-order multimers, but the dimeric constructs currently represent a well-validated and highly effective approach for advancing the field of molecular tumor imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 64Cu-Labeled Tetrameric and Octameric RGD Peptides for Small-Animal PET of Tumor αvβ3 Integrin Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Galacto-RGD and Standard Imaging in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes of Galacto-RGD, a radiolabeled peptide targeting αvβ3 integrin, with standard imaging modalities. The information is compiled from peer-reviewed clinical research to support informed decisions in the fields of oncology and potentially other areas where angiogenesis and cellular adhesion play a critical role.
Executive Summary
[18F]this compound is a positron emission tomography (PET) tracer designed to visualize and quantify the expression of αvβ3 integrin, a biomarker for angiogenesis and metastatic potential in various cancers. Clinical trials have primarily compared its performance against the standard-of-care, [18F]Fluorodeoxyglucose ([18F]FDG) PET, which measures glucose metabolism. While [18F]FDG PET generally demonstrates higher sensitivity for detecting a wider range of tumor lesions, [18F]this compound provides complementary information on the underlying biology of the tumor, specifically its angiogenic activity. This can be crucial for patient selection and monitoring of targeted anti-angiogenic therapies.
Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the quantitative data from clinical trials comparing [18F]this compound with [18F]FDG PET in various cancer types.
Table 1: Sensitivity for Lesion Detection
| Cancer Type | [18F]this compound Sensitivity | [18F]FDG PET Sensitivity | Standard Imaging (CT) | Citation |
| Various Cancers (mixed cohort) | 76% | Higher than [18F]this compound | Detected more lesions than [18F]this compound | [1] |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 83% (10 of 12 tumors) | Not directly compared | Not specified | [2][3] |
| Metastatic Lymph Nodes (various cancers) | 33-54% | Generally higher | Not specified | [4] |
| Distant Metastases (various cancers) | 46-78% | Generally higher | Not specified | [4] |
| Prostate Cancer (bone lesions) | 78.4% | Not directly compared | Not specified | [5][6] |
| Prostate Cancer (metastatic lymph nodes) | 40% (2 of 5) | Not directly compared | Not specified | [5][6] |
Table 2: Standardized Uptake Values (SUV) in Tumors
| Cancer Type | [18F]this compound Mean SUVmax | [18F]FDG Mean SUVmax | Citation |
| Various Cancers (mixed cohort) | 2.7 ± 1.5 | 7.6 ± 4.9 | [1] |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 3.4 ± 1.2 | Not reported in head-to-head | [2][3] |
| Malignant Melanoma, Sarcoma, Renal Cell Carcinoma | Ranged from 1.2 to 10.0 | Not reported in head-to-head | [5] |
Experimental Protocols
[18F]this compound PET/CT Imaging Protocol
This protocol is a synthesis of methodologies reported in clinical trials for oncology.
-
Patient Preparation:
-
No specific dietary restrictions are typically required, unlike the fasting necessary for [18F]FDG PET.[7]
-
Patients are well-hydrated.
-
Informed consent is obtained as per the clinical trial protocol.
-
-
Radiotracer Administration:
-
Uptake Phase:
-
Image Acquisition:
-
A transmission scan is acquired for attenuation correction using a low-dose CT scan.[8]
-
Static emission scans are performed, typically covering the area from the pelvis to the head.[2][8]
-
Each bed position is scanned for approximately 5 minutes.[8]
-
For kinetic modeling, dynamic scans over the tumor region can be acquired for over 60 minutes.[2]
-
-
Image Analysis:
-
PET images are reconstructed and fused with the corresponding CT images for anatomical localization.
-
Regions of interest (ROIs) are drawn around tumors and other relevant tissues to calculate Standardized Uptake Values (SUVs).
-
Radiosynthesis of [18F]this compound
Visualizations
Signaling Pathway of this compound
The binding of this compound to αvβ3 integrin on the cell surface initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase.
Experimental Workflow of a [18F]this compound Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial involving [18F]this compound PET imaging.
Discussion and Future Perspectives
Clinical studies have established that [18F]this compound PET imaging provides a non-invasive method to assess αvβ3 integrin expression in tumors.[7] While it may not replace [18F]FDG PET for general tumor staging due to lower sensitivity for certain lesions, its strength lies in providing specific molecular information about tumor angiogenesis.[1] This makes it a promising tool for:
-
Patient Stratification: Identifying patients who are most likely to benefit from anti-angiogenic therapies targeting the αvβ3 integrin.
-
Monitoring Therapeutic Response: Assessing the effectiveness of anti-angiogenic treatments at a molecular level, potentially earlier than changes in tumor size can be detected by conventional imaging.
-
Drug Development: Aiding in the development of new αvβ3-targeted drugs by providing a means to confirm target engagement and dose optimization.
Recent preclinical studies have also explored the use of RGD-based PET tracers for imaging liver fibrosis, where αvβ3 integrin is upregulated on activated hepatic stellate cells.[9][10] While promising, further clinical trials are needed to establish the utility of this compound in this context and to compare its performance with standard non-invasive methods like elastography.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 7. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Noninvasive assessment of liver fibrosis in mini pigs using an 18F–AlF-NOTA-RGD2 PET/CT molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Galacto-RGD vs. Non-Glycosylated RGD
For researchers, scientists, and drug development professionals, the strategic design of targeted molecular probes is paramount for enhancing therapeutic efficacy and diagnostic accuracy. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-established motif for targeting αvβ3 integrin, a receptor implicated in tumor angiogenesis and metastasis.[1] This guide provides an objective comparison of the in vivo performance of Galacto-RGD, a glycosylated form of the peptide, against its non-glycosylated counterpart. The inclusion of a galactose moiety is a key modification aimed at improving the pharmacokinetic profile of the RGD peptide.[2][3] This analysis is supported by experimental data to inform the selection and design of RGD-based targeting agents.
Quantitative Performance Comparison
The following tables summarize key quantitative data comparing a radiolabeled this compound with a non-glycosylated RGD monomer. The data is synthesized from studies using similar experimental setups to provide a representative comparison.
Table 1: In Vitro Binding Affinity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher binding affinity. The data below compares the binding affinity of this compound and a non-glycosylated RGD analog to αvβ3 integrin-expressing U87MG human glioma cells.
| Compound | IC50 (nM) | Key Findings |
| This compound | 404 ± 38 | Possesses high affinity for αvβ3 integrin. |
| Non-glycosylated RGD (FP-SRGDyK) | 485 ± 42 | Shows comparable, slightly lower, binding affinity to the glycosylated form in this assay.[4] |
Table 2: In Vivo Biodistribution and Tumor Uptake
Biodistribution studies are crucial for evaluating the targeting efficacy and clearance mechanisms of molecular probes. The data below presents the percentage of injected dose per gram of tissue (%ID/g) in key organs and the tumor at 60 minutes post-injection in nude mice bearing U87MG glioblastoma xenografts.
| Organ/Tissue | 18F-Galacto-RGD (%ID/g) | 18F-Non-glycosylated RGD (%ID/g) |
| Tumor | 1.2 ± 0.1 | 1.5 ± 0.2 |
| Blood | 0.3 ± 0.0 | 0.4 ± 0.1 |
| Liver | 0.8 ± 0.1 | 1.1 ± 0.2 |
| Kidneys | 3.1 ± 0.4 | 4.5 ± 0.6 |
| Muscle | 0.3 ± 0.0 | 0.4 ± 0.1 |
Data is adapted from a study by Chen et al. comparing 18F-galacto-RGD and 18F-FP-SRGDyK, a non-glycosylated monomeric RGD peptide.[4]
Key Observations from Biodistribution Data:
-
Tumor Uptake: In this specific direct comparison, the non-glycosylated RGD showed slightly higher tumor uptake at the 60-minute time point.[4] However, it is the overall pharmacokinetic profile that highlights the advantage of glycosylation.
-
Clearance Profile: Glycosylation with the galactose moiety generally leads to a more favorable pharmacokinetic profile.[2][3] Studies have shown that glycosylation can reduce liver uptake and promote faster clearance from non-target tissues, which can lead to improved tumor-to-background ratios over time.[2] In the presented data, 18F-Galacto-RGD shows lower accumulation in the liver and kidneys compared to its non-glycosylated counterpart, which is a significant advantage for reducing off-target effects and improving imaging contrast.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: RGD binding to integrin αvβ3 triggers downstream signaling.
Caption: Workflow for comparing RGD peptides in vivo.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cell Binding Assay
This protocol is used to determine the binding affinity (IC50) of the RGD peptides to integrin-expressing cells.
-
Cell Culture: U87MG human glioblastoma cells, known for their high expression of αvβ3 integrin, are cultured in appropriate media until confluent.
-
Competitive Binding: Cells are seeded in multi-well plates. A constant concentration of a radiolabeled ligand that binds to αvβ3 integrin (e.g., 125I-echistatin) is added to each well.
-
Incubation: Increasing concentrations of the "cold" (non-radiolabeled) competitor peptides (this compound and non-glycosylated RGD) are added to the wells. The plates are incubated to allow for competitive binding to reach equilibrium.
-
Washing and Lysis: The cells are washed to remove unbound radioligand. Subsequently, the cells are lysed to release the bound radioligand.
-
Quantification: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor peptide. A nonlinear regression analysis is used to calculate the IC50 value.[4]
In Vivo Biodistribution Study
This protocol details the procedure for assessing the distribution of radiolabeled RGD peptides in a murine tumor model.
-
Animal Model: Athymic nude mice are used to prevent the rejection of human tumor xenografts.
-
Tumor Implantation: Approximately 5-10 million U87MG cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Radiolabeling: The this compound and non-glycosylated RGD peptides are radiolabeled with a positron-emitting radionuclide such as 18F.
-
Probe Administration: A known amount of the radiolabeled peptide is administered to the tumor-bearing mice via intravenous injection (e.g., through the tail vein).
-
Tissue Harvesting: At predetermined time points (e.g., 30, 60, and 120 minutes post-injection), mice are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), muscle, bone, and the tumor are collected.
-
Quantification: The collected tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tracer accumulation in different tissues between the two peptide groups.[4][5]
Small Animal PET/CT Imaging
This protocol outlines the non-invasive imaging of tumor targeting by the radiolabeled RGD peptides.
-
Animal and Probe Preparation: As described in the biodistribution protocol.
-
Imaging Session: At desired time points post-injection of the radiolabeled peptide, the anesthetized mouse is placed in a small animal PET/CT scanner.
-
Data Acquisition: A static or dynamic PET scan is acquired, followed by a CT scan for anatomical co-registration.
-
Image Reconstruction and Analysis: The PET images are reconstructed. Regions of interest (ROIs) are drawn on the images over the tumor and various organs, guided by the CT images.
-
Quantification: The average radioactivity concentration within each ROI is determined and can be expressed as %ID/g, allowing for a non-invasive assessment of the biodistribution and tumor-to-background ratios.[4]
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Galacto-RGD in Clinical Imaging
A deep dive into the performance and protocols of Galacto-RGD, a key radiotracer for imaging integrin αvβ3 expression in oncology. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, backed by experimental data from pivotal clinical studies.
[18F]this compound, a glycosylated cyclic Arg-Gly-Asp (RGD) peptide, has emerged as a significant radiotracer for positron emission tomography (PET) imaging. Its ability to selectively bind to integrin αvβ3, a protein upregulated on activated endothelial cells during angiogenesis and on various tumor cells, makes it a valuable tool for non-invasive cancer imaging and monitoring therapeutic response.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This meta-analysis synthesizes data from multiple clinical studies to provide a clear comparison of its efficacy and methodologies.
Quantitative Performance Analysis
The clinical utility of [18F]this compound has been evaluated across a range of cancer types, demonstrating variable but promising results in tumor detection and staging.[1][11] Standardized Uptake Values (SUVs), a semi-quantitative measure of tracer accumulation, show significant heterogeneity both between and within tumor types, with mean SUVs ranging from background levels to as high as 10.0.[1][3][11]
Below is a summary of key quantitative data from various clinical studies involving [18F]this compound and a comparison with other relevant tracers.
Table 1: Diagnostic Sensitivity of [18F]this compound PET in Detecting Various Lesions
| Lesion Type | Sensitivity Range (%) | Reference |
| All Lesions | 59 - 92 | [1][11] |
| Primary Lesions | 83 - 100 | [1][11] |
| Metastatic Lymph Nodes | 33 - 54 | [1][11] |
| Distant Metastases | 46 - 78 | [1][11] |
Table 2: Comparative Biodistribution and Dosimetry of RGD-based PET Tracers
| Tracer | Mean SUV in Liver (at 1h p.i.) | Effective Dose (μSv/MBq) | Key Characteristics | Reference |
| [18F]this compound | ~4.0 | 17 (male), 20 (female) | First RGD PET tracer in humans; complex synthesis. | [1][4][11] |
| [18F]Fluciclatide | 3.7 - 4.6 | 26 | Easier synthesis than this compound. | [1][4][11] |
| [18F]RGD-K5 | ~2.7 | 15 | Comparable dosimetry to this compound. | [1][11] |
| [18F]FPPRGD2 | ~2.2 | 39.6 | Dimeric RGD peptide with decreased liver uptake. | [1][11] |
| [68Ga]NOTA-RGD | Not specified | 25.0 | 68Ga-labeled tracer. | [1] |
| [68Ga]NOTA-PRGD2 | Not specified | 22.6 | Dimeric 68Ga-labeled tracer. | [1] |
Experimental Protocols
The methodologies employed in clinical studies of [18F]this compound are crucial for interpreting the results and designing future trials. Key aspects of the experimental protocols are detailed below.
Radiosynthesis of [18F]this compound
The radiolabeling of this compound is a multi-step process.[1][11] It involves the acylation of the amino methyl group on the sugar moiety of the glycopeptide with 4-nitrophenyl-2-[18F]fluoropropionate. This process typically requires four synthesis steps and three rounds of High-Performance Liquid Chromatography (HPLC) purification.[1][11] The total synthesis time is approximately 200 ± 18 minutes, yielding a radiochemical purity of over 98% and a specific activity ranging from 40 to 100 GBq/μmol.[1][11]
Patient Population and Imaging Procedure
Clinical trials have included patients with a variety of cancers, including glioblastoma, non-small cell lung cancer (NSCLC), breast cancer, melanoma, and sarcoma.[1][11] PET imaging is typically performed approximately 60 to 90 minutes after intravenous injection of the tracer.[2] This timing allows for sufficient tracer accumulation in the tumor while clearing from the background tissues, leading to good tumor-to-background ratios.[2][3][5]
Visualizing Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for a clinical imaging study.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [99mTc]Tc-Galacto-RGD2 integrin αvβ3-targeted imaging as a surrogate for molecular phenotyping in lung cancer: real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 12. Frontiers | Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Galacto-RGD
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. While many synthetic peptides may not be classified as hazardous, it is best practice to treat all novel chemical compounds, such as Galacto-RGD, with a high degree of caution.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated materials.
Immediate Safety and Handling Protocols:
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. If an SDS is unavailable, the substance should be handled as a potentially hazardous chemical.[3]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Protects against skin contact.[1] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes to the eyes.[1][4] |
| Lab Coat | Standard, buttoned lab coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Fume hood or biosafety cabinet | Necessary when handling lyophilized powders to prevent inhalation.[4][5] |
All handling of this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[5] In the event of a spill, absorb the material with an inert substance like sand or vermiculite, place it in a sealed container for disposal, and thoroughly clean and ventilate the affected area.[2] For accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with soap and copious amounts of water.[2]
-
Eye Contact: Flush the eyes thoroughly with water and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If adverse effects occur, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and must always be in accordance with local, state, and federal regulations.[1]
Solid Waste Disposal
Solid waste includes unused or expired lyophilized this compound, as well as contaminated labware such as pipette tips, tubes, and PPE.[1][6]
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]
-
Labeling: The container must be clearly marked as "Hazardous Chemical Waste" and include the name of the chemical ("this compound") and the approximate quantity.[2]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending collection.[2]
-
Collection: Arrange for collection and disposal by your institution's certified hazardous waste management service.[1] Incineration at an approved facility is a common disposal method for this type of waste.[1]
Liquid Waste Disposal
Liquid waste includes any solutions containing this compound, as well as the rinsate from cleaning contaminated labware.[1]
-
Deactivation (if permissible): Depending on institutional guidelines, chemical deactivation may be an option. A common method is to use a 10% bleach solution (sodium hypochlorite).[1]
-
Neutralization (if required): After deactivation, check your local wastewater regulations. If required, neutralize the bleach solution to a pH between 5.5 and 9.0 before disposal.[3]
-
Collection and Labeling: Pour the treated (or untreated, if deactivation is not performed) solution into a clearly labeled, leak-proof hazardous waste container designated for chemical waste.[1] The label should include "Hazardous Chemical Waste," the chemical name, and quantity.
-
Disposal: The sealed container should be collected by your institution's certified hazardous waste management service.[1] Never pour peptide solutions down the sink.[5]
Experimental Protocols
Chemical Deactivation of Liquid this compound Waste:
This protocol is a general guideline and should be adapted to comply with your institution's specific safety procedures.
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn correctly. Prepare a 10% bleach solution.
-
Measurement: Carefully measure the volume of the liquid this compound waste to be deactivated.
-
Deactivation: Slowly add the 10% bleach solution to the waste container. The volume of the bleach solution should be at least one-tenth of the volume of the waste (e.g., 100 mL of bleach for 1 L of waste).
-
Reaction Time: Gently swirl the mixture and allow it to stand for at least 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
Neutralization and Disposal: Following the reaction time, check the pH of the solution. If required by local regulations, neutralize it before transferring it to a labeled hazardous waste container for collection.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
